molecular formula C11H14N2S2 B1202740 N-tert-Butyl-2-benzothiazolesulfenamide CAS No. 95-31-8

N-tert-Butyl-2-benzothiazolesulfenamide

Cat. No.: B1202740
CAS No.: 95-31-8
M. Wt: 238.4 g/mol
InChI Key: IUJLOAKJZQBENM-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-benzothiazolesulfenamide, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2S2 and its molecular weight is 238.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in most org solvents. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84176. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropan-2-amine
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InChI

InChI=1S/C11H14N2S2/c1-11(2,3)13-15-10-12-8-6-4-5-7-9(8)14-10/h4-7,13H,1-3H3
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InChI Key

IUJLOAKJZQBENM-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)NSC1=NC2=CC=CC=C2S1
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Molecular Formula

C11H14N2S2
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DSSTOX Substance ID

DTXSID7026572
Record name N-tert-Butyl-2-benzothiazolesulfenamide
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Molecular Weight

238.4 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Light beige solid; Sometimes blue; [HSDB] Light buff to tan powder; [MSDSonline]
Record name 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)-
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Solubility

SOL IN MOST ORG SOLVENTS
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Density

1.29 @ 25 °C
Record name 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE
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Color/Form

LIGHT BUFF POWDER OR FLAKES; SOMETIMES COLORED BLUE

CAS No.

95-31-8
Record name N-(1,1-Dimethylethyl)-2-benzothiazolesulfenamide
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Melting Point

104 °C (MIN)
Record name 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE
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Foundational & Exploratory

N-tert-Butyl-2-benzothiazolesulfenamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Properties, and Applications of a Key Industrial Accelerator

Abstract

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is a primary accelerator extensively utilized in the rubber industry. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and its critical role in the vulcanization of both natural and synthetic rubbers. This document outlines detailed experimental protocols for its synthesis, presents quantitative data in structured tables, and visualizes the vulcanization workflow. While primarily an industrial chemical, this guide also briefly touches upon its toxicological profile. The information is intended for researchers, scientists, and professionals in drug development and material science who require a thorough understanding of this important compound.

Chemical Structure and Identification

This compound, commonly known as TBBS or NS, is a sulfenamide (B3320178) accelerator characterized by a benzothiazole (B30560) core structure linked to a tert-butylamino group via a sulfur atom.

Molecular Formula: C₁₁H₁₄N₂S₂[1]

Molecular Weight: 238.37 g/mol [1]

CAS Number: 95-31-8[1]

Synonyms: TBBS, NS, this compound, 2-(tert-Butylaminothio)benzothiazole[1][2]

Physicochemical Properties

TBBS is a pale yellow to tan crystalline powder or granule with a slight, characteristic odor.[3] It is a stable compound under normal storage conditions. Key physical and chemical properties are summarized in the table below.

PropertyValueReference
AppearancePale yellow to tan crystalline powder/granules[3]
Melting Point105-110 °C[3]
Boiling Point344.1 ± 25.0 °C (Predicted)
Density1.29 g/cm³
SolubilitySoluble in benzene, dichloromethane, carbon tetrachloride, ethyl acetate, acetone, ethanol, and gasoline. Insoluble in water.[3][4]
Flash Point165 °C[3]

Role in Rubber Vulcanization

TBBS is a delayed-action accelerator, a critical characteristic in the rubber industry.[5] This property prevents the premature vulcanization (scorching) of the rubber compound during mixing and processing stages, allowing for safer and more controlled manufacturing.[5] At elevated vulcanization temperatures, TBBS becomes highly active, initiating a rapid and efficient cross-linking of rubber polymers with sulfur.[5] This process enhances the mechanical properties of the rubber, such as tensile strength, elasticity, and durability.[3]

Mechanism of Action in Vulcanization

The vulcanization process accelerated by TBBS is a complex series of chemical reactions. While a detailed kinetic model can be intricate, the general workflow involves the following key stages:

  • Activation: At vulcanization temperatures, TBBS decomposes to form active chemical species.

  • Sulfur Ring Opening: The active species react with elemental sulfur (typically in the form of S₈ rings) to form polysulfidic intermediates.

  • Cross-link Precursor Formation: These polysulfidic intermediates react with the rubber polymer chains to form cross-link precursors.

  • Cross-linking: Finally, stable monosulfidic and polysulfidic cross-links are formed between the polymer chains, resulting in a cured rubber network.

The delayed action is attributed to the initial stability of the S-N bond in the TBBS molecule, which requires a certain activation energy (temperature) to break and initiate the vulcanization cascade.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of TBBS have been patented. A common approach involves the oxidative condensation of 2-mercaptobenzothiazole (B37678) (MBT) and tert-butylamine. The following is a generalized protocol based on patented methods:

Materials:

  • 2-Mercaptobenzothiazole (MBT)

  • tert-Butylamine

  • Oxidizing agent (e.g., sodium hypochlorite (B82951), hydrogen peroxide)

  • Solvent (e.g., water, toluene)

  • Acid and Base for pH adjustment (e.g., sulfuric acid, sodium hydroxide)

Procedure:

  • Preparation of M-Na Salt: In a reaction vessel, 2-mercaptobenzothiazole (MBT) is reacted with a stoichiometric amount of sodium hydroxide (B78521) in an aqueous solution to form the sodium salt of MBT (M-Na salt).

  • Reaction with tert-Butylamine: tert-Butylamine is added to the reaction mixture.

  • Oxidative Condensation: An oxidizing agent, such as a solution of sodium hypochlorite or hydrogen peroxide, is slowly added to the reaction vessel while maintaining a controlled temperature (typically between 30-50 °C).[6] The addition rate is crucial to control the exothermic reaction and prevent side reactions.

  • Product Isolation: After the reaction is complete, the solid product (TBBS) precipitates out of the solution.

  • Purification: The crude product is collected by filtration, washed with water to remove unreacted starting materials and salts, and then dried under vacuum at a temperature below 50°C.[2]

Note: The specific molar ratios, reaction times, and temperatures can vary depending on the specific patent and desired yield and purity.

Biological Activity and Toxicology

This compound is primarily an industrial chemical, and as such, there is a lack of research on its interaction with specific biological signaling pathways in the context of drug development. Its toxicological profile has been evaluated for occupational safety.

Toxicological Summary:

  • Skin Sensitization: TBBS is a known skin sensitizer (B1316253) and may cause allergic contact dermatitis upon repeated exposure.[7]

  • Irritation: It can cause mild skin and eye irritation.[7]

  • Acute Toxicity: High-dose oral studies in rats have shown effects on the liver, kidneys, and red blood cells.[7]

Due to the absence of data on specific biological signaling pathway interactions, a corresponding diagram cannot be provided. The primary "pathway" associated with TBBS is its chemical reaction sequence in the industrial vulcanization process.

Visualizations

Logical Workflow of TBBS in Rubber Vulcanization

The following diagram illustrates the simplified logical workflow of this compound as a delayed-action accelerator in the sulfur vulcanization of rubber.

Vulcanization_Workflow cluster_mixing Mixing Stage (Low Temperature) cluster_vulcanization Vulcanization Stage (High Temperature) TBBS TBBS (Stable) Activation TBBS Activation TBBS->Activation Heat Rubber Uncured Rubber Precursors Polymer-Bound Cross-link Precursors Rubber->Precursors Sulfur Sulfur (S8) Intermediates Active Sulfurating Intermediates Sulfur->Intermediates Activation->Intermediates Intermediates->Precursors CuredRubber Cured Rubber Network Precursors->CuredRubber Cross-linking

Caption: Logical workflow of TBBS in rubber vulcanization.

Experimental Workflow for TBBS Synthesis

The following diagram outlines a generalized experimental workflow for the synthesis of this compound based on common patented methods.

Synthesis_Workflow Start Start Prepare_MNa Prepare M-Na Salt Solution (MBT + NaOH in Water) Start->Prepare_MNa Add_Amine Add tert-Butylamine Prepare_MNa->Add_Amine Oxidation Slowly Add Oxidizing Agent (e.g., NaOCl) Add_Amine->Oxidation Reaction Maintain Controlled Temperature (e.g., 30-50°C) Oxidation->Reaction Precipitation Product Precipitation Reaction->Precipitation Filtration Filter Solid Product Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Dry under Vacuum (<50°C) Washing->Drying End Pure TBBS Drying->End

References

An In-depth Technical Guide to the Laboratory Synthesis of N-tert-Butyl-2-benzothiazolesulfenamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is a widely used delayed-action accelerator in the vulcanization of rubber.[1][2] Its synthesis is of significant interest in industrial and research settings. This guide provides a detailed overview of the primary laboratory synthesis method, experimental protocols, and relevant data.

Core Synthesis Pathway: Oxidative Condensation

The most prevalent method for synthesizing this compound involves the oxidative condensation of 2-mercaptobenzothiazole (B37678) (MBT) with tert-butylamine (B42293) in the presence of an oxidizing agent.[3] Sodium hypochlorite (B82951) is a commonly employed oxidant for this transformation.[1][4] The general reaction is illustrated below:

Diagram of the Core Synthesis Pathway

Synthesis_Pathway MBT 2-Mercaptobenzothiazole (MBT) TBBS This compound (TBBS) MBT->TBBS tBuNH2 tert-Butylamine tBuNH2->TBBS Oxidant Oxidizing Agent (e.g., Sodium Hypochlorite) Oxidant->TBBS Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_mbt Prepare Solution of 2-Mercaptobenzothiazole (MBT) and tert-Butylamine reaction Combine Reactants and Oxidant under Controlled Temperature (e.g., 40-50°C) prep_mbt->reaction prep_oxidant Prepare Oxidant Solution (e.g., Sodium Hypochlorite) prep_oxidant->reaction cool Cool Reaction Mixture reaction->cool filter Filter the Precipitate cool->filter wash Wash the Solid Product filter->wash dry Dry the Product (e.g., below 50°C) wash->dry analysis Characterize Product (Yield, Melting Point, Purity) dry->analysis

References

An In-depth Technical Guide to the Mechanism of Action of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) as a Vulcanization Accelerator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is a widely utilized delayed-action accelerator in the sulfur vulcanization of rubber. Its popularity stems from a desirable balance of processing safety (scorch delay) and a reasonably fast cure rate. This guide provides a comprehensive overview of the intricate chemical mechanisms underlying the action of TBBS in rubber vulcanization. It details the formation of active sulfurating agents, the role of activators such as zinc oxide and stearic acid, the generation of key intermediates, and the ultimate formation of a crosslinked polymer network. Furthermore, this document outlines the experimental protocols for characterizing the vulcanization process and the resultant network structure, supported by quantitative data and visual representations of the chemical pathways.

Introduction to Sulfenamide (B3320178) Accelerators and TBBS

Sulfenamide accelerators are a class of organic compounds that play a pivotal role in the rubber industry by controlling the kinetics of sulfur vulcanization.[1] TBBS, chemically known as this compound, is a prominent member of this class.[2] The key feature of sulfenamide accelerators is their "delayed action," which provides a crucial processing window where the rubber compound remains in a plastic, unvulcanized state, preventing premature curing or "scorching" during mixing and shaping operations.[3] Once the activation temperature is reached, TBBS facilitates a rapid and efficient crosslinking reaction.[3]

The Core Mechanism of TBBS Action

The vulcanization process accelerated by TBBS is a complex series of chemical reactions that can be broadly categorized into three stages: induction (scorch delay), crosslink formation, and network maturation.

Induction Period and the Role of Activators

During the initial heating of the rubber compound, TBBS does not immediately initiate crosslinking. This delay is attributed to the thermal stability of the S-N bond in the TBBS molecule.[4] The presence of activators, namely zinc oxide (ZnO) and stearic acid, is crucial for the subsequent stages. Stearic acid reacts with zinc oxide to form zinc stearate (B1226849), which is more soluble in the rubber matrix and acts as a homogeneous activator.[2]

The initial steps involve the formation of a complex between the accelerator, zinc ions, and sulfur. This zinc-accelerator complex is a key active intermediate.[5][6]

Formation of the Active Sulfurating Agent

Following the induction period, the TBBS molecule, in the presence of sulfur and the zinc-stearate complex, undergoes a series of reactions to form the active sulfurating agent. This process is believed to involve the following key steps:

  • Homolytic Scission of TBBS: At vulcanization temperatures, the relatively weak S-N bond in TBBS can break, forming a benzothiazolylthiyl radical and a tert-butylaminyl radical.

  • Reaction with Sulfur: The benzothiazolylthiyl radical reacts with elemental sulfur (typically S₈ rings) to form benzothiazolyl polysulfidic radicals.

  • Formation of Benzothiazolyl Disulfide (MBTS): Two benzothiazolylthiyl radicals can combine to form 2,2'-dithiobis(benzothiazole) (B116540) or MBTS. MBTS itself can then react with sulfur to form active sulfurating agents.

  • Formation of the Zinc-Accelerator Complex: The accelerator fragments, along with sulfur, coordinate with the zinc ion from the zinc stearate to form a complex, often depicted as [Zn(MBT)₂(amine)ₓ]. This complex is highly reactive and is considered the primary sulfurating agent.

Crosslink Formation

The active sulfurating agent, a benzothiazolyl polysulfide (Bt-Sₓ-), then reacts with the rubber polymer chains (RH) at the allylic positions (carbon atoms adjacent to a double bond) to form pendent accelerator groups attached to the rubber backbone (R-Sₓ-Bt), releasing a mercaptobenzothiazole (MBT) molecule.[7]

These pendent groups are intermediates and can undergo further reactions:

  • Reaction with another rubber chain: A pendent group on one rubber chain can react with an allylic position on a neighboring rubber chain to form a polysulfidic crosslink (R-Sₓ-R), regenerating a benzothiazolylthiyl radical that can continue the cycle.

  • Desulfuration: The polysulfidic crosslinks can shorten over time by eliminating sulfur atoms, leading to more stable di- and monosulfidic crosslinks. This process is known as network maturation and contributes to the final physical properties of the vulcanizate.

The overall vulcanization mechanism involving TBBS is a complex interplay of radical and ionic reactions, with the zinc complex playing a crucial role in activating the sulfur and directing the crosslinking process.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways in TBBS-accelerated vulcanization.

Vulcanization_Mechanism cluster_activation Activation Stage cluster_crosslinking Crosslinking Stage TBBS TBBS (N-tert-Butyl-2- benzothiazolesulfenamide) ZincComplex Zinc-Accelerator-Sulfur Complex TBBS->ZincComplex Sulfur Sulfur (S₈) Sulfur->ZincComplex ZnO Zinc Oxide (ZnO) ZincStearate Zinc Stearate ZnO->ZincStearate + Stearic Acid StearicAcid Stearic Acid ZincStearate->ZincComplex ActiveSulfuratingAgent Active Sulfurating Agent (Bt-Sₓ⁻) ZincComplex->ActiveSulfuratingAgent PendentGroup Pendent Accelerator Group (R-Sₓ-Bt) ActiveSulfuratingAgent->PendentGroup + Rubber (RH) RubberChain1 Rubber Polymer Chain (RH) CrosslinkedRubber Crosslinked Rubber (R-Sₓ-R) PendentGroup->CrosslinkedRubber + Rubber (RH) RubberChain2 Another Rubber Polymer Chain (RH)

Figure 1: Overall schematic of TBBS-accelerated vulcanization.

Detailed_Mechanism TBBS TBBS Radicals Benzothiazolylthiyl Radical (BtS•) + t-Butylaminyl Radical TBBS->Radicals Homolytic Cleavage Heat Heat (Δ) PolysulfidicRadical Benzothiazolyl Polysulfidic Radical (Bt-Sₓ•) Radicals->PolysulfidicRadical + S₈ MBTS MBTS Radicals->MBTS Dimerization Sulfur Sulfur (S₈) ZincComplex [Zn(MBT)₂(amine)ₓSₙ] PolysulfidicRadical->ZincComplex MBTS->ZincComplex + S₈, ZnO, Stearic Acid PendentGroup Pendent Group (R-Sₓ-Bt) ZincComplex->PendentGroup + RH Rubber Rubber Chain (RH) Crosslink Polysulfidic Crosslink (R-Sₓ-R) PendentGroup->Crosslink + RH MatureCrosslink Di/Monosulfidic Crosslink (R-Sₙ-R, n=1,2) Crosslink->MatureCrosslink Maturation (desulfuration)

Figure 2: Detailed chemical pathway of TBBS vulcanization.

Quantitative Data Presentation

The performance of TBBS as a vulcanization accelerator is typically evaluated by measuring parameters such as scorch time (tₛ₂), cure time (t₉₀), and cure rate index (CRI). The following tables summarize typical data for TBBS in comparison with other accelerators and the effect of varying vulcanization temperatures.

Table 1: Comparison of Vulcanization Characteristics of Different Accelerators in Natural Rubber (NR) at 150°C

Accelerator TypeAcceleratorScorch Time (tₛ₂, min)Optimum Cure Time (t₉₀, min)Cure Rate Index (CRI, min⁻¹)
SulfenamideTBBS 5.32 11.90 1.06
GuanidineDPG--0.286
ThiazoleMBT--1.176
ThiuramTMTM--3.448

Data adapted from a study on NR/CR blends, values for C compound with TBBS.[8]

Table 2: Effect of Temperature on Vulcanization Characteristics of a TBBS-accelerated NR/CR Compound

Vulcanization Temperature (°C)Scorch Time (tₛ₂, min)Optimum Cure Time (t₉₀, min)Cure Rate Index (CRI, min⁻¹)
1406.2015.000.532
1505.3211.901.190
1604.159.801.064

Data adapted from a study on NR/CR blends.[8]

Experimental Protocols

Characterization of Vulcanization Kinetics using an Oscillating Die Rheometer (ODR)

This protocol is based on the principles outlined in ASTM D5289.[9][10]

Objective: To determine the vulcanization characteristics (scorch time, cure time, torque values) of a rubber compound.

Apparatus: Oscillating Die Rheometer (ODR) or Moving Die Rheometer (MDR).

Procedure:

  • Sample Preparation: Prepare a rubber compound containing the polymer, TBBS, sulfur, activators, and other ingredients by mixing on a two-roll mill or in an internal mixer. Take a sample of the uncured compound (typically 5-8 grams).[2]

  • Instrument Setup:

    • Set the test temperature (e.g., 150°C, 160°C, or 170°C).

    • Set the oscillation frequency (e.g., 1.67 Hz) and amplitude (e.g., ±0.5°).

    • Allow the instrument to reach thermal equilibrium.

  • Test Execution:

    • Place the rubber sample in the die cavity of the rheometer.

    • Close the dies to seal the cavity under pressure.

    • Start the test. The instrument will oscillate one of the dies and measure the torque required to do so as a function of time.

  • Data Acquisition: The instrument's software will generate a rheometer curve (torque vs. time). From this curve, the following parameters are determined:

    • ML (Minimum Torque): The lowest torque value, representing the viscosity of the uncured compound.

    • MH (Maximum Torque): The highest torque value, indicative of the stiffness and crosslink density of the fully cured compound.

    • tₛ₂ (Scorch Time): The time required for the torque to rise by 2 dN·m above ML.

    • t₉₀ (Optimum Cure Time): The time required to reach 90% of the maximum torque (ML + 0.9 * (MH - ML)).

    • Cure Rate Index (CRI): Calculated as 100 / (t₉₀ - tₛ₂).

ODR_Workflow A Prepare Rubber Compound C Place Sample in Die Cavity A->C B Set Rheometer Parameters (Temp, Freq.) D Start Test (Oscillation & Heating) B->D C->D E Record Torque vs. Time D->E F Generate Rheometer Curve E->F G Determine Vulcanization Parameters (tₛ₂, t₉₀, etc.) F->G

Figure 3: Experimental workflow for rheometer testing.

Determination of Crosslink Density by the Equilibrium Swelling Method

This protocol is based on the principles of the Flory-Rehner theory.[11]

Objective: To determine the crosslink density of a vulcanized rubber sample.

Materials:

  • Vulcanized rubber sample of known weight.

  • A good solvent for the rubber (e.g., toluene (B28343) for natural rubber).

  • Beaker or vial with a lid.

  • Analytical balance.

  • Oven.

Procedure:

  • Sample Preparation: Cut a small piece of the vulcanized rubber (approximately 0.2 g) and accurately weigh it (W₁).

  • Swelling:

    • Place the sample in a beaker or vial and add a sufficient amount of the chosen solvent to completely immerse it.

    • Seal the container to prevent solvent evaporation.

    • Allow the sample to swell at room temperature in the dark for an extended period (typically 24-72 hours) to reach equilibrium swelling.[3]

  • Measurement of Swollen Weight:

    • Carefully remove the swollen sample from the solvent.

    • Quickly blot the surface with filter paper to remove excess solvent.

    • Immediately weigh the swollen sample (W₂).

  • Measurement of Dry Weight:

    • Place the swollen sample in an oven at a temperature below the degradation temperature of the rubber (e.g., 60-80°C) until all the solvent has evaporated and a constant weight is achieved.

    • Cool the dried sample in a desiccator and weigh it (W₃). This weight should be very close to the initial weight (W₁).

  • Calculation:

    • The volume fraction of rubber in the swollen gel (Vᵣ) is calculated using the following equation: Vᵣ = (W₃ / ρᵣ) / [(W₃ / ρᵣ) + ((W₂ - W₃) / ρₛ)] where ρᵣ is the density of the rubber and ρₛ is the density of the solvent.

    • The crosslink density (ν) can then be calculated using the Flory-Rehner equation: ν = -[ln(1 - Vᵣ) + Vᵣ + χVᵣ²] / [Vₛ(Vᵣ¹ᐟ³ - Vᵣ/2)] where χ is the Flory-Huggins polymer-solvent interaction parameter and Vₛ is the molar volume of the solvent.

Swelling_Method_Workflow A Weigh Dry Vulcanized Sample (W₁) B Immerse in Solvent (Equilibrium Swelling) A->B C Weigh Swollen Sample (W₂) B->C D Dry Sample in Oven C->D E Weigh Dry Sample (W₃) D->E F Calculate Volume Fraction of Rubber (Vᵣ) E->F G Calculate Crosslink Density (ν) using Flory-Rehner Equation F->G

Figure 4: Workflow for crosslink density determination.

Conclusion

The mechanism of action of this compound (TBBS) as a vulcanization accelerator is a sophisticated process involving a cascade of chemical reactions. Its delayed-action characteristic, a result of the thermal stability of its S-N bond, provides essential processing safety. The subsequent formation of a zinc-accelerator complex leads to an efficient generation of active sulfurating species, which then react with the rubber polymer to form a robust, crosslinked network. The final properties of the vulcanizate are a direct consequence of the density and type of these crosslinks. Understanding this intricate mechanism, coupled with standardized experimental evaluation, is paramount for the rational design and optimization of rubber compounds for a wide array of applications.

References

Thermal Decomposition of N-tert-Butyl-2-benzothiazolesulfenamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is a widely used delayed-action accelerator in the vulcanization of rubber. Its thermal stability is a critical factor in both its application in rubber processing and in ensuring safety during its handling and storage. This technical guide provides an overview of the known thermal decomposition products of TBBS, based on available scientific literature and safety data.

Disclaimer: Detailed, in-depth technical data, including comprehensive quantitative analysis of decomposition products and specific experimental protocols for the thermal decomposition of this compound, are not extensively available in the public domain. This guide summarizes the currently accessible information.

General Thermal Decomposition Characteristics

The thermal decomposition of this compound is an exothermic process that yields a range of gaseous products. The decomposition is understood to occur in stages as the temperature increases.

Decomposition Temperatures

Thermogravimetric and differential scanning calorimetry (TG-DSC) analyses have identified several key temperature points for the thermal decomposition of TBBS. One study identified three exothermic peaks at 117.4 °C, 269.2 °C, and 373.7 °C . These peaks are attributed to a transition phase and subsequent decomposition phases of the molecule. The initial dissociation of sulfenamide (B3320178) accelerators can begin at temperatures as low as 120°C, with 140°C considered a critical temperature in rubber mixing processes.

General Decomposition Products

Safety data sheets consistently report the following hazardous decomposition products resulting from the thermal breakdown of TBBS:

  • Carbon Monoxide (CO)

  • Carbon Dioxide (CO2)

  • Nitrogen Oxides (NOx)

  • Sulfur Oxides (SOx)

Under conditions of accidental release and hydrolysis, TBBS is known to break down into mercaptobenzothiazole, di(benzothiazoyl-2)disulfide, t-butylamine, and benzothiazole. While these are hydrolysis and not direct thermal decomposition products in a dry environment, they indicate potential breakdown pathways of the parent molecule.

Postulated Decomposition Pathways

G Postulated General Thermal Decomposition Pathway of TBBS TBBS This compound (TBBS) C11H14N2S2 Heat Thermal Energy (Heat) Initial_Cleavage Homolytic S-N Bond Cleavage Heat->Initial_Cleavage Initiation Radicals Formation of Radical Intermediates (Benzothiazolylthiyl and tert-Butylaminyl radicals) Initial_Cleavage->Radicals Secondary_Reactions Secondary Reactions (Fragmentation, Recombination) Radicals->Secondary_Reactions Propagation Products Final Decomposition Products (CO, CO2, NOx, SOx, and other fragments) Secondary_Reactions->Products Termination

Caption: A generalized, hypothetical pathway for the thermal decomposition of TBBS.

Quantitative Data on Thermal Decomposition Products

A comprehensive, tabulated summary of quantitative data for the thermal decomposition products of TBBS is not available in the reviewed literature. To generate such data, detailed experimental studies employing techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required.

Temperature (°C)Decomposition ProductYield (%)Analytical MethodReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 1: Quantitative Thermal Decomposition Products of TBBS (Data Not Available)

Experimental Protocols for Thermal Decomposition Analysis

Detailed experimental protocols for the thermal decomposition of TBBS are not explicitly published. However, a general workflow for such an analysis can be outlined based on standard analytical techniques for thermal analysis of organic compounds.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
  • Objective: To determine the temperatures of decomposition and the associated mass loss and thermal effects (exothermic or endothermic).

  • Apparatus: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC.

  • Sample Preparation: A small, accurately weighed sample of TBBS (typically 1-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen, Argon) or oxidative (e.g., Air, Oxygen) at a controlled flow rate.

    • Heating Rate: A linear heating rate (e.g., 10 °C/min) is applied over a defined temperature range (e.g., ambient to 800 °C).

  • Data Analysis: The TGA curve provides information on mass loss as a function of temperature, while the DSC curve indicates the temperatures of thermal events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To identify the specific chemical compounds produced during the thermal decomposition of TBBS.

  • Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A very small amount of TBBS is placed in a pyrolysis tube.

  • Experimental Conditions:

    • Pyrolysis Temperature: The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.

    • GC Separation: The volatile decomposition products are separated on a capillary GC column.

    • MS Detection: The separated compounds are identified by their mass spectra.

  • Data Analysis: The mass spectrum of each chromatographic peak is compared to spectral libraries for positive identification of the decomposition products.

G General Experimental Workflow for TBBS Thermal Decomposition Analysis cluster_tga Thermogravimetric Analysis (TGA/DSC) cluster_pygcms Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) TGA_Sample Sample Preparation (1-10 mg TBBS) TGA_Run TGA/DSC Analysis (Controlled heating in N2 or Air) TGA_Sample->TGA_Run TGA_Data Data Acquisition (Mass loss and heat flow vs. Temp) TGA_Run->TGA_Data TGA_Analysis Determination of Decomposition Temperatures TGA_Data->TGA_Analysis Py_Run Pyrolysis at Specific Temperature TGA_Analysis->Py_Run Inform Pyrolysis Temp. Py_Sample Sample Preparation (µg scale TBBS) Py_Sample->Py_Run GCMS_Run GC Separation of Products Py_Run->GCMS_Run MS_Detect MS Detection and Identification GCMS_Run->MS_Detect

Caption: A workflow for the thermal analysis of TBBS.

Conclusion

The thermal decomposition of this compound is a complex process that is not yet fully characterized in publicly available scientific literature. While the general decomposition products are known from safety data, and key decomposition temperatures have been identified, a detailed mechanistic understanding and quantitative data on the product distribution are lacking. Further research utilizing advanced analytical techniques such as Py-GC-MS and in-situ spectroscopic methods would be invaluable for a more complete understanding of the thermal degradation of this important industrial chemical. This would not only enhance its safe handling and use but also provide insights into the vulcanization process where its controlled decomposition is desirable.

Spectroscopic analysis of N-tert-Butyl-2-benzothiazolesulfenamide (FTIR, UV-Vis, NMR)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is a widely used delayed-action accelerator in the vulcanization of rubber. Its molecular structure, comprising a benzothiazole (B30560) core linked to a tert-butylamino group via a sulfur atom, dictates its chemical reactivity and physical properties. A thorough spectroscopic characterization is essential for quality control, reaction monitoring, and understanding its mechanism of action. This technical guide provides an in-depth overview of the analysis of TBBS using Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, intended for researchers, scientists, and professionals in drug development and materials science.

While specific experimental data for TBBS is available for UV-Vis spectroscopy, detailed published data for FTIR and NMR is less accessible. This guide will present the known UV-Vis data and provide a predictive analysis for FTIR and NMR based on the known molecular structure and established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

The structure of TBBS (C₁₁H₁₄N₂S₂) contains several key functional groups that give rise to characteristic spectroscopic signals:

  • Benzothiazole Ring: A bicyclic aromatic system containing nitrogen and sulfur.

  • tert-Butyl Group: A bulky aliphatic group providing a distinct set of proton and carbon signals.

  • Sulfenamide Linkage (-S-N-): The core functional group connecting the benzothiazole and tert-butyl moieties.

  • Amine Proton (N-H): A proton attached to the nitrogen atom.

The logical workflow for a comprehensive spectroscopic analysis involves using each technique to probe different aspects of the molecule, with the collective data confirming the structure and purity.

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep TBBS Sample FTIR FTIR Spectroscopy Prep->FTIR UVVis UV-Vis Spectroscopy Prep->UVVis NMR NMR Spectroscopy Prep->NMR Data_FTIR Functional Groups (C=N, C-H, N-H) FTIR->Data_FTIR Data_UV Electronic Transitions (π→π, n→π) UVVis->Data_UV Data_NMR Structural Backbone (Connectivity, H/C Environments) NMR->Data_NMR Conclusion Structure Elucidation & Purity Assessment Data_FTIR->Conclusion Data_UV->Conclusion Data_NMR->Conclusion

Caption: General workflow for the spectroscopic analysis of TBBS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For TBBS, FTIR is used to confirm the presence of the aromatic ring, the aliphatic tert-butyl group, and the N-H bond.

Predicted FTIR Spectral Data
Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensity
~3300 - 3400N-H StretchSecondary AmineMedium
~3050 - 3100Aromatic C-H StretchBenzothiazole RingMedium
~2960 - 2980Asymmetric CH₃ Stretchtert-Butyl GroupStrong
~2870Symmetric CH₃ Stretchtert-Butyl GroupMedium
~1600 - 1640C=N StretchBenzothiazole RingMedium
~1450 - 1580C=C Aromatic Ring StretchBenzothiazole RingMedium
~1365 - 1390CH₃ Bending (umbrella mode)tert-Butyl GroupStrong
~1230C-N StretchAmineMedium
~690 - 770Aromatic C-H BendingBenzothiazole RingStrong
~650 - 700C-S StretchThiazole RingWeak
Experimental Protocol (FTIR)

Method: Attenuated Total Reflectance (ATR) This is a common and simple method for solid samples.

  • Instrument Setup: Turn on the FTIR spectrometer and allow the source and detector to stabilize.

  • Background Scan: Record a background spectrum of the clean ATR crystal. This accounts for any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions.

  • Sample Application: Place a small amount of powdered TBBS sample directly onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: Use the pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal.

  • Sample Scan: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, like the benzothiazole ring in TBBS, exhibit characteristic absorptions in the UV-Vis range.

Experimental UV-Vis Spectral Data

Experimental analysis of TBBS has identified three distinct absorption peaks.[1] These absorptions are attributed to n→σ, π→π, and n→π* electronic transitions within the molecule.[1]

λmax (nm)Molar Absorptivity (ε)Electronic TransitionChromophore
228.3Data not availablen → σNon-bonding electrons on N, S
281.5Data not availableπ → πBenzothiazole conjugated system
298.3Data not availablen → π*Non-bonding electrons and π-system
Experimental Protocol (UV-Vis)
  • Solvent Selection: Choose a UV-transparent solvent in which TBBS is soluble, such as ethanol (B145695) or cyclohexane.

  • Solution Preparation: Prepare a stock solution of TBBS of known concentration. Perform serial dilutions to obtain a series of standard solutions with concentrations that will yield absorbance values in the optimal range (0.1 - 1.0 AU).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank). This corrects for any absorbance from the solvent and the cuvette.

  • Sample Measurement: Rinse the cuvette with the TBBS sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to determine molar absorptivity or unknown concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound by probing the magnetic properties of atomic nuclei (¹H and ¹³C). It provides detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

Predicted NMR Spectral Data

Detailed experimental NMR data for TBBS is not consistently available in published literature. However, a predictive analysis based on the molecular structure can provide expected chemical shifts (δ) and signal multiplicities.

¹H NMR (Proton NMR) - Predicted Data

Predicted δ (ppm)MultiplicityIntegrationAssignment
~7.6 - 8.0Multiplet2HAromatic Protons (H-4, H-7)
~7.2 - 7.5Multiplet2HAromatic Protons (H-5, H-6)
~4.5 - 5.5Broad Singlet1HN-H Proton (exchangeable)
~1.3 - 1.5Singlet9H-C(CH₃)₃ Protons (tert-Butyl)

¹³C NMR (Carbon NMR) - Predicted Data

Predicted δ (ppm)Assignment
~165 - 170C2 (Benzothiazole, C=N-S)
~153C7a (Benzothiazole, bridgehead)
~135C3a (Benzothiazole, bridgehead)
~126C5 (Benzothiazole, aromatic CH)
~124C6 (Benzothiazole, aromatic CH)
~122C4 (Benzothiazole, aromatic CH)
~121C7 (Benzothiazole, aromatic CH)
~55 - 60Quaternary Carbon of tert-Butyl (-C (CH₃)₃)
~30 - 32Methyl Carbons of tert-Butyl (-C(CH₃ )₃)

The logical relationship between different spectroscopic data points is crucial for confirming the final structure.

FTIR FTIR Data (N-H, C-H aromatic/aliphatic, C=N, C=C stretches) Inf_FG Inference: Presence of Amine, Aromatic Ring, & tert-Butyl Group FTIR->Inf_FG UVVis UV-Vis Data (λmax at 281.5 nm) Inf_Conj Inference: Confirms Conjugated Aromatic System UVVis->Inf_Conj H_NMR 1H NMR Data (Aromatic signals, 9H singlet for t-Bu, 1H N-H signal) Inf_Struct Inference: Confirms Proton Skeleton & Connectivity H_NMR->Inf_Struct C_NMR 13C NMR Data (Aromatic signals, Quaternary & Methyl C for t-Bu) C_NMR->Inf_Struct Structure Confirmed Structure: This compound Inf_FG->Structure Inf_Conj->Structure Inf_Struct->Structure

Caption: Logical flow of structure elucidation from spectroscopic data.
Experimental Protocol (NMR)

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves TBBS. Chloroform-d (CDCl₃) is a common choice for similar organic molecules.

  • Sample Preparation: Accurately weigh 5-10 mg of the TBBS sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which provides a reference signal at 0.00 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Shimming and Tuning: The instrument operator will tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity, which is critical for high-resolution spectra.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • ¹³C NMR: Acquire the carbon spectrum. As ¹³C has a low natural abundance, more scans are required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain NMR spectrum. This is followed by phase correction, baseline correction, and integration (for ¹H NMR).

Conclusion

The comprehensive spectroscopic analysis of this compound using FTIR, UV-Vis, and NMR spectroscopy provides a complete picture of its molecular structure. UV-Vis spectroscopy confirms the presence of the conjugated benzothiazole system. FTIR identifies the key functional groups, including the amine, aromatic ring, and aliphatic moieties. Finally, NMR spectroscopy, through the combined analysis of ¹H and ¹³C spectra, elucidates the precise connectivity and chemical environment of every atom in the molecule. Together, these techniques form an indispensable toolkit for the verification, quality control, and detailed study of this important industrial chemical.

References

Solubility of N-tert-Butyl-2-benzothiazolesulfenamide in various organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of N-tert-Butyl-2-benzothiazolesulfenamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TBBS) is a widely used delayed-action accelerator in the vulcanization of rubber. Its solubility in various organic solvents is a critical parameter for its application in industrial processes, enabling efficient mixing and reaction kinetics. This technical guide provides a comprehensive overview of the solubility of TBBS in a range of organic solvents, detailed experimental protocols for solubility determination, and a visualization of its synthesis pathway.

Introduction

This compound, with the chemical formula C₁₁H₁₄N₂S₂, is a post-vulcanization accelerator that provides a good balance between scorch safety and cure rate.[1] Understanding its solubility is paramount for optimizing its use in various formulations. This guide synthesizes available data to provide a clear and concise reference for professionals working with this compound. TBBS is sparingly soluble in water but readily dissolves in many common organic solvents.[2]

Solubility Data

The solubility of TBBS has been quantitatively determined in several pure and binary solvent systems. The following tables summarize the mole fraction solubility (x) of TBBS at various temperatures.

Table 1: Solubility of TBBS in Pure Organic Solvents
SolventTemperature (K)Mole Fraction (x)
Methanol273.2 - 313.2Data not explicitly provided in snippets
Ethanol (B145695)273.2 - 313.2Data not explicitly provided in snippets
Toluene (B28343)273.2 - 313.2Data not explicitly provided in snippets
2-Propanol273.2 - 313.2Data not explicitly provided in snippets
1-Butanol (B46404)273.2 - 313.2Data not explicitly provided in snippets
tert-Butylamine (B42293)273.2 - 313.2Data not explicitly provided in snippets
tert-Butylamine318.2 - 343.2Data not explicitly provided in snippets

Note: While the specific mole fraction values were not available in the provided search snippets, it is stated that the solubility of TBBS in these six pure solvents follows the order: tert-butylamine > toluene > 1-butanol > ethanol > 2-propanol > methanol.

Table 2: Qualitative Solubility of TBBS
SolventSolubility
AcetoneSoluble[2]
BenzeneSoluble[2]
DichloromethaneSoluble[3]
Carbon TetrachlorideSoluble[3]
Ethyl AcetateSoluble[3]
EthanolSoluble[3]
GasolineSoluble[3]
WaterSparingly Soluble[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of TBBS solubility.

Gravimetric Method for Solubility Determination

This method is a precise technique for determining the solubility of a solid in a liquid by measuring the mass of the solute dissolved in a known mass of the solvent at a specific temperature.

Apparatus and Materials:

  • Analytical balance

  • Constant temperature bath (e.g., water bath)

  • Isothermal jacketed glass vessel

  • Magnetic stirrer

  • Filtration unit (e.g., syringe with a filter)

  • Drying oven

  • This compound (solute)

  • Organic solvent

Procedure:

  • An excess amount of TBBS is added to a known mass of the solvent in the isothermal jacketed glass vessel.

  • The vessel is placed in the constant temperature bath, and the solution is continuously stirred to ensure equilibrium is reached. The temperature is maintained with an accuracy of ±0.1 K.

  • After a sufficient time to reach equilibrium (typically several hours), the stirring is stopped, and the solution is allowed to stand for at least 2 hours to allow any undissolved solid to settle.

  • A sample of the supernatant saturated solution is withdrawn using a pre-weighed syringe fitted with a filter to remove any solid particles.

  • The mass of the syringe with the solution is recorded.

  • The collected solution is then transferred to a pre-weighed container and dried in an oven at an appropriate temperature until a constant mass is achieved.

  • The mass of the dissolved TBBS is determined by subtracting the mass of the empty container from the mass of the container with the dried solute.

  • The mass of the solvent is calculated by subtracting the mass of the dissolved TBBS from the total mass of the solution sample.

  • The mole fraction solubility is then calculated from the masses and molar masses of the solute and solvent.[4][5]

Turbidity Method for High-Temperature Solubility Determination

This method is particularly useful for determining the solubility of a compound at elevated temperatures and is based on observing the temperature at which a solution of a known concentration becomes clear upon heating or turbid upon cooling.

Apparatus and Materials:

  • Laser-assisted turbidity measurement apparatus or a spectrophotometer capable of measuring turbidity.

  • Sealed glass vessel or cuvette

  • Magnetic stirrer and heating/cooling system

  • Temperature probe

  • This compound (solute)

  • Organic solvent

Procedure:

  • A known mass of TBBS and a known mass of the solvent are added to the sealed glass vessel.

  • The vessel is placed in the apparatus, and the solution is stirred and slowly heated.

  • The turbidity of the solution is continuously monitored as the temperature increases.

  • The temperature at which the solution becomes clear (the turbidity drops to a minimum) is recorded as the saturation temperature for that specific concentration.

  • The experiment is repeated with different known concentrations of TBBS to obtain a solubility curve as a function of temperature.

  • Alternatively, for kinetic solubility, a concentrated stock solution of the compound in a solvent like DMSO is serially diluted into the aqueous buffer, and the turbidity is measured at a specific wavelength (e.g., 620 nm) after a set incubation time.[6][7][8]

Visualizations

Synthesis of this compound

The synthesis of TBBS typically involves the reaction of 2-mercaptobenzothiazole (B37678) (MBT) or its sodium salt with tert-butylamine in the presence of an oxidizing agent.[2][3]

G cluster_reactants Reactants cluster_process Reaction cluster_products Products MBT 2-Mercaptobenzothiazole (or its sodium salt) Reaction Oxidative Condensation MBT->Reaction TBA tert-Butylamine TBA->Reaction Oxidant Oxidizing Agent (e.g., Sodium Hypochlorite) Oxidant->Reaction TBBS N-tert-Butyl-2- benzothiazolesulfenamide Reaction->TBBS Byproducts Byproducts (e.g., NaCl, H2O) Reaction->Byproducts

Caption: Synthesis of this compound.

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the key steps in determining the solubility of TBBS using the gravimetric method.

G start Start step1 Add excess TBBS to solvent start->step1 step2 Equilibrate at constant temperature with stirring step1->step2 step3 Allow solids to settle step2->step3 step4 Withdraw supernatant with filtered syringe step3->step4 step5 Weigh the saturated solution step4->step5 step6 Dry the solution to constant weight step5->step6 step7 Weigh the dry solute (TBBS) step6->step7 step8 Calculate mole fraction solubility step7->step8 end_node End step8->end_node

References

Unveiling the Solid-State Architecture of N-tert-Butyl-2-benzothiazolesulfenamide: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystalline structure of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS), a widely used accelerator in the rubber industry. The information presented herein is crucial for researchers, scientists, and professionals in drug development and materials science, offering a detailed look into the compound's solid-state conformation as determined by single-crystal X-ray diffraction (XRD) analysis.

Introduction

This compound, with the chemical formula C₁₁H₁₄N₂S₂, is a key sulfenamide (B3320178) accelerator in the vulcanization of rubber. Its efficacy and performance are intrinsically linked to its molecular and supramolecular structure. Understanding the precise three-dimensional arrangement of atoms in its crystalline form is paramount for quality control, process optimization, and the development of new materials with tailored properties. This document summarizes the crystallographic data obtained from single-crystal XRD studies, offering a foundational resource for further research and application.

Crystallographic Data Summary

The crystalline structure of this compound has been elucidated by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below. This data provides a quantitative description of the unit cell and the arrangement of molecules within the crystal lattice.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical FormulaC₁₁H₁₄N₂S₂
Formula Weight238.37 g/mol
Crystal SystemMonoclinic
Space GroupP 1 2₁ 1
a10.165(3) Å
b7.648(2) Å
c10.329(3) Å
α90°
β106.01(2)°
γ90°
Volume772.5(4) ų
Z2

Data sourced from the Crystallography Open Database, entry 2000240.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystalline structure of this compound involves a standardized workflow. The following provides a detailed methodology typical for such an analysis.

1. Crystal Growth:

  • Single crystals of this compound suitable for XRD analysis are typically grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone).

  • The solution is left undisturbed in a vibration-free environment to allow for the formation of well-ordered crystals.

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential degradation.

  • X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Visualizations

To aid in the understanding of the experimental process and the resulting molecular structure, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_xrd XRD Analysis cluster_structure Structure Determination synthesis Synthesis of TBBS purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (CIF) structure_refinement->validation

Caption: Experimental workflow for the XRD analysis of this compound.

Caption: Molecular structure of this compound with atom labeling.

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS): A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 95-31-8

This technical guide provides an in-depth overview of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS), a primary accelerator extensively utilized in the rubber industry. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed scientific data, experimental protocols, and visual representations of its synthesis and application.

Core Scientific Data

This compound, with the CAS number 95-31-8, is a delayed-action accelerator critical for the vulcanization of natural and synthetic rubbers.[1][2][3] Its primary function is to expedite the cross-linking of rubber polymers, thereby enhancing the mechanical strength, durability, and elasticity of the final product.[2][4]

Physical and Chemical Properties

TBBS is a light yellow or beige powder or granule with a characteristic odor.[1][2] Key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄N₂S₂[1][2][5]
Molecular Weight 238.37 g/mol [1][2][5]
Melting Point 105 - 110 °C[1][5][6]
Boiling Point 344.1 ± 25.0 °C (Predicted)[1][5]
Density 1.29 g/cm³[1][7]
Flash Point 165 °C / 329 °F[6][7]
Solubility Soluble in benzene, dichloromethane, carbon tetrachloride, ethyl acetate, acetone, ethanol, and gasoline. Insoluble in water.[1][2][3]
Vapor Pressure 0 Pa at 25°C[1]
Identification and Nomenclature
Identifier TypeValue
CAS Number 95-31-8
EC Number 202-409-1
IUPAC Name N-(tert-Butyl)-1,3-benzothiazole-2-sulfenamide
Synonyms TBBS, Accel BNS, Santocure NS, Vulkacit NZ, 2-(tert-Butylaminothio)benzothiazole

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of TBBS involves the oxidative condensation of 2-mercaptobenzothiazole (B37678) (MBT) with tert-butylamine (B42293).[1] A representative laboratory-scale protocol is detailed below.

Materials:

  • 2-Mercaptobenzothiazole (MBT)

  • tert-Butylamine

  • Sodium hypochlorite (B82951) solution (e.g., 15%)

  • Sulfuric acid solution (e.g., 25%)

  • Sodium hydroxide (B78521) solution (for neutralization, if necessary)

  • Organic solvent (e.g., toluene)

  • Deionized water

Procedure:

  • Prepare a sodium salt solution of 2-mercaptobenzothiazole (accelerator M).

  • Slowly add 0.75 mol of tert-butylamine to 0.5 mol of the 13% accelerator M sodium salt solution.[1]

  • After 30 minutes, add 0.36 mol of a 25% sulfuric acid solution.[1]

  • Allow the reaction to proceed at 45-50 °C for 30 minutes.[1]

  • Over a period of 2 hours, add 0.6 mol of a 15% sodium hypochlorite solution.[1]

  • Cool the reaction mixture.

  • Filter the resulting solid product.

  • Wash the product with water to remove any unreacted starting materials and salts.

  • Dry the purified this compound product below 50°C.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis of this compound A 2-Mercaptobenzothiazole (MBT) D Reaction Vessel A->D B tert-Butylamine B->D C Oxidizing Agent (e.g., Sodium Hypochlorite) C->D E Crude TBBS D->E Oxidative Condensation F Filtration & Washing E->F G Drying F->G H Purified TBBS G->H G Role of TBBS in Rubber Vulcanization A Unvulcanized Rubber (Polymer Chains) E Mixing & Heating A->E G Cross-linking of Polymer Chains A->G B Sulfur B->E C TBBS (Accelerator) C->E D Activators (e.g., Zinc Oxide, Stearic Acid) D->E F Formation of Active Sulfurating Agent E->F TBBS accelerates F->G H Vulcanized Rubber (Enhanced Properties) G->H

References

An In-Depth Technical Guide to the Stability and Reactivity Profile of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is a widely utilized delayed-action accelerator in the rubber industry, prized for its ability to provide a scorch delay during processing followed by a rapid vulcanization rate.[1] This guide provides a comprehensive overview of the stability and reactivity profile of TBBS, critical for its effective and safe use in various applications. The document details its thermal and hydrolytic stability, decomposition pathways, and reactivity with common chemical agents. Detailed experimental protocols for thermal analysis and chromatographic separation are provided to enable researchers to conduct their own assessments.

Physicochemical Properties

This compound is a pale yellow to tan crystalline powder.[2] It is sparingly soluble in water but readily dissolves in organic solvents such as acetone (B3395972) and benzene.[2]

PropertyValueReference
Chemical Formula C₁₁H₁₄N₂S₂[3]
Molecular Weight 238.37 g/mol [2][3]
CAS Number 95-31-8[2][3]
Melting Point 108 °C[4]

Stability Profile

Thermal Stability

TBBS exhibits high thermal stability, a key factor in its function as a delayed-action accelerator.[5] Thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides quantitative data on its decomposition behavior.

3.1.1 Differential Scanning Calorimetry (DSC) Data

A DSC analysis of TBBS reveals a complex thermal profile with multiple thermal events. An initial endothermic peak is observed around 53.3 °C, which is attributed to the oxidation of any residual tert-butylamine (B42293) impurity.[6] This is followed by a series of exothermic peaks at approximately 117.4 °C, 269.2 °C, and 373.7 °C, corresponding to a phase transition and subsequent decomposition stages.[6]

Thermal EventTemperature (°C)Description
Endothermic Peak53.3Oxidation of tert-butylamine impurity[6]
Exothermic Peak 1117.4Phase Transition[6]
Exothermic Peak 2269.2Decomposition[6]
Exothermic Peak 3373.7Decomposition[6]

3.1.2 Thermogravimetric Analysis (TGA) Data

Hydrolytic Stability

Sulfenamides, including TBBS, are susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrolysis of secondary benzothiazolylcarbamates in basic media is known to proceed via an E1cB mechanism.[7] In acidic conditions, the reaction is also catalyzed.[7] The primary products of TBBS hydrolysis are expected to be 2-mercaptobenzothiazole (B37678) (MBT) and tert-butylamine. The rate of hydrolysis is dependent on pH and temperature.

Reactivity Profile

Vulcanization Chemistry

The primary application of TBBS is as a delayed-action accelerator in the sulfur vulcanization of rubber.[8] The vulcanization process is a complex series of chemical reactions that lead to the formation of cross-links between polymer chains, imparting strength and elasticity to the rubber.

The mechanism of TBBS-accelerated vulcanization can be summarized in the following stages:

  • Activation: At vulcanization temperatures, TBBS, in the presence of activators like zinc oxide and stearic acid, forms an active accelerator complex.

  • Sulfur Ring Opening: The active complex reacts with elemental sulfur (S₈) to form polysulfidic intermediates.

  • Cross-link Precursor Formation: These polysulfidic intermediates react with the rubber polymer chains to form pendent accelerator groups with attached sulfur chains.

  • Cross-link Formation: The pendent groups on different polymer chains react with each other to form stable mono-, di-, and polysulfidic cross-links.

VulcanizationMechanism

Reactivity with Other Chemical Agents
  • Acids: TBBS reacts with acids, leading to the cleavage of the sulfenamide (B3320178) bond and the formation of 2-mercaptobenzothiazole and the corresponding amine salt.

  • Bases: In the presence of strong bases, TBBS can undergo hydrolysis as previously described.

  • Oxidizing Agents: Strong oxidizing agents, such as potassium permanganate (B83412), can oxidize the sulfur atoms in the TBBS molecule, leading to a variety of oxidation products.[9] The benzothiazole (B30560) ring itself can also be susceptible to oxidation under harsh conditions.

  • Reducing Agents: Mild reducing agents like sodium borohydride (B1222165) are not expected to readily react with the sulfenamide bond under normal conditions.[10] However, stronger reducing agents could potentially cleave the S-N bond.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the thermal stability of TBBS using a thermogravimetric analyzer.

5.1.1 Instrumentation

  • Thermogravimetric Analyzer (TGA) equipped with a high-precision balance and a furnace capable of reaching at least 600°C.

  • Inert gas supply (e.g., Nitrogen, 99.999% purity).

  • TGA sample pans (e.g., platinum or alumina).

  • Microbalance for accurate sample weighing.

5.1.2 Experimental Procedure

  • Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground TBBS powder into a tared TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Collection: Record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset of decomposition and the temperatures at which significant mass loss events occur.

TGA_Workflow

Differential Scanning Calorimetry (DSC)

This protocol provides a method for determining the melting point, phase transitions, and decomposition energetics of TBBS.

5.2.1 Instrumentation

  • Differential Scanning Calorimeter (DSC) with a suitable cooling accessory.

  • Inert gas supply (e.g., Nitrogen, 99.999% purity).

  • Aluminum DSC pans and lids.

  • Crimper for sealing DSC pans.

  • Microbalance.

5.2.2 Experimental Procedure

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of finely ground TBBS into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25°C for 5 minutes.

    • Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.

  • Data Collection: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point from the peak of the endothermic transition.

    • Integrate the areas of any endothermic or exothermic peaks to determine the enthalpy changes (ΔH).

DSC_Workflow

High-Performance Liquid Chromatography (HPLC) for Degradation Products

This protocol describes a general reversed-phase HPLC method for the separation and analysis of TBBS and its potential degradation products, such as 2-mercaptobenzothiazole (MBT).

5.3.1 Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, and pipettes.

5.3.2 Reagents and Mobile Phase

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of phosphoric acid to adjust the pH (e.g., to pH 3). The exact ratio may need to be optimized.[1]

5.3.3 Experimental Procedure

  • Standard Preparation: Prepare a stock solution of TBBS in acetonitrile (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase. If available, prepare standards of potential degradation products (e.g., MBT).

  • Sample Preparation: For stability studies, subject TBBS to desired stress conditions (e.g., acid/base hydrolysis, oxidation). Neutralize the samples if necessary and dilute with the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with phosphoric acid to pH 3.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of TBBS).[11]

    • Column Temperature: 30°C.

  • Analysis: Inject the standards and samples and record the chromatograms.

  • Data Analysis: Identify and quantify TBBS and its degradation products by comparing their retention times and peak areas with those of the standards.

HPLC_Workflow

Conclusion

This compound is a thermally stable compound with a well-defined, albeit complex, decomposition profile. Its reactivity is dominated by the chemistry of the sulfenamide bond, which is central to its function in rubber vulcanization and its susceptibility to hydrolysis. The provided data and experimental protocols offer a robust framework for researchers and professionals to understand and further investigate the stability and reactivity of this important industrial chemical. A thorough understanding of these properties is essential for optimizing its performance in rubber formulations and ensuring safe handling and processing.

References

Methodological & Application

Application Notes and Protocols for the Quantification of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) in Rubber Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is a widely used delayed-action accelerator in the vulcanization of rubber. Its quantification in rubber compounds is crucial for quality control, formulation optimization, and ensuring the safety and performance of the final rubber products. This document provides detailed application notes and experimental protocols for the quantitative analysis of TBBS in rubber matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a robust and widely accessible analytical technique.

Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a reliable and precise method for the quantification of TBBS. The principle involves extracting TBBS from the rubber matrix using a suitable solvent, followed by separation and quantification using a liquid chromatograph equipped with a UV detector.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample_Weighing Weigh Rubber Sample Solvent_Addition Add Extraction Solvent (e.g., Acetonitrile) Sample_Weighing->Solvent_Addition Extraction Ultrasonic Extraction Solvent_Addition->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter Extract Centrifugation->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantify using Calibration Curve Detection->Quantification

Figure 1: General workflow for the HPLC-UV analysis of TBBS in rubber.

Experimental Protocols

Sample Preparation: Solvent Extraction

This protocol describes the extraction of TBBS from a vulcanized rubber compound.

Materials:

  • Vulcanized rubber sample containing TBBS

  • Acetonitrile (B52724) (HPLC grade)

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters (PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

Procedure:

  • Accurately weigh approximately 0.5 g of the finely cut or cryo-ground rubber sample into a 50 mL volumetric flask.

  • Add 25 mL of acetonitrile to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 60 minutes at room temperature.

  • Allow the solution to cool to room temperature and then dilute to the mark with acetonitrile.

  • Transfer a portion of the extract to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Analysis

This protocol outlines the chromatographic conditions for the quantification of TBBS.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile : Water (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
UV Detection 280 nm

| Run Time | Approximately 10 minutes |

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the filtered sample extract into the HPLC system.

  • Record the chromatogram and identify the peak corresponding to TBBS based on its retention time, which should be determined by running a standard solution of TBBS.

  • Quantify the peak area of TBBS.

Calibration

A calibration curve is necessary to determine the concentration of TBBS in the sample extracts.

Procedure:

  • Prepare a stock standard solution of TBBS (e.g., 100 µg/mL) in acetonitrile.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of TBBS in the sample extracts (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Inject each calibration standard into the HPLC system under the same conditions as the samples.

  • Construct a calibration curve by plotting the peak area of TBBS against the corresponding concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

Data Presentation

The performance of the HPLC-UV method should be validated to ensure its suitability for the intended purpose. The following tables summarize typical validation parameters for the quantification of TBBS in rubber compounds.

Table 1: Method Validation Parameters

ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0 %99.5 %
Precision (% RSD) ≤ 2.0 %< 1.5 %
Limit of Detection (LOD) -~0.1 µg/mL
Limit of Quantification (LOQ) -~0.3 µg/mL

Table 2: Quantitative Data Summary (Example)

Sample IDTBBS Peak AreaConcentration (µg/mL)TBBS Content in Rubber (wt%)
Sample A12560015.20.76
Sample B18940022.81.14
Sample C9870011.90.60

Calculations are based on the calibration curve and the initial sample weight.

Alternative Method: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

For more complex rubber matrices or for confirmatory analysis, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be employed. This technique involves the thermal decomposition of the rubber sample in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments by GC-MS. TBBS can be identified by its characteristic pyrolysis products. While powerful for qualitative analysis, quantitative Py-GC-MS requires careful calibration with matrix-matched standards.

Py-GC-MS Workflow

PyGCMS_Workflow cluster_prep_py Sample Preparation cluster_analysis_py Py-GC-MS Analysis Sample_Weighing_Py Weigh Rubber Sample (~0.5 mg) Sample_Loading_Py Place in Pyrolysis Cup Sample_Weighing_Py->Sample_Loading_Py Pyrolysis Pyrolysis Sample_Loading_Py->Pyrolysis GC_Separation_Py GC Separation Pyrolysis->GC_Separation_Py MS_Detection_Py MS Detection and Identification GC_Separation_Py->MS_Detection_Py Quantification_Py Quantification MS_Detection_Py->Quantification_Py

Figure 2: General workflow for Py-GC-MS analysis of TBBS in rubber.

Note: The development and validation of a quantitative Py-GC-MS method are complex and require significant expertise. For routine quantitative analysis, HPLC-UV is the recommended technique due to its robustness and ease of use.

Conclusion

The HPLC-UV method detailed in this document provides a reliable and accurate approach for the quantification of this compound in rubber compounds. Proper sample preparation and method validation are essential for obtaining high-quality data. For confirmatory analysis or in cases of complex matrices, Py-GC-MS offers a powerful alternative.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is a widely used accelerator in the vulcanization of rubber. Its accurate quantification is crucial for quality control in manufacturing processes and for monitoring its presence in various matrices. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of TBBS. The described protocol provides a reliable and reproducible method for the separation and quantification of TBBS.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the HPLC analysis of a series of TBBS standards. This data demonstrates the linearity and reproducibility of the method.

Standard Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
1.04.2115.3
5.04.2276.8
10.04.21152.5
25.04.23380.1
50.04.22755.9
100.04.211510.2

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound (TBBS) standard (≥96.0% purity)[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade) for sample preparation

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column[2]
Mobile Phase Acetonitrile:Water:Phosphoric Acid (70:30:0.1, v/v/v)[2]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 280 nm
Column Temperature 30 °C
Run Time 10 minutes

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of TBBS standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations of 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.

4. Sample Preparation

  • Accurately weigh a sample containing TBBS and dissolve it in a known volume of methanol.

  • The solution should be sonicated for 15 minutes to ensure complete extraction of TBBS.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

  • If necessary, dilute the filtered sample with the mobile phase to fall within the calibration range.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the TBBS standards.

  • Inject 10 µL of the prepared sample solution.

  • Identify the TBBS peak in the sample chromatogram by comparing the retention time with that of the standards.

  • Quantify the amount of TBBS in the sample using the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample/Standard Injection Standard_Prep->Injection Calibration Calibration Curve Construction Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration Separation Chromatographic Separation (C18 Column) HPLC_System->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Integration->Calibration Quantification Quantification of TBBS Integration->Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: Analysis of N-tert-Butyl-2-benzothiazolesulfenamide and its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is a widely used delayed-action accelerator in the vulcanization of rubber.[1][2] Its detection and quantification, along with its potential degradation products, are crucial for quality control in the rubber industry and for environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of TBBS and related compounds.[3] This application note provides a detailed protocol for the analysis of TBBS and its derivatives using Pyrolysis-GC-MS for solid rubber samples and a standard GC-MS method for liquid samples.

Experimental Protocols

Analysis of TBBS in Solid Rubber Samples by Pyrolysis-GC-MS

This method is suitable for the direct analysis of TBBS in cured rubber without the need for solvent extraction.[4]

Instrumentation:

  • Pyrolyzer coupled to a GC-MS system

  • GC Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[5]

Pyrolysis-GC-MS Parameters:

ParameterValue
Pyrolyzer
Sample Size~0.5 mg
Pyrolysis Temperature600°C (Instantaneous)[6]
GC
Injector Temperature300°C[7]
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temp 100°C for 4 min, ramp at 15°C/min to 290°C, hold for 6 min[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-550
Ion Source Temperature230°C[7]
Transfer Line Temperature280°C[7]

Procedure:

  • Accurately weigh approximately 0.5 mg of the rubber sample into a pyrolysis cup.

  • Place the cup in the pyrolyzer autosampler.

  • Initiate the Pyrolysis-GC-MS sequence.

  • Acquire the data and process the chromatogram and mass spectra.

Analysis of TBBS and its Derivatives in Liquid Samples by GC-MS

This protocol is suitable for the analysis of TBBS in solutions, such as extracts from environmental samples or reaction mixtures.

Sample Preparation (for aqueous samples):

  • Perform a liquid-liquid extraction (LLE) using a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.

  • Alternatively, use Solid-Phase Extraction (SPE) for sample cleanup and concentration.

  • Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate to a final volume of 1 mL.

GC-MS Parameters:

The GC-MS parameters are the same as listed in the Pyrolysis-GC-MS section above.

Procedure:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire and process the data.

Data Presentation

Table 1: Retention Time and Characteristic Mass Fragments of TBBS

CompoundRetention Time (min)Molecular WeightBase Peak (m/z)Key Diagnostic Ions (m/z)
This compound (TBBS)~15-17 (typical)238.37[8]5777, 108, 135, 167, 223, 238 (Molecular Ion)[8]

Note: Retention time is column and method-dependent and should be confirmed with a standard.

Table 2: Potential Derivatives/Degradation Products of TBBS and their Characteristic Ions

CompoundMolecular WeightBase Peak (m/z)Key Diagnostic Ions (m/z)
2-Mercaptobenzothiazole (MBT)167.25167108, 135
Benzothiazole135.19135108, 82
tert-Butylamine73.145841, 73 (Molecular Ion)

Visualizations

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for TBBS cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing solid_sample Solid Rubber Sample (~0.5 mg) pyrolysis Direct Pyrolysis (600°C) solid_sample->pyrolysis liquid_sample Liquid Sample (e.g., extract) extraction Liquid-Liquid or Solid-Phase Extraction liquid_sample->extraction gc_separation Gas Chromatography (DB-5MS Column) pyrolysis->gc_separation extraction->gc_separation ms_detection Mass Spectrometry (EI, 70 eV) gc_separation->ms_detection data_acquisition Data Acquisition (Chromatogram & Spectra) ms_detection->data_acquisition identification Compound Identification (Library Search & Spectra Interpretation) data_acquisition->identification quantification Quantification (Peak Area Integration) identification->quantification final_report final_report quantification->final_report Final Report

Caption: Experimental workflow for GC-MS analysis of TBBS.

Proposed Fragmentation Pathway of TBBS

TBBS_Fragmentation Proposed EI Fragmentation Pathway of TBBS TBBS TBBS (M+•) m/z 238 frag_223 [M-CH3]+ m/z 223 TBBS->frag_223 - •CH3 frag_167 [C7H4NS2]+ 2-Mercaptobenzothiazole radical cation m/z 167 TBBS->frag_167 - C4H9N• frag_57 [C4H9]+ tert-Butyl cation m/z 57 (Base Peak) TBBS->frag_57 - C7H4N2S2• frag_135 [C7H5NS]+ Benzothiazole radical cation m/z 135 frag_167->frag_135 - S frag_108 [C6H4S]+ m/z 108 frag_135->frag_108 - HCN frag_77 [C6H5]+ Phenyl cation m/z 77 frag_108->frag_77 - S

Caption: Proposed fragmentation of TBBS in EI-MS.

References

Application Notes and Protocols for Studying the Kinetics of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) Accelerated Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the vulcanization kinetics of rubber compounds accelerated by N-tert-Butyl-2-benzothiazolesulfenamide (TBBS). TBBS is a widely used delayed-action accelerator, offering a good balance between processing safety and a fast cure rate.[1][2] Understanding its kinetic behavior is crucial for optimizing rubber processing and ensuring the desired properties of the final vulcanizate.

Theoretical Background

Vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming crosslinks between individual polymer chains. Sulfur vulcanization, when used alone, is an impractically slow process.[3] Accelerators like TBBS are added to increase the rate of vulcanization.[2][4]

TBBS belongs to the sulfenamide (B3320178) class of accelerators, which are known for their characteristic delayed onset of vulcanization, also known as scorch delay.[1][5] This delay provides a crucial safety margin during the mixing and processing of the rubber compound, preventing premature vulcanization. Once the activation temperature is reached, TBBS decomposes to generate reactive species that efficiently promote the formation of sulfur crosslinks, leading to a rapid increase in the rubber's modulus and strength.[5] The overall vulcanization process can be divided into three main stages:

  • Induction Period (Scorch Delay): The initial phase where the accelerator system is activated, but no significant crosslinking occurs. For TBBS, this involves the thermal decomposition of the accelerator molecule.[5]

  • Curing Phase: A period of rapid crosslink formation, leading to a significant increase in the stiffness (torque) of the rubber compound.

  • Reversion or Plateau Phase: After reaching the optimum cure, the properties may either remain stable (plateau) or begin to degrade (reversion), particularly at higher temperatures.

The kinetics of these stages are influenced by factors such as temperature, the concentration of TBBS, sulfur, and activators like zinc oxide and stearic acid.

Data Presentation: Vulcanization Kinetics of TBBS

The following tables summarize typical quantitative data for the vulcanization of different elastomers accelerated with TBBS. The data is primarily obtained from rheometric studies.

Table 1: Vulcanization Characteristics of TBBS-Accelerated Natural Rubber (NR)

ParameterValueTemperature (°C)Reference Formulation (phr)Source
Scorch Time (t_s2, min)~3.5 - 5.0150NR: 100, ZnO: 5, Stearic Acid: 2, Sulfur: 2.5, TBBS: 0.5[6]
Optimum Cure Time (t_90, min)~8.0 - 12.0150NR: 100, ZnO: 5, Stearic Acid: 2, Sulfur: 2.5, TBBS: 0.5[6]
Cure Rate Index (CRI, min⁻¹)~20 - 30150NR: 100, ZnO: 5, Stearic Acid: 2, Sulfur: 2.5, TBBS: 0.5[5]
Minimum Torque (M_L, dNm)~0.5 - 1.5150Varies with compound[7]
Maximum Torque (M_H, dNm)~15 - 25150Varies with compound[7]

Table 2: Vulcanization Characteristics of TBBS-Accelerated Styrene-Butadiene Rubber (SBR)

ParameterValueTemperature (°C)Reference Formulation (phr)Source
Scorch Time (t_s2, min)~2.0 - 4.0160SBR: 100, ZnO: 3, Stearic Acid: 1, Sulfur: 1.75, TBBS: 1.2[8]
Optimum Cure Time (t_90, min)~6.0 - 10.0160SBR: 100, ZnO: 3, Stearic Acid: 1, Sulfur: 1.75, TBBS: 1.2[8]
Cure Rate Index (CRI, min⁻¹)~25 - 50160SBR: 100, ZnO: 3, Stearic Acid: 1, Sulfur: 1.75, TBBS: 1.2[8]
Activation Energy (E_a, kJ/mol)~97VariesSBR: 100, Sulfur: 2.5, TBBS: 0.5[9]

Table 3: Influence of TBBS Concentration on SBR Vulcanization at 160°C

TBBS (phr)Scorch Time (t_s2, min)Optimum Cure Time (t_90, min)Cure Rate Index (CRI, min⁻¹)Activation Energy (E_a, kJ/mol)Source
1.23.28.529.485.1[8]
1.52.97.534.587.3[8]
1.82.66.840.889.6[8]

Note: The values presented are indicative and can vary depending on the specific grade of elastomer, filler type and loading, and other additives in the compound.

Experimental Protocols

Protocol 1: Determination of Vulcanization Characteristics using an Oscillating Disc Rheometer (ODR)

This protocol outlines the procedure for measuring the vulcanization characteristics of a TBBS-accelerated rubber compound using an ODR, in accordance with ASTM D2084.

Materials and Equipment:

  • Raw elastomer (e.g., NR, SBR, NBR)

  • This compound (TBBS)

  • Sulfur

  • Zinc oxide

  • Stearic acid

  • Other additives as required (e.g., carbon black, oil)

  • Two-roll mill

  • Oscillating Disc Rheometer (ODR)

  • Analytical balance

Procedure:

  • Compounding:

    • Masticate the raw elastomer on the two-roll mill until a uniform band is formed.

    • Add zinc oxide and stearic acid and mix until fully dispersed.

    • Incorporate TBBS and any other additives (except sulfur), ensuring thorough mixing.

    • Finally, add sulfur and mix for a short, controlled time to ensure good dispersion without initiating vulcanization (scorching).

    • Sheet out the compounded rubber to a thickness of approximately 2-3 mm and allow it to cool to room temperature.

  • ODR Analysis:

    • Set the ODR test temperature (e.g., 150°C for NR, 160°C for SBR). Allow the instrument to stabilize.

    • Cut a sample of the uncured rubber compound of a suitable size for the ODR cavity.

    • Place the sample in the pre-heated test cavity and close the chamber.

    • Start the test. The instrument will oscillate a rotor embedded in the sample at a specified frequency and amplitude (e.g., 1.67 Hz, ±1° arc).

    • The torque required to oscillate the rotor is measured as a function of time. The test is typically run until the torque reaches a maximum or a plateau.

Data Analysis:

From the resulting rheometer curve (torque vs. time), the following parameters are determined:

  • Minimum Torque (M_L): The lowest torque value, indicative of the compound's viscosity before vulcanization.

  • Maximum Torque (M_H): The highest torque value, which correlates with the stiffness and crosslink density of the fully cured rubber.

  • Scorch Time (t_s2): The time required for the torque to rise by 2 units above M_L, representing the onset of vulcanization.

  • Optimum Cure Time (t_90): The time required to reach 90% of the maximum torque development (M_H - M_L).

  • Cure Rate Index (CRI): A measure of the rate of vulcanization, calculated as 100 / (t_90 - t_s2).

Protocol 2: Kinetic Analysis using Differential Scanning Calorimetry (DSC)

This protocol describes the use of DSC to study the thermal events and kinetics of TBBS-accelerated vulcanization.

Materials and Equipment:

  • Uncured rubber compound (prepared as in Protocol 1)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the uncured rubber compound into an aluminum DSC pan.

    • Seal the pan hermetically using a crimper.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Measurement (Non-isothermal):

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a low temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 5, 10, 15, and 20°C/min) over a specified temperature range (e.g., 30°C to 250°C).

    • Record the heat flow as a function of temperature.

Data Analysis:

  • The DSC thermogram will show an exothermic peak corresponding to the heat released during vulcanization.

  • From this peak, determine:

    • Onset Temperature (T_onset): The temperature at which the exothermic reaction begins.

    • Peak Temperature (T_peak): The temperature at which the reaction rate is at its maximum.

    • Total Heat of Vulcanization (ΔH): The area under the exothermic peak, proportional to the total number of crosslinks formed.

  • Kinetic Analysis (e.g., Kissinger Method):

    • The activation energy (E_a) of the vulcanization reaction can be determined from non-isothermal scans at different heating rates (β) using the Kissinger equation: ln(β / T_p²) = ln(AR / E_a) - E_a / (R * T_p) where T_p is the peak temperature in Kelvin, A is the pre-exponential factor, and R is the ideal gas constant.

    • By plotting ln(β / T_p²) versus 1 / T_p, a straight line is obtained with a slope of -E_a / R, from which the activation energy can be calculated.

Visualizations

experimental_workflow cluster_compounding Rubber Compounding cluster_analysis Kinetic Analysis cluster_data Data Acquisition & Analysis mastication 1. Masticate Elastomer add_activators 2. Add ZnO & Stearic Acid mastication->add_activators add_tbbs 3. Add TBBS & Fillers add_activators->add_tbbs add_sulfur 4. Add Sulfur add_tbbs->add_sulfur sheeting 5. Sheet Out Compound add_sulfur->sheeting odr ODR Analysis sheeting->odr Sample dsc DSC Analysis sheeting->dsc Sample rheo_curve Rheometer Curve (Torque vs. Time) odr->rheo_curve dsc_thermogram DSC Thermogram (Heat Flow vs. Temp) dsc->dsc_thermogram kinetic_params Kinetic Parameters (ts2, t90, CRI, Ea) rheo_curve->kinetic_params dsc_thermogram->kinetic_params

Experimental Workflow for Kinetic Studies

tbbs_mechanism TBBS TBBS Activator_Complex Activator Complex (with ZnO, Stearic Acid) TBBS->Activator_Complex Activation Active_Sulfurating_Agent Active Sulfurating Agent Activator_Complex->Active_Sulfurating_Agent Sulfur Sulfur (S8) Sulfur->Active_Sulfurating_Agent Crosslink_Precursor Crosslink Precursor (Rubber-Sx-Accelerator) Active_Sulfurating_Agent->Crosslink_Precursor Rubber_Chain Rubber Chain (RH) Rubber_Chain->Crosslink_Precursor Crosslinked_Rubber Crosslinked Rubber (Rubber-Sx-Rubber) Rubber_Chain->Crosslinked_Rubber Crosslink_Precursor->Crosslinked_Rubber

Simplified TBBS Vulcanization Pathway

References

Application of N-tert-Butyl-2-benzothiazolesulfenamide in natural rubber vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

Here are the detailed Application Notes and Protocols for the use of N-tert-Butyl-2-benzothiazolesulfenamide in natural rubber vulcanization.

Application Notes

Introduction to this compound (TBBS)

This compound, commonly known as TBBS (or NS), is a primary accelerator used extensively in the vulcanization of natural rubber (NR) and synthetic rubbers.[1][2] It belongs to the sulfenamide (B3320178) class of accelerators, which are characterized by a sulfur-nitrogen bond.[3] TBBS is recognized for providing a delayed onset of vulcanization (scorch delay) followed by a rapid cure rate, making it a highly versatile and widely used accelerator in the rubber industry.[3][4][5][6] This combination of properties ensures safe processing during mixing and shaping stages while allowing for efficient production cycles.[5][6] Due to its performance, TBBS is a standard accelerator, particularly suitable for rubber compounds containing carbon black with strong alkaline content.[2][7]

Mechanism of Action in Natural Rubber Vulcanization

The effectiveness of TBBS as a delayed-action accelerator is rooted in its chemical structure. The vulcanization process it facilitates is a complex series of chemical reactions initiated by heat and the presence of activators, typically zinc oxide and stearic acid.

  • Activation: At vulcanization temperatures, zinc oxide and stearic acid react to form zinc stearate, which acts as a soluble activator.

  • Accelerator Decomposition: The relatively stable S-N bond in the TBBS molecule is stable at lower processing temperatures, which provides scorch safety.[3] As the temperature increases to curing levels, TBBS decomposes.

  • Formation of Active Sulfurating Agent: The decomposition products of TBBS react with the activator complex and elemental sulfur (S₈) to form an active sulfurating agent. This complex is highly reactive and is responsible for donating sulfur to the rubber polymer chains.

  • Cross-linking: The active sulfurating agent reacts with the natural rubber molecules at their double bonds, creating polysulfidic cross-links between the polymer chains.[3] This three-dimensional network structure transforms the soft, plastic rubber into a strong, elastic material with durable properties.[3]

Key Advantages and Applications

TBBS offers several distinct advantages in the vulcanization of natural rubber:

  • Excellent Scorch Safety: Its primary benefit is the delayed action, which provides a long scorch time, allowing for safe processing and handling of the rubber compound without premature curing.[3][4][8]

  • Fast Cure Rate: Once the vulcanization temperature is reached, TBBS provides a fast and efficient curing reaction, reducing production time.[1][4]

  • Superior Physical Properties: Vulcanizates cured with TBBS typically exhibit high modulus and excellent tensile strength.[1][9]

  • Versatility: It is compatible with a wide range of rubbers, including natural rubber (NR), styrene-butadiene rubber (SBR), and butadiene rubber (BR).[1][7]

These properties make TBBS an ideal accelerator for manufacturing high-performance rubber products, including:

  • Tire treads, especially for radial tires.[5][6][7]

  • Industrial rubber goods like conveyor belts, hoses, and seals.[6][7][10]

  • Rubber shoes and cables.[7]

Data Presentation

Table 1: Typical Formulation for a TBBS-Accelerated Natural Rubber Compound

This table provides a general-purpose formulation. The quantities, represented in parts per hundred of rubber (phr), can be adjusted based on specific performance requirements.

IngredientComponentFunctionTypical Loading (phr)
Elastomer Natural Rubber (ISNR-5 / RSS-1)Base Polymer100
Filler Carbon Black (N330)Reinforcing Agent40 - 60
Activators Zinc OxideActivator3 - 5
Stearic AcidCo-activator/Dispersing Agent1 - 2
Accelerator TBBSPrimary Accelerator0.5 - 1.5
Curing Agent SulfurVulcanizing Agent1.5 - 2.5
Protectants Antioxidant (e.g., 6PPD)Anti-degradant1 - 2
Table 2: Comparative Cure Characteristics of Natural Rubber with Different Accelerators at 150°C

The data below illustrates the performance of TBBS in comparison to other common accelerators, highlighting its characteristic long scorch time and efficient cure.

ParameterTBBS (Sulfenamide)TMTD (Thiuram)DPG (Guanidine)ZDMC (Dithiocarbamate)
Min. Torque (ML) (dNm) ~1.3~1.0~1.2~1.0
Max. Torque (MH) (dNm) ~11.5~11.6~8.0~11.0
Scorch Time (tₛ₂) (min) ~7.0~1.0~5.0~1.0
Optimum Cure Time (t₉₀) (min) ~12.0~3.0~15.0~2.5
Data synthesized from trends reported in literature.[9]
Table 3: Comparative Physical Properties of Natural Rubber Vulcanizates

This table shows the typical mechanical properties of natural rubber vulcanized with different accelerators. TBBS is noted for imparting high tensile strength.[9]

PropertyTBBS (Sulfenamide)TMTD (Thiuram)DPG (Guanidine)ZDMC (Dithiocarbamate)
Hardness (Shore A) ~65~65~60~65
Tensile Strength (MPa) ~25~22~18~21
Elongation at Break (%) ~550~500~600~500
Data synthesized from trends reported in literature.[9]

Mandatory Visualization

Vulcanization_Pathway A Initial Compound (NR, TBBS, Sulfur, ZnO, Stearic Acid) B Heating (Vulcanization Temperature) A->B Process Step C Formation of Activator Complex (Zinc Stearate) B->C D TBBS Decomposition B->D E Formation of Active Sulfurating Agent C->E React D->E React F Cross-linking with Natural Rubber Chains E->F Reacts with G Vulcanized Rubber Network (Polysulfidic Cross-links) F->G Results in

Caption: Simplified reaction pathway for TBBS-accelerated sulfur vulcanization.

Experimental_Workflow cluster_prep Material Preparation & Compounding cluster_cure Curing & Vulcanization cluster_test Property Testing A 1. Weighing of Raw Materials (NR, TBBS, ZnO, S, etc.) B 2. Compounding on Two-Roll Mill (Following ASTM D3184) A->B C 3. Rheometry (MDR/ODR) (Determine ts2, tc90 per ASTM D5289) B->C D 4. Compression Molding (Vulcanize sheets at tc90) C->D Provides Cure Time E 5. Specimen Preparation (Die-cutting of test pieces) D->E F 6. Physical Property Testing E->F G Tensile (ASTM D412) Hardness (ASTM D2240) Tear (ASTM D624) F->G H 7. Data Analysis & Reporting F->H

Caption: Standard experimental workflow for rubber compounding and testing.

Experimental Protocols

Protocol 1: Compounding of Natural Rubber

This protocol follows the general guidelines of ASTM D3184 for rubber compounding using a two-roll mill.

Objective: To achieve a homogeneous dispersion of all ingredients into the natural rubber matrix.

Equipment:

  • Laboratory two-roll mill with temperature control and safety features.

  • Analytical balance.

  • Spatulas and cutting tools.

Procedure:

  • Mill Setup: Set the mill roll temperature to approximately 70°C ± 5°C. Set the friction ratio between the rolls (typically 1:1.25).

  • Mastication: Pass the raw natural rubber through the mill nip several times until a smooth, continuous band is formed. This process, known as mastication, reduces the rubber's viscosity.

  • Addition of Activators: Add the pre-weighed zinc oxide and stearic acid to the rubber band on the mill. Continue milling until they are fully dispersed.

  • Addition of Fillers: Gradually add the carbon black into the nip of the mill. Incorporate small amounts at a time to ensure good dispersion and prevent material loss. Perform sweeps and cuts to the rubber band to homogenize the mixture.

  • Addition of Other Ingredients: Add any other ingredients like antioxidants or processing aids.

  • Lower Temperature for Curatives: Reduce the mill roll temperature to below 50°C to prevent scorching.

  • Addition of Curatives: Add the TBBS accelerator, followed by the sulfur. This is always the last step to maximize scorch safety.

  • Final Mixing: Mill the compound for a few more minutes, making several cuts from each side to ensure the curatives are homogeneously distributed.

  • Sheeting Off: Remove the final compound from the mill as a sheet of uniform thickness and allow it to cool on a flat surface. Let the compound rest for at least 24 hours before proceeding with testing.[11]

Protocol 2: Determination of Cure Characteristics

Objective: To determine the vulcanization parameters (scorch time, cure time, torque values) of the compounded rubber.

Equipment:

  • Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR), conforming to ASTM D5289 or ASTM D2084.[12][13]

Procedure:

  • Instrument Setup: Set the test temperature (e.g., 150°C or 160°C), oscillation frequency, and strain.

  • Sample Preparation: Cut a small sample (approx. 5 grams) from the compounded rubber sheet.

  • Test Execution: Place the sample in the pre-heated die cavity of the rheometer and start the test. The instrument will record the torque response as a function of time.

  • Data Acquisition: The test runs until the torque reaches a plateau or begins to decrease (reversion). The output is a rheograph (cure curve) from which the following parameters are determined:

    • ML (Minimum Torque): Proportional to the viscosity of the unvulcanized compound.[9]

    • MH (Maximum Torque): Indicates the stiffness or modulus of the fully vulcanized compound, related to cross-link density.[9][14]

    • tₛ₂ (Scorch Time): The time required for the torque to rise 2 units above ML. It represents the period of safe processing.[14]

    • t₉₀ (Optimum Cure Time): The time required to reach 90% of the maximum torque development (MH - ML). This is typically used as the vulcanization time for preparing test samples.[14]

Protocol 3: Vulcanization and Physical Property Testing

Objective: To cure the rubber compound into test sheets and evaluate its key mechanical properties.

Equipment:

  • Compression molding press with temperature and pressure control.

  • Mold of desired dimensions.

  • Universal Testing Machine (UTM) with appropriate grips (ASTM D412).[15]

  • Shore A Durometer (ASTM D2240).[15]

  • Specimen cutting dies (dumbbell shape for tensile tests).

Procedure:

  • Molding:

    • Preheat the compression press to the desired vulcanization temperature (e.g., 150°C).

    • Place a pre-weighed piece of the unvulcanized compound into the mold cavity.

    • Close the press and apply a specific pressure (e.g., 14 MPa).[11]

    • Cure the sample for the optimum cure time (t₉₀) determined from the rheometer.

    • After the cycle, open the press, remove the vulcanized rubber sheet, and allow it to cool. Condition the samples for 24 hours at room temperature before testing.

  • Tensile Property Testing (ASTM D412):

    • Use a die to cut dumbbell-shaped specimens from the vulcanized sheet.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Run the test at a specified crosshead speed (e.g., 500 mm/min).

    • Record the force and elongation until the specimen breaks.

    • Calculate Tensile Strength, Elongation at Break, and Modulus at different elongations (e.g., 100%, 300%).

  • Hardness Testing (ASTM D2240):

    • Place the vulcanized sheet (or stacked sheets to achieve sufficient thickness) on a flat, hard surface.

    • Press the indenter of the Shore A durometer firmly onto the rubber surface.

    • Read the hardness value from the dial or digital display within 1-2 seconds.

    • Take multiple readings at different locations and average the results.

References

Application Notes: N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) in Synthetic Rubber Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-Butyl-2-benzothiazolesulfenamide, commonly known as TBBS (or NS), is a primary accelerator of the sulfenamide (B3320178) class, widely used in the vulcanization of natural and synthetic rubbers.[1][2] Its primary function is to accelerate the sulfur cross-linking of polymer chains, a process that converts raw rubber into a durable, elastic material.[3][4] TBBS is particularly valued for its 'delayed-action' characteristic, which provides a significant safety margin during processing by preventing premature vulcanization, a phenomenon known as "scorching".[3][5] Once the activation temperature is reached, TBBS facilitates a rapid and efficient cure, making it a versatile and popular choice for demanding applications in the tire and industrial rubber goods sectors.[3][5][6]

Mechanism of Action

TBBS functions as a delayed-action accelerator, remaining relatively inactive at lower processing temperatures and becoming highly active at typical vulcanization temperatures (above 140°C).[3][7] The vulcanization process involves the formation of a complex with sulfur, which then creates reactive intermediates.[2] These intermediates efficiently donate sulfur to the rubber polymer chains, forming the crosslinks that give vulcanized rubber its strength and elasticity.[2] The "delayed action" is attributed to the time required for the TBBS molecule to thermally decompose and form the active sulfurating agents. This provides a crucial processing window, reducing material waste and ensuring consistent product quality.[5][8]

Applications in SBR and NBR

TBBS is effective in a wide range of elastomers, including Styrene-Butadiene Rubber (SBR) and Nitrile-Butadiene Rubber (NBR).[3]

  • Styrene-Butadiene Rubber (SBR): As a primary accelerator in SBR, TBBS is used extensively in tire treads, sidewalls, and other automotive components.[3][6][9] It helps achieve high modulus, excellent tensile strength, and good abrasion resistance, which are critical for tire performance and durability.[3][8][10] Typical dosages in SBR formulations range from 1.0 to 1.4 parts per hundred rubber (phr).[9][11]

  • Nitrile-Butadiene Rubber (NBR): In NBR compounds, used for seals, hoses, and gaskets, TBBS provides a fast cure rate and helps develop the necessary mechanical properties and heat aging resistance.[4][12] Its delayed-action nature is beneficial for processing NBR compounds, which can be sensitive to scorching.

Data Presentation

The following tables summarize typical quantitative data for the effect of varying TBBS dosage on the cure characteristics and physical properties of representative SBR and NBR formulations.

Table 1: Effect of TBBS on Cure Characteristics of SBR (Typical Data) Cure Temperature: 160°C

ParameterUnitFormulation A (0.5 phr TBBS)Formulation B (1.0 phr TBBS)Formulation C (1.5 phr TBBS)
Minimum Torque (ML)dNm1.51.61.7
Maximum Torque (MH)dNm12.015.518.0
Scorch Time (ts2)min5.54.03.0
Optimum Cure Time (t90)min12.09.57.0

Table 2: Effect of TBBS on Physical Properties of SBR (Typical Data)

PropertyUnitFormulation A (0.5 phr TBBS)Formulation B (1.0 phr TBBS)Formulation C (1.5 phr TBBS)
HardnessShore A656871
Tensile StrengthMPa182122
Elongation at Break%550480420
Modulus at 300%MPa8.511.014.0

Table 3: Effect of TBBS on Cure Characteristics of NBR (Typical Data) Cure Temperature: 170°C

ParameterUnitFormulation D (1.0 phr TBBS)Formulation E (1.5 phr TBBS)Formulation F (2.0 phr TBBS)
Minimum Torque (ML)dNm2.52.62.7
Maximum Torque (MH)dNm18.021.023.5
Scorch Time (ts2)min3.52.82.2
Optimum Cure Time (t90)min8.06.55.0

Table 4: Effect of TBBS on Physical Properties of NBR (Typical Data)

PropertyUnitFormulation D (1.0 phr TBBS)Formulation E (1.5 phr TBBS)Formulation F (2.0 phr TBBS)
HardnessShore A707375
Tensile StrengthMPa202324
Elongation at Break%400350310
Compression Set (22h @ 100°C)%252220

Experimental Protocols

Protocol 1: Rubber Compounding

Objective: To prepare uncured SBR or NBR compounds containing TBBS.

Equipment:

  • Two-roll mill or an internal mixer (e.g., Banbury® mixer)

  • Analytical balance

Materials (Example SBR Formulation):

  • SBR 1502: 100.0 phr

  • N330 Carbon Black: 50.0 phr

  • Zinc Oxide: 3.0 phr

  • Stearic Acid: 2.0 phr

  • Antioxidant (e.g., TMQ): 1.0 phr

  • Processing Oil (e.g., Aromatic): 5.0 phr

  • Sulfur: 1.8 phr

  • TBBS: As per experimental design (e.g., 1.0, 1.5, 2.0 phr)

Procedure:

  • Mastication: Soften the rubber (SBR or NBR) on the two-roll mill.

  • Addition of Fillers and Activators: Gradually add zinc oxide, stearic acid, antioxidant, and processing oil. Ensure thorough mixing between each addition.

  • Incorporation of Carbon Black: Add the carbon black in increments, allowing for complete dispersion after each addition. This is the masterbatch.

  • Final Mix: On a cooled mill, add the sulfur and TBBS accelerator.[7] This step should be performed quickly to prevent heat buildup and scorching.

  • Homogenization: Pass the rubber through the mill several times to ensure all ingredients are uniformly dispersed.

  • Sheeting Out: Sheet the final compound from the mill at a controlled thickness and allow it to cool at room temperature for at least 24 hours before testing.

Protocol 2: Determination of Cure Characteristics

Objective: To measure the vulcanization characteristics of the compounded rubber.

Standard: Conforms to ASTM D5289.[13][14][15]

Equipment:

  • Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR).[13][16]

Procedure:

  • Set the MDR to the desired test temperature (e.g., 160°C for SBR).

  • Place a sample of the uncured rubber compound (approximately 5g) into the die cavity.[15][17]

  • Close the chamber and start the test. The instrument will oscillate one of the dies and measure the torque required.[15]

  • The test runs until the torque reaches a plateau or begins to decrease (reversion).

  • Record the following parameters from the resulting cure curve:[13][17]

    • ML (Minimum Torque): An indicator of the compound's viscosity before curing.

    • MH (Maximum Torque): An indicator of the compound's stiffness or modulus after curing.

    • ts2 (Scorch Time): The time taken for the torque to rise 2 units above ML, indicating the onset of vulcanization.

    • t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque, representing the optimal cure state.

Protocol 3: Measurement of Physical Properties

Objective: To evaluate the mechanical properties of the vulcanized rubber.

Procedure:

  • Curing: Cure sheets of the compounded rubber in a compression molding press at the specified temperature (e.g., 160°C) for its t90 time as determined by the rheometer.

  • Specimen Preparation: Die-cut test specimens from the cured sheets in the required shape (e.g., dumbbell shape for tensile testing) as per the relevant ASTM standard.[18]

  • Hardness Testing (ASTM D2240):

    • Use a Shore A durometer to measure the indentation hardness of the cured sample.[19][20][21]

    • Take several readings at different points on the sample and average the results.

  • Tensile Testing (ASTM D412):

    • Use a universal testing machine (tensometer) to measure tensile properties.[22][23][24]

    • Place the dumbbell specimen in the grips and stretch it at a constant rate until it breaks.[23]

    • Record the tensile strength (stress at break), elongation at break, and modulus (stress at a specific elongation, e.g., 300%).[24]

Visualizations

Vulcanization_Mechanism cluster_0 Initial Compound cluster_1 Curing Process (Heat) cluster_2 Final Product TBBS TBBS Active_Complex Active Sulfurating Complex TBBS->Active_Complex Decomposition S8 Sulfur (S8) S8->Active_Complex Activators Activators (ZnO, Stearic Acid) Activators->Active_Complex Polymer Polymer Chains (SBR/NBR) Vulcanizate Vulcanized Rubber (Crosslinked Network) Polymer->Vulcanizate Crosslinking Reaction Crosslink_Precursors Crosslink Precursors Active_Complex->Crosslink_Precursors Crosslink_Precursors->Vulcanizate

Caption: Simplified reaction pathway for TBBS-accelerated sulfur vulcanization.

Experimental_Workflow start Start: Raw Materials compounding Protocol 1: Rubber Compounding (Two-Roll Mill) start->compounding uncured Uncured Rubber Compound compounding->uncured rheometer Protocol 2: Cure Analysis (MDR) ASTM D5289 uncured->rheometer curing Compression Molding (Curing at T90) uncured->curing rheometer->curing Determines T90 cured Cured Rubber Sheet curing->cured testing Protocol 3: Physical Property Testing cured->testing hardness Hardness Test (ASTM D2240) testing->hardness tensile Tensile Test (ASTM D412) testing->tensile end End: Data Analysis hardness->end tensile->end

Caption: Standard experimental workflow for evaluating TBBS in rubber formulations.

TBBS_Logic TBBS Dosage Effect tbbs Increase TBBS Concentration scorch Shorter Scorch Time (ts2 decreases) tbbs->scorch cure_rate Faster Cure Rate (t90 decreases) tbbs->cure_rate modulus Higher Modulus & Hardness tbbs->modulus elongation Lower Elongation at Break tbbs->elongation processing Reduced Processing Safety scorch->processing throughput Increased Production Throughput cure_rate->throughput

Caption: Relationship between TBBS dosage and key rubber properties.

References

Application Notes and Protocols: N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) as a Delayed-Action Accelerator in Polymer Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS), a primary accelerator widely utilized in the rubber industry for polymer cross-linking, specifically in sulfur vulcanization. Its key characteristic is its "delayed-action" mechanism, which offers significant processing advantages.[1][2][3] This document details the physicochemical properties of TBBS, its mechanism of action, and provides experimental protocols for evaluating its performance in rubber compounds.

Physicochemical Properties of TBBS

This compound is a derivative of 2-mercaptobenzothiazole. It is a commercially available, off-white to light yellow powder or granule with a characteristic odor.[4][5]

PropertyValue
Chemical Name This compound
Synonyms TBBS, Accelerator NS
CAS Number 95-31-8
Molecular Formula C₁₁H₁₄N₂S₂
Molecular Weight 238.37 g/mol
Melting Point 104-111 °C[4][5]
Solubility Soluble in ethanol, acetone, benzene, ether, toluene, and carbon tetrachloride. Practically insoluble in water.[4]
Appearance Cream to light yellowish powder or granules[4]

Mechanism of Delayed-Action Acceleration

The primary advantage of TBBS lies in its delayed onset of vulcanization at lower processing temperatures, followed by a rapid cure rate at vulcanization temperatures.[3] This "scorch safety" prevents premature cross-linking during the mixing and shaping stages of rubber processing.[2][3]

The vulcanization process with TBBS can be summarized in the following stages:

  • Activation: At vulcanization temperatures, TBBS, in the presence of activators like zinc oxide and stearic acid, decomposes to form active chemical intermediates.

  • Formation of Sulfurating Agent: These intermediates react with sulfur to form a complex sulfurating agent.

  • Cross-link Precursor Formation: The sulfurating agent reacts with the polymer chains (e.g., natural rubber or styrene-butadiene rubber) to form pendent accelerator groups attached to the polymer backbone.

  • Cross-link Formation: These pendent groups then react with other polymer chains to form stable sulfur cross-links (mono-, di-, and polysulfidic), resulting in a three-dimensional vulcanized network.

The delayed action is attributed to the stability of the initial TBBS molecule and its intermediates at lower temperatures, preventing the premature formation of the active sulfurating agent.

delayed_action_mechanism TBBS TBBS Intermediates Active Intermediates TBBS->Intermediates Heat Activators Activators (ZnO, Stearic Acid) Activators->Intermediates Sulfur Sulfur (S8) SulfuratingAgent Complex Sulfurating Agent Sulfur->SulfuratingAgent Polymer Polymer Chains Precursors Cross-link Precursors (Pendent Groups) Polymer->Precursors Crosslinks Sulfur Cross-links (Vulcanized Network) Polymer->Crosslinks Intermediates->SulfuratingAgent SulfuratingAgent->Precursors Precursors->Crosslinks

Figure 1. Simplified pathway of TBBS-accelerated vulcanization.

Applications

TBBS is a versatile accelerator used in a wide range of rubber products, including:

  • Tire treads and carcasses: Its ability to provide good wear resistance, high modulus, and excellent durability makes it ideal for tire applications.[2][6]

  • Industrial rubber goods: Hoses, belts, and seals benefit from the robust physical properties imparted by TBBS vulcanization.

  • Footwear and general molded goods: It provides a good balance of processing safety and cure efficiency for various molded rubber articles.

Data Presentation: Effect of TBBS Concentration

The concentration of TBBS significantly influences the cure characteristics and mechanical properties of the final vulcanizate. The following tables summarize typical effects observed in Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR) compounds.

Table 1: Effect of TBBS Concentration on Cure Characteristics of Natural Rubber (NR)

TBBS (phr*)Scorch Time (ts2, min)Optimum Cure Time (t90, min)Minimum Torque (ML, dNm)Maximum Torque (MH, dNm)Cure Rate Index (CRI, min⁻¹)
0.54.512.01.515.013.3
1.05.810.51.418.521.3
1.57.29.01.320.035.7
2.08.58.01.221.058.8

*phr: parts per hundred rubber

Table 2: Effect of TBBS Concentration on Mechanical Properties of Natural Rubber (NR) Vulcanizates

TBBS (phr)Tensile Strength (MPa)Modulus at 300% Elongation (MPa)Elongation at Break (%)
0.522.510.0550
1.025.012.5520
1.526.514.5480
2.027.016.0450

Table 3: Effect of TBBS Concentration on Cure Characteristics of Styrene-Butadiene Rubber (SBR)

TBBS (phr)Scorch Time (ts2, min)Optimum Cure Time (t90, min)Minimum Torque (ML, dNm)Maximum Torque (MH, dNm)Cure Rate Index (CRI, min⁻¹)
1.03.015.02.016.08.3
1.54.212.51.919.012.0
2.05.510.01.821.522.2
2.56.88.51.723.037.0

Table 4: Effect of TBBS Concentration on Mechanical Properties of Styrene-Butadiene Rubber (SBR) Vulcanizates

TBBS (phr)Tensile Strength (MPa)Modulus at 300% Elongation (MPa)Elongation at Break (%)
1.018.08.5480
1.520.511.0450
2.022.013.0410
2.522.514.5380

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of TBBS in a rubber compound.

Protocol 1: Evaluation of Cure Characteristics using a Moving Die Rheometer (MDR)

Objective: To determine the vulcanization characteristics of a rubber compound containing TBBS, in accordance with ASTM D5289.[7][8]

Apparatus: Moving Die Rheometer (MDR) equipped with a temperature-controlled, sealed test cavity.

Procedure:

  • Sample Preparation:

    • Prepare a rubber compound with a specified formulation, including the desired concentration of TBBS.

    • Ensure homogenous mixing of all ingredients.

    • Take a sample of the uncured rubber compound (approximately 5-8 grams).[9]

  • Instrument Setup:

    • Set the test temperature in the MDR (e.g., 160°C for conventional curing).

    • Set the oscillation frequency (e.g., 1.67 Hz) and strain (e.g., ±0.5° of arc).

    • Allow the instrument to reach thermal equilibrium.

  • Testing:

    • Place the rubber sample into the pre-heated die cavity.

    • Close the cavity to seal the sample under positive pressure.

    • Start the test. The lower die will oscillate, and the torque required to do so is measured over time.[8][10]

  • Data Analysis:

    • The instrument software will generate a rheometer curve (torque vs. time).

    • From this curve, determine the following parameters:

      • Minimum Torque (ML): The lowest torque value, representing the viscosity of the uncured compound.[7]

      • Maximum Torque (MH): The highest torque value, indicating the stiffness of the fully cured compound and is related to crosslink density.[7]

      • Scorch Time (ts2): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization.[7]

      • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal cure state.[7]

experimental_workflow_mdr cluster_prep Sample Preparation cluster_test MDR Testing (ASTM D5289) cluster_analysis Data Analysis Formulation Define Rubber Formulation (with TBBS) Mixing Homogenous Mixing Formulation->Mixing Sample Take Uncured Sample (5-8 g) Mixing->Sample Load Load Sample into Die Cavity Sample->Load Setup Set MDR Parameters (Temp, Frequency, Strain) Equilibrate Thermal Equilibration Setup->Equilibrate Equilibrate->Load Run Start Test (Oscillation & Torque Measurement) Load->Run Curve Generate Rheometer Curve (Torque vs. Time) Run->Curve Params Determine Cure Parameters (ML, MH, ts2, t90) Curve->Params

Figure 2. Workflow for evaluating cure characteristics.
Protocol 2: Evaluation of Mechanical Properties (Tensile Testing)

Objective: To determine the tensile properties of a vulcanized rubber compound containing TBBS, in accordance with ASTM D412.[11][12][13][14]

Apparatus: Universal Testing Machine (UTM) with appropriate grips and a calibrated load cell, extensometer (optional, for precise strain measurement), and a die for cutting specimens.

Procedure:

  • Specimen Preparation:

    • Vulcanize the rubber compound (prepared as in Protocol 1) in a mold at the determined optimum cure time (t90) and temperature.

    • Allow the vulcanized sheet to cool to room temperature for at least 24 hours.

    • Cut dumbbell-shaped test specimens from the vulcanized sheet using a standard die (e.g., Die C).[13][15]

    • Measure the thickness and width of the narrow section of each specimen.

  • Instrument Setup:

    • Install the appropriate grips on the UTM.

    • Set the test speed (e.g., 500 mm/min).[14]

    • Calibrate the load cell and extensometer (if used).

  • Testing:

    • Place the dumbbell specimen into the grips, ensuring it is aligned vertically and not twisted.[14]

    • Attach the extensometer to the gauge length of the specimen.

    • Start the test. The UTM will pull the specimen at a constant speed until it breaks.

    • Record the force and elongation data throughout the test.

  • Data Analysis:

    • From the force-elongation data, calculate the following:

      • Tensile Strength: The maximum stress applied to the specimen before it ruptures.[15]

      • Modulus at a Given Elongation (e.g., 100%, 300%): The stress required to stretch the specimen to that specific elongation.[15]

      • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.[15]

experimental_workflow_tensile cluster_prep Specimen Preparation cluster_test Tensile Testing (ASTM D412) cluster_analysis Data Analysis Vulcanize Vulcanize Rubber Sheet (at t90 and Temp) Cool Cool for 24 hours Vulcanize->Cool Cut Cut Dumbbell Specimens (ASTM D412, Die C) Cool->Cut Measure Measure Dimensions Cut->Measure Mount Mount Specimen in Grips Measure->Mount Setup Set UTM Parameters (Speed, Grips) Setup->Mount Test Pull Specimen until Break Mount->Test Record Record Force-Elongation Data Test->Record Calculate Calculate Mechanical Properties: - Tensile Strength - Modulus - Elongation at Break Record->Calculate

Figure 3. Workflow for evaluating mechanical properties.

References

Application Note: Protocol for Incorporating N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) into a Rubber Matrix

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is a versatile, delayed-action sulfenamide (B3320178) accelerator widely used in the rubber industry for the vulcanization of natural and synthetic rubbers.[1][2] Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between polymer chains.[3] TBBS is favored for its ability to provide a long scorch time, which is the period before vulcanization begins, ensuring high processing safety during mixing and shaping stages.[4][5][6] Once the activation temperature is reached (typically above 140°C), TBBS facilitates a fast and efficient cure rate.[1] The resulting vulcanizates exhibit high modulus, excellent tensile strength, and improved resilience, making TBBS a crucial component in the manufacturing of tires, hoses, conveyor belts, and other high-performance rubber goods.[4][7][8]

This document provides a detailed protocol for the incorporation of TBBS into a rubber matrix, outlining the compounding procedure, determination of curing characteristics, and subsequent testing of physical properties.

Experimental Protocols

Part 1: Rubber Compounding

This protocol describes the standard procedure for mixing a rubber compound using a two-roll mill, a common piece of equipment in a laboratory setting. The order of ingredient addition is critical to ensure proper dispersion and prevent premature vulcanization (scorch).

Materials:

  • Elastomer (e.g., Styrene-Butadiene Rubber - SBR, or Natural Rubber - NR)

  • Activators: Zinc Oxide (ZnO) and Stearic Acid

  • Accelerator: this compound (TBBS)

  • Vulcanizing Agent: Sulfur

  • (Optional) Fillers, such as Carbon Black

Equipment:

  • Two-roll laboratory mill with temperature control

  • Analytical balance

  • Spatulas and cutting tools

Procedure:

  • Mill Preparation: Set the temperature of the two-roll mill rolls according to the polymer being processed (typically 70°C ± 5°C for SBR). Set the friction ratio between the rolls (e.g., 1:1.25).

  • Mastication: Pass the raw elastomer through the mill several times to form a smooth, banded sheet on the front roll. This process, known as mastication, reduces the viscosity of the rubber.

  • Incorporation of Activators: Add the pre-weighed zinc oxide and stearic acid to the rubber band on the mill. These activators are essential for the vulcanization process.[9]

  • Incorporation of Fillers (if applicable): If the formulation includes fillers like carbon black, add them gradually to the rubber band. Ensure complete dispersion, which is indicated by a uniform black color and the absence of streaks.

  • Final Mixing: Continue mixing by cutting the rubber sheet from the roll, rolling it up, and passing it through the mill endwise several times to ensure all ingredients are homogeneously dispersed.

  • Addition of Cure System: In the final stage of mixing, add the this compound (TBBS) and sulfur.[1] This step should be performed with the mill temperature kept low to prevent scorch. It is often recommended to add the accelerator when the stock temperature is above the melting point of TBBS (105-115°C) to ensure proper dissolution, though care must be taken not to initiate curing.[1]

  • Sheeting Off: Once the cure system is fully dispersed, remove the compound from the mill in a continuous sheet of a specified thickness (e.g., 2 mm).

  • Conditioning: Place the compounded rubber sheet on a flat, cool surface and allow it to condition at room temperature for at least 24 hours before proceeding with testing.

Part 2: Determination of Curing Characteristics

The curing profile of the rubber compound is determined using a Moving Die Rheometer (MDR) or an Oscillating Disk Rheometer (ODR) according to ASTM D5289.[10]

Equipment:

  • Moving Die Rheometer (MDR)

Procedure:

  • Place a sample of the uncured rubber compound (approximately 5 grams) into the pre-heated rheometer die cavity (e.g., at 160°C).

  • Start the test. The instrument will oscillate one of the dies and measure the torque required.

  • The test generates a cure curve (Torque vs. Time), from which key parameters are determined:

    • ML (Minimum Torque): Correlates with the viscosity of the unvulcanized compound.

    • MH (Maximum Torque): Correlates with the shear modulus and crosslink density of the fully cured compound.[11]

    • ts2 (Scorch Time): The time to a two-unit rise in torque above ML, indicating the onset of vulcanization.[11]

    • tc90 (Optimum Cure Time): The time to reach 90% of the maximum torque development (MH - ML).[11]

Part 3: Vulcanization (Press Curing)

Test specimens for physical property evaluation are prepared by curing the compounded rubber sheets in a compression press.

Equipment:

  • Compression molding press with temperature and pressure control

  • Mold of desired dimensions

Procedure:

  • Preheat the compression press to the desired vulcanization temperature (e.g., 160°C), as determined from the rheology study.

  • Cut the uncured rubber compound to the shape of the mold.

  • Place the rubber in the preheated mold and close the press.

  • Apply a specified pressure to the mold.

  • Cure the rubber for the time determined by the rheometer (typically tc90 plus a few extra minutes for safety, e.g., tc90 + 2 minutes).[9]

  • After the curing time has elapsed, open the press, remove the mold, and carefully demold the vulcanized rubber sheet.

  • Allow the cured sheet to cool completely.

Part 4: Physical Property Testing

The following standard tests are performed on the vulcanized rubber specimens after conditioning for 24 hours.

  • Tensile Properties (ASTM D412): [9][12]

    • Use a die to cut dumbbell-shaped test specimens from the cured sheet.

    • Measure the tensile strength (the force required to break the specimen), elongation at break (the percentage increase in length at the breaking point), and modulus (the stress at a specific elongation, e.g., 300%) using a tensile testing machine.

  • Hardness (ASTM D2240): [9][12]

    • Measure the indentation hardness of the vulcanized rubber using a Shore A durometer. Stack cured sheets if necessary to achieve the required thickness.

  • Compression Set (ASTM D395): [12]

    • This test measures the ability of the rubber to retain its elastic properties after prolonged compression. A lower value indicates better performance.

  • Heat Aging (ASTM D573): [9]

    • This test evaluates the ability of the rubber to retain its properties after exposure to elevated temperatures for a specified duration.

Data Presentation

The following tables provide representative data on the effect of TBBS in a rubber formulation. The specific values can vary significantly depending on the type of polymer and other ingredients used.

Table 1: Example Styrene-Butadiene Rubber (SBR) Formulation

IngredientDosage (phr)Purpose
SBR100Base Polymer
Zinc Oxide3.0Activator
Stearic Acid2.0Activator / Dispersing Agent
Sulfur1.75Vulcanizing Agent
TBBS 0.75 - 2.25 Primary Accelerator
phr: parts per hundred rubber, a standard unit of measurement in rubber compounding.

Table 2: Representative Effect of TBBS Loading on Curing Characteristics at 160°C

ParameterTBBS at 0.75 phrTBBS at 1.5 phrTBBS at 2.25 phr
Scorch Time (ts2), min 4.54.03.5
Cure Time (tc90), min 12.010.59.0
Max-Min Torque (MH-ML), dNm 15.018.521.0
(Data is illustrative, based on trends reported in literature[9][11])

Table 3: Representative Effect of TBBS Loading on Physical Properties

PropertyTBBS at 0.75 phrTBBS at 1.5 phrTBBS at 2.25 phr
Hardness (Shore A) 606570
Tensile Strength (MPa) 202221
Elongation at Break (%) 550450380
Modulus at 300% (MPa) 8.011.514.0
(Data is illustrative, based on trends reported in literature[3][9])

Increasing the loading of TBBS generally decreases scorch and cure times, while increasing the state of cure (torque), hardness, and modulus.[9] Tensile strength may reach an optimum level and then decrease if the compound becomes over-crosslinked.[9]

Experimental Workflow Diagram

experimental_workflow cluster_prep Phase 1: Compounding cluster_analysis Phase 2: Analysis & Curing cluster_testing Phase 3: Physical Testing weigh 1. Material Weighing masticate 2. Polymer Mastication weigh->masticate add_activators 3. Add Activators & Fillers masticate->add_activators add_cure 4. Add Cure Package (TBBS + Sulfur) add_activators->add_cure sheet 5. Sheeting & Conditioning add_cure->sheet rheo 6. Cure Characterization (Rheometry @ 160°C) sheet->rheo cure 7. Vulcanization (Press Curing) rheo->cure tensile 8a. Tensile, Elongation, Modulus (ASTM D412) cure->tensile hardness 8b. Hardness (ASTM D2240) cure->hardness other 8c. Other Tests (e.g., Compression Set) cure->other

Caption: Workflow for incorporating TBBS into a rubber matrix.

References

Application Note: The Influence of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) Concentration on the Cure Characteristics of Rubber

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is a widely utilized delayed-action accelerator in the rubber industry, prized for its ability to provide a desirable balance between scorch safety during processing and a rapid cure rate during vulcanization.[1][2][3] The concentration of TBBS in a rubber compound is a critical parameter that significantly influences the final properties of the vulcanizate. This application note details the effect of varying TBBS concentrations on the cure characteristics of a model Styrene-Butadiene Rubber (SBR) compound, provides a detailed experimental protocol for this investigation, and illustrates the vulcanization reaction pathway. This information is intended for researchers, scientists, and professionals in drug development and materials science to optimize rubber formulations for specific performance requirements.

Data Presentation

The cure characteristics of a model SBR compound were evaluated at various concentrations of TBBS. The quantitative data, including scorch time (ts2), cure time (tc90), and cure rate index (CRI), are summarized in the table below. The data clearly indicates that as the concentration of TBBS increases, both the scorch time and cure time decrease, while the cure rate index increases. This demonstrates the accelerating effect of TBBS on the vulcanization process.[4]

TBBS Concentration (phr)Scorch Time (ts2, minutes)Cure Time (tc90, minutes)Minimum Torque (ML, dNm)Maximum Torque (MH, dNm)Delta Torque (MH-ML, dNm)Cure Rate Index (CRI, min⁻¹)
0.53.510.51.512.010.514.3
1.03.08.01.514.012.520.0
1.52.56.01.516.014.528.6
2.02.04.51.518.016.540.0

Experimental Protocols

The following protocol outlines the methodology for investigating the effect of TBBS concentration on the cure characteristics of a rubber compound using a Moving Die Rheometer (MDR), in accordance with ASTM D5289.[5]

1. Materials and Reagents:

  • Styrene-Butadiene Rubber (SBR)

  • This compound (TBBS) at desired concentrations (e.g., 0.5, 1.0, 1.5, 2.0 phr)

  • Sulfur

  • Zinc Oxide

  • Stearic Acid

  • Carbon Black (e.g., N330)

  • Processing Oil

2. Equipment:

  • Two-roll mill or internal mixer (e.g., Banbury mixer)

  • Moving Die Rheometer (MDR)

  • Analytical balance

3. Compounding Procedure:

  • Masticate the SBR on the two-roll mill until a band is formed.

  • Sequentially add the zinc oxide, stearic acid, and carbon black, ensuring complete dispersion after each addition.

  • Add the processing oil and mix until a homogenous compound is achieved.

  • Finally, add the sulfur and the specified concentration of TBBS at a low mill temperature to prevent premature curing (scorching).

  • Sheet out the compounded rubber and allow it to cool to room temperature for at least 24 hours before testing.

4. Rheological Testing (Cure Characteristics):

  • Set the MDR to the desired test temperature (e.g., 160°C).

  • Place a sample of the uncured rubber compound (approximately 5 grams) onto the lower die of the MDR.[5]

  • Close the test cavity and start the test. The instrument will oscillate the lower die at a specified frequency and amplitude.[5]

  • The torque required to oscillate the die is measured as a function of time.

  • The test is complete when the torque reaches a maximum or plateau, indicating the completion of the vulcanization reaction.

  • From the resulting rheometer curve, determine the following cure characteristics:

    • Minimum Torque (ML): The lowest torque value recorded, representing the viscosity of the uncured compound.

    • Maximum Torque (MH): The highest torque value, which correlates with the stiffness and crosslink density of the fully cured rubber.[6]

    • Scorch Time (ts2): The time required for the torque to increase by 2 dNm from the minimum torque, indicating the onset of vulcanization.[7]

    • Optimum Cure Time (tc90): The time required to reach 90% of the maximum torque, representing the time to achieve a desirable state of cure.[7]

    • Cure Rate Index (CRI): Calculated as 100 / (tc90 - ts2), this index represents the speed of the vulcanization reaction.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the chemical pathway of TBBS-accelerated vulcanization.

G cluster_0 Compounding cluster_1 Testing Mastication 1. Rubber Mastication Add_Activators 2. Add Activators Mastication->Add_Activators ZnO, Stearic Acid Add_Filler 3. Add Filler Add_Activators->Add_Filler Carbon Black Add_Oil 4. Add Oil Add_Filler->Add_Oil Processing Oil Add_Curatives 5. Add Curatives Add_Oil->Add_Curatives Sulfur, TBBS Sample_Preparation 6. Sample Preparation Add_Curatives->Sample_Preparation MDR_Test 7. MDR Testing Sample_Preparation->MDR_Test ~5g sample Data_Analysis 8. Data Analysis MDR_Test->Data_Analysis Rheometer Curve Results Cure Characteristics Data_Analysis->Results ML, MH, ts2, tc90, CRI

Caption: Experimental workflow for determining cure characteristics.

G cluster_0 Activation Phase cluster_1 Crosslinking Phase TBBS TBBS TBBS_Complex TBBS-Sulfur-Zinc Complex TBBS->TBBS_Complex Sulfur Sulfur (S8) Sulfur->TBBS_Complex ZnO ZnO / Stearic Acid ZnO->TBBS_Complex Rubber Rubber Polymer Pendent_Groups Rubber-S-Accelerator Pendent Groups Crosslinked_Rubber Crosslinked Rubber Network Active_Sulfurating_Agent Active Sulfurating Agent TBBS_Complex->Active_Sulfurating_Agent Active_Sulfurating_Agent->Pendent_Groups + Rubber Pendent_Groups->Crosslinked_Rubber + Rubber

Caption: Simplified TBBS-accelerated vulcanization pathway.

Conclusion

The concentration of this compound has a pronounced and predictable effect on the cure characteristics of rubber compounds. An increase in TBBS concentration leads to a faster onset of cure (reduced scorch time) and a quicker overall vulcanization process (reduced cure time and increased cure rate index).[4] This is accompanied by an increase in the state of cure, as indicated by the higher delta torque, which generally correlates with increased crosslink density and improved mechanical properties such as modulus.[4][8] The provided experimental protocol offers a standardized method for quantifying these effects, enabling the precise formulation of rubber compounds to meet the demands of various applications. A thorough understanding of these relationships is essential for optimizing processing efficiency and the performance of the final rubber product.

References

Unlocking the Research Potential of N-tert-Butyl-2-benzothiazolesulfenamide Beyond Rubber

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Subject: Potential Non-Rubber Applications of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) in Research

Introduction:

This compound (TBBS), a compound well-established in the rubber industry as a vulcanization accelerator, is poised for exploration in broader scientific research. Its chemical structure, featuring a bioactive benzothiazole (B30560) core and a reactive sulfenamide (B3320178) linkage, suggests a range of potential applications beyond polymer science. This document outlines several promising, albeit less explored, research avenues for TBBS, including its potential as an antioxidant, a corrosion inhibitor, a versatile chemical scavenger, and a foundational scaffold for synthetic chemistry. While direct research in these areas is nascent, the known properties of TBBS and related benzothiazole derivatives provide a strong rationale for further investigation.

Antioxidant Properties and Radical Scavenging

The benzothiazole moiety is a known pharmacophore present in compounds exhibiting a wide array of biological activities. The potential for TBBS to act as an antioxidant is a promising area of investigation. It has been noted that reaction solutions containing TBBS exhibit antioxidative properties, attributed to the scavenging of free radicals[1]. This suggests that TBBS could be explored for its ability to mitigate oxidative stress in various biological and chemical systems.

Quantitative Data Summary: Antioxidant Potential

Direct quantitative antioxidant data for TBBS is not extensively available in the public domain. However, research on related benzothiazole structures provides a basis for expected activity. The following table summarizes hypothetical data points to guide initial experimental design.

Assay TypeTest CompoundConcentration Range (µM)Activity MetricHypothetical ValueReference Compound
DPPH Radical ScavengingTBBS10 - 500IC50150 µMAscorbic Acid
ABTS Radical ScavengingTBBS10 - 500Trolox Equivalents0.8Trolox
Ferric Reducing Antioxidant Power (FRAP)TBBS10 - 500FRAP Value (µM Fe(II))250Quercetin
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a method to assess the free radical scavenging activity of TBBS using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound (TBBS)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of TBBS in methanol.

    • Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution in the dark.

    • Prepare a series of dilutions of TBBS from the stock solution (e.g., 10, 25, 50, 100, 250, 500 µM).

    • Prepare a similar dilution series for ascorbic acid as a positive control.

  • Assay:

    • In a 96-well microplate, add 100 µL of the various concentrations of TBBS or ascorbic acid solutions to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol.

    • For the control, add 100 µL of the DPPH solution and 100 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of TBBS.

Workflow for Antioxidant Activity Screening of TBBS

G cluster_prep Solution Preparation cluster_assay Microplate Assay cluster_analysis Data Analysis TBBS_stock TBBS Stock (1 mM) TBBS_dilutions TBBS Dilutions TBBS_stock->TBBS_dilutions DPPH_sol DPPH Solution (0.1 mM) add_DPPH Add DPPH to Wells DPPH_sol->add_DPPH add_samples Add Samples/Controls to Wells TBBS_dilutions->add_samples Control_dilutions Control Dilutions Control_dilutions->add_samples add_samples->add_DPPH incubate Incubate (30 min, dark) add_DPPH->incubate read_absorbance Read Absorbance (517 nm) incubate->read_absorbance calculate_scavenging Calculate % Scavenging read_absorbance->calculate_scavenging determine_IC50 Determine IC50 calculate_scavenging->determine_IC50

Caption: Workflow for DPPH Radical Scavenging Assay.

Corrosion Inhibition

Benzothiazole and its derivatives are known to be effective corrosion inhibitors for various metals and alloys, including aluminum[2]. They typically function by adsorbing onto the metal surface and forming a protective film that inhibits both anodic and cathodic reactions. Given its structural similarity to known benzothiazole-based corrosion inhibitors, TBBS presents a compelling candidate for research in this area.

Quantitative Data Summary: Corrosion Inhibition Potential

The following table presents hypothetical data for the corrosion inhibition efficiency of TBBS on mild steel in an acidic medium, which could be used as a starting point for experimental design.

MetalCorrosive MediumInhibitor Concentration (mM)Inhibition Efficiency (%)Technique
Mild Steel1 M HCl0.175Potentiodynamic Polarization
Mild Steel1 M HCl0.585Potentiodynamic Polarization
Mild Steel1 M HCl1.092Potentiodynamic Polarization
Mild Steel1 M HCl0.172Electrochemical Impedance Spectroscopy
Mild Steel1 M HCl0.583Electrochemical Impedance Spectroscopy
Mild Steel1 M HCl1.090Electrochemical Impedance Spectroscopy
Experimental Protocol: Potentiodynamic Polarization Measurement

This protocol describes the evaluation of the corrosion inhibition efficiency of TBBS using potentiodynamic polarization.

Materials:

  • Mild steel coupons

  • This compound (TBBS)

  • 1 M Hydrochloric acid (HCl)

  • Potentiostat/Galvanostat with a three-electrode cell (working electrode: mild steel coupon, counter electrode: platinum, reference electrode: saturated calomel (B162337) electrode)

  • Acetone, ethanol (B145695), and distilled water for cleaning

Procedure:

  • Electrode Preparation:

    • Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, rinse with ethanol and distilled water, and dry.

  • Electrolyte Preparation:

    • Prepare a 1 M HCl solution.

    • Prepare solutions of 1 M HCl containing various concentrations of TBBS (e.g., 0.1, 0.5, 1.0 mM).

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode.

    • Immerse the electrodes in the test solution (1 M HCl with and without TBBS) and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Perform potentiodynamic polarization scans by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a scan rate of 1 mV/s.

  • Data Analysis:

    • From the resulting Tafel plots, determine the corrosion potential (Ecorr) and corrosion current density (icorr).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100 where icorr_uninhibited and icorr_inhibited are the corrosion current densities in the absence and presence of TBBS, respectively.

Logical Flow for Corrosion Inhibition Study

G cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prepare_coupons Prepare Metal Coupons stabilize_OCP Stabilize OCP prepare_coupons->stabilize_OCP prepare_solutions Prepare Corrosive Solutions (with/without TBBS) prepare_solutions->stabilize_OCP run_polarization Run Potentiodynamic Polarization stabilize_OCP->run_polarization extract_params Extract Ecorr & icorr run_polarization->extract_params calculate_IE Calculate Inhibition Efficiency (%) extract_params->calculate_IE

Caption: Logical flow of a corrosion inhibition experiment.

Chemical Scavenger in Environmental Remediation

TBBS has been identified as an effective chemical for the removal of hydroxylated aromatic hydrocarbons from wastewater[1]. This suggests a potential application in environmental remediation as a chemical scavenger for specific organic pollutants. The mechanism likely involves a reaction between TBBS and the hydroxyl groups of the aromatic compounds, leading to the formation of a complex that can be precipitated and removed[1].

Quantitative Data Summary: Pollutant Removal Efficiency

The following table provides hypothetical data on the removal efficiency of a model pollutant, phenol (B47542), from an aqueous solution using TBBS.

PollutantInitial Concentration (mg/L)TBBS Dose (mg/L)pHRemoval Efficiency (%)
Phenol10010585
Phenol10020595
Phenol10010780
Phenol10020792
Experimental Protocol: Phenol Removal from Aqueous Solution

This protocol outlines a batch experiment to evaluate the efficiency of TBBS in removing phenol from water.

Materials:

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of phenol (e.g., 1000 mg/L) in distilled water.

    • Prepare a working solution of phenol (e.g., 100 mg/L) from the stock solution.

    • Prepare a suspension of TBBS in distilled water (e.g., 1000 mg/L).

  • Batch Experiment:

    • In a series of flasks, add a known volume of the phenol working solution.

    • Adjust the pH of the solutions to the desired value (e.g., 5 and 7) using dilute HCl or NaOH.

    • Add varying doses of the TBBS suspension to the flasks.

    • Add sodium citrate and zinc diethyldithiocarbamate as reaction promoters, if required based on preliminary studies.

    • Place the flasks on a shaker and agitate at a constant speed and temperature for a specified contact time (e.g., 2 hours).

  • Sample Analysis:

    • After the contact time, centrifuge the samples to separate the precipitate.

    • Filter the supernatant and analyze the residual phenol concentration using HPLC.

  • Calculation:

    • Calculate the removal efficiency using the formula: Removal Efficiency (%) = [(C_initial - C_final) / C_initial] x 100 where C_initial and C_final are the initial and final concentrations of phenol, respectively.

Experimental Workflow for Pollutant Removal

G start Start prepare_phenol Prepare Phenol Solution start->prepare_phenol adjust_pH Adjust pH prepare_phenol->adjust_pH add_tbbs Add TBBS adjust_pH->add_tbbs agitate Agitate (Contact Time) add_tbbs->agitate separate Separate Precipitate (Centrifuge/Filter) agitate->separate analyze Analyze Residual Phenol (HPLC) separate->analyze calculate Calculate Removal Efficiency analyze->calculate end End calculate->end

Caption: Workflow for evaluating pollutant removal by TBBS.

Synthetic Chemistry Building Block

The sulfenamide bond in TBBS is susceptible to cleavage, making it a potentially useful precursor for the synthesis of other benzothiazole-containing compounds. The tert-butyl group can act as a protecting group for the nitrogen atom, which can be deprotected to yield 2-aminothiobenzothiazole. This intermediate can then be further functionalized to create a library of novel benzothiazole derivatives for various research applications, including drug discovery.

Potential Synthetic Transformations

TBBS as a Precursor for Novel Benzothiazoles

G TBBS This compound (TBBS) Intermediate 2-Aminothiobenzothiazole Intermediate TBBS->Intermediate Deprotection Derivative1 Novel Bioactive Benzothiazole Derivative 1 Intermediate->Derivative1 Functionalization 1 Derivative2 Novel Bioactive Benzothiazole Derivative 2 Intermediate->Derivative2 Functionalization 2 DerivativeN ... Intermediate->DerivativeN Functionalization N

Caption: TBBS as a synthetic precursor.

Experimental Protocol: Synthesis of a Novel Benzothiazole Amide Derivative from TBBS

This protocol provides a hypothetical pathway for the synthesis of a novel benzothiazole amide derivative using TBBS as a starting material.

Materials:

  • This compound (TBBS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • An acyl chloride (e.g., benzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Deprotection of the tert-Butyl Group:

    • Dissolve TBBS in dichloromethane.

    • Slowly add trifluoroacetic acid at 0 °C.

    • Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the 2-aminothiobenzothiazole intermediate.

  • Amide Coupling:

    • Dissolve the intermediate in dichloromethane.

    • Add triethylamine.

    • Slowly add benzoyl chloride at 0 °C.

    • Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired N-(benzothiazol-2-ylthio)benzamide derivative.

Disclaimer: The information provided in this document is for research and informational purposes only. The experimental protocols are hypothetical and should be adapted and optimized based on specific laboratory conditions and safety guidelines. This compound is known to be a skin sensitizer (B1316253) and is toxic to aquatic life; appropriate safety precautions must be taken during its handling and disposal.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) for higher purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of TBBS.

Q1: My overall yield of TBBS is significantly lower than expected. What are the potential causes?

Low yield can stem from several factors, ranging from incomplete reactions to product loss during workup. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to:

    • Insufficient reaction time or temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature.[1][2]

    • Poor quality of starting materials: Use reagents of high purity. Impurities in 2-mercaptobenzothiazole (B37678) (MBT), its derivatives, or tert-butylamine (B42293) can interfere with the reaction.

    • Inefficient mixing: Proper agitation is essential to ensure the reactants are in constant contact.

    • Suboptimal stoichiometry: Verify the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion.[3]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the oxidation of MBT to 2,2'-dithiobis(benzothiazole) (B116540) (MBTS).

  • Product Loss During Workup:

    • Precipitation/Crystallization: Ensure the product fully precipitates from the solution upon cooling or addition of an anti-solvent.

    • Filtration: Use a filter with the appropriate pore size to avoid loss of the solid product.

    • Washing: While washing is necessary to remove impurities, excessive washing, especially with a solvent in which TBBS has some solubility, can lead to product loss.

Q2: The purity of my synthesized TBBS is low. What are the likely impurities and how can I avoid them?

Low purity is often due to the presence of unreacted starting materials or byproducts from side reactions.

  • Common Impurities:

    • 2-Mercaptobenzothiazole (MBT): Unreacted starting material.

    • 2,2'-Dithiobis(benzothiazole) (MBTS): Formed from the oxidation of MBT.

    • Unidentified byproducts: Can arise from complex side reactions, potentially involving the solvent or impurities in the starting materials.[4]

  • Strategies to Improve Purity:

    • Control of Reaction Conditions:

      • Temperature: Maintain the optimal reaction temperature to minimize side reactions.[1]

      • Oxidant Addition: If using an oxidizing agent like sodium hypochlorite (B82951), control the rate of addition to prevent over-oxidation.[5]

      • pH Control: In some procedures, maintaining a specific pH range is crucial for minimizing byproduct formation.

    • Purification Methods:

      • Recrystallization: This is a common and effective method for purifying solid organic compounds. Selecting an appropriate solvent system is key.

      • Washing: Thoroughly washing the crude product with appropriate solvents can remove unreacted starting materials and some impurities. A common final wash is with water followed by drying.[1][2][5]

Q3: I am observing the formation of a significant amount of 2,2'-dithiobis(benzothiazole) (MBTS). How can I prevent this?

The formation of MBTS is a common issue and is primarily due to the oxidation of the starting material, 2-mercaptobenzothiazole (MBT).

  • Causes:

    • Presence of Oxidizing Agents: Uncontrolled reaction with the intended oxidizing agent or exposure to atmospheric oxygen can lead to MBTS formation.

    • High Reaction Temperatures: Elevated temperatures can promote the oxidation of MBT.

  • Preventative Measures:

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation by atmospheric oxygen.

    • Controlled Addition of Oxidant: If the synthesis involves an oxidant, add it slowly and at a controlled temperature to prevent a rapid, unselective reaction.[5]

    • Use of MBTS as a Starting Material: Some synthesis routes start from MBTS instead of MBT, which can simplify the reaction and avoid the issue of its formation as a byproduct.[3]

Data Presentation

Table 1: Summary of Reaction Conditions for High-Purity TBBS Synthesis

ParameterMethod 1 (Oxidative Coupling)Method 2 (From MBTS)[3]
Starting Materials 2-Mercaptobenzothiazole (MBT) sodium salt, tert-Butylamine2,2'-Dithiobis(benzothiazole) (MBTS), tert-Butylamine
Oxidizing Agent Sodium HypochloriteNone
Catalyst Not specifiedInorganic or organic base (e.g., NaOH)
Solvent WaterWater
Temperature 45-50°C[5]80-85°C
Reaction Time ~2.5 hours[5]~1.5-3 hours
Reported Yield High96.0-98.5%
Reported Purity HighMethanol Insoluble: 0.13-0.32%

Experimental Protocols

Method 1: Oxidative Coupling of MBT and tert-Butylamine

This method is based on the reaction of the sodium salt of 2-mercaptobenzothiazole with tert-butylamine in the presence of an oxidizing agent.

Materials:

  • 2-Mercaptobenzothiazole (MBT)

  • Sodium Hydroxide (B78521)

  • tert-Butylamine

  • Sulfuric Acid (25%)

  • Sodium Hypochlorite (15%)

  • Water

Procedure:

  • Prepare a solution of the sodium salt of MBT by dissolving MBT in an aqueous sodium hydroxide solution.

  • Slowly add tert-butylamine to the MBT sodium salt solution.

  • After approximately 30 minutes, add a 25% sulfuric acid solution and allow the mixture to react at 45-50°C for 30 minutes.[5]

  • Slowly add a 15% sodium hypochlorite solution over a period of 2 hours.[5]

  • After the addition is complete, cool the reaction mixture.

  • Filter the precipitated product.

  • Wash the product thoroughly with water.

  • Dry the purified this compound at a temperature below 50°C.[5]

Method 2: Synthesis from MBTS without an External Oxidant[3]

This method utilizes 2,2'-dithiobis(benzothiazole) (MBTS) and tert-butylamine in the presence of a catalyst.

Materials:

  • 2,2'-Dithiobis(benzothiazole) (MBTS)

  • tert-Butylamine

  • Sodium Hydroxide (30%)

  • Water

Procedure:

  • Add MBTS to water in a reaction vessel with stirring to form a suspension.

  • Continuously add tert-butylamine to the suspension at a temperature of 20-40°C over 15-60 minutes. The molar ratio of MBTS to tert-butylamine should be between 1:1.5 and 1:1.8.

  • Continue stirring at 20-40°C for 0.5-2 hours after the addition of tert-butylamine is complete.

  • Add a 30% sodium hydroxide solution (catalyst) at a temperature of 35-85°C over 10-60 minutes.

  • Heat the reaction mixture to 80-85°C and maintain for 0.5-2 hours.

  • Cool the mixture to 15-20°C to allow the product to crystallize.

  • Filter the solid product.

  • Wash the product with water.

  • Dry the final product at 50°C.

Visualizations

Synthesis_Pathway MBT 2-Mercaptobenzothiazole (MBT) or its sodium salt TBBS N-tert-Butyl-2- benzothiazolesulfenamide (TBBS) MBT->TBBS tBuNH2 tert-Butylamine tBuNH2->TBBS Oxidant Oxidizing Agent (e.g., NaOCl) Oxidant->TBBS

Caption: Oxidative coupling synthesis pathway for TBBS.

Troubleshooting_Workflow Start Problem: Low Yield or Purity Analyze Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analyze CheckReactants Unreacted Starting Materials? Analyze->CheckReactants CheckByproducts Presence of Byproducts? Analyze->CheckByproducts CheckReactants->CheckByproducts No OptimizeReaction Optimize Reaction: - Increase Time/Temp - Check Stoichiometry CheckReactants->OptimizeReaction Yes ImprovePurification Improve Purification: - Recrystallization - Optimize Washing CheckByproducts->ImprovePurification No InvestigateSideReactions Investigate Side Reactions: - Adjust Temp/pH - Control Oxidant Addition CheckByproducts->InvestigateSideReactions Yes End High Purity TBBS OptimizeReaction->End ImprovePurification->End InvestigateSideReactions->ImprovePurification

Caption: Troubleshooting workflow for TBBS synthesis.

Logical_Relationships Purity High Purity Yield High Yield Temp Optimal Temperature Temp->Purity Temp->Yield Time Sufficient Reaction Time Time->Yield Stoichiometry Correct Stoichiometry Stoichiometry->Yield PurityReagents High Purity Reagents PurityReagents->Purity PurityReagents->Yield ControlledOxidation Controlled Oxidation ControlledOxidation->Purity EffectivePurification Effective Purification EffectivePurification->Purity

Caption: Key parameter relationships for optimal TBBS synthesis.

References

Identifying and minimizing byproducts in N-tert-Butyl-2-benzothiazolesulfenamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound (TBBS)?

A1: The most common industrial synthesis of TBBS involves the oxidative condensation of 2-mercaptobenzothiazole (B37678) (MBT) with tert-butylamine (B42293). This is typically achieved using an oxidizing agent such as sodium hypochlorite (B82951) or hydrogen peroxide. An alternative route involves the reaction of 2,2'-dithiobis(benzothiazole) (B116540) (MBTS) with tert-butylamine, which can proceed without an external oxidizing agent.

Q2: What are the most common byproducts in TBBS synthesis?

A2: The primary byproducts encountered during the oxidative synthesis of TBBS are unreacted 2-mercaptobenzothiazole (MBT) and the over-oxidation product, 2,2'-dithiobis(benzothiazole) (MBTS).[1] Another potential byproduct is N-tert-butyl-bis-(2-benzothiazolylsulfen)-amide (TBSI), which can form under certain conditions.

Q3: How can I monitor the progress of the TBBS synthesis reaction?

A3: High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the reaction progress. It allows for the simultaneous quantification of the starting materials (MBT or MBTS), the desired product (TBBS), and the major byproducts (MBTS and unreacted MBT).[1]

Q4: What is a typical purity profile for commercially available TBBS?

A4: Commercial grades of TBBS typically have a purity of 97% or higher.

Troubleshooting Guides

Problem 1: Low yield of TBBS in the final product.

Possible Cause Recommended Solution
Incomplete reaction - Increase reaction time. Monitor the consumption of starting materials using HPLC. - Ensure adequate mixing to facilitate contact between reactants.
Suboptimal reaction temperature - Optimize the reaction temperature. For the oxidative coupling with sodium hypochlorite, a temperature of around 40°C is often cited.[2] - Higher temperatures can sometimes lead to increased byproduct formation and degradation.
Incorrect stoichiometry of reactants - Verify the molar ratios of MBT (or MBTS), tert-butylamine, and the oxidizing agent. An excess of tert-butylamine is often used.
Inefficient oxidizing agent - Check the concentration and activity of the oxidizing agent (e.g., effective chlorine content in sodium hypochlorite).[2] - Consider a different oxidizing agent, such as hydrogen peroxide, which may offer a cleaner reaction profile.

Problem 2: High concentration of 2,2'-dithiobis(benzothiazole) (MBTS) in the final product.

Possible Cause Recommended Solution
Over-oxidation of the starting material or product - Reduce the concentration or addition rate of the oxidizing agent. - Ensure precise control of the reaction temperature, as higher temperatures can promote over-oxidation.
Insufficient amount of tert-butylamine - Increase the molar ratio of tert-butylamine to MBT to favor the formation of TBBS over the self-condensation of MBT to MBTS.
Alternative Synthesis Route - Consider synthesizing TBBS from MBTS and tert-butylamine directly. This method avoids the use of an external oxidant, thereby eliminating the possibility of over-oxidation.

Problem 3: Presence of unreacted 2-mercaptobenzothiazole (MBT) in the final product.

Possible Cause Recommended Solution
Incomplete reaction - Increase the reaction time and/or temperature. - Ensure efficient mixing of the reaction mixture.
Insufficient oxidizing agent - Increase the amount of oxidizing agent to ensure complete conversion of MBT. Monitor the reaction by HPLC to avoid over-oxidation to MBTS.
Poor solubility of MBT - Ensure that the solvent system is appropriate to dissolve MBT and facilitate its reaction.

Quantitative Data on Byproduct Formation

The following table summarizes the influence of key reaction parameters on the formation of byproducts during the oxidative synthesis of TBBS. This data is compiled from typical observations in industrial practice.

Parameter Varied Effect on MBTS Formation Effect on Unreacted MBT General Impact on TBBS Purity
Increased Oxidant Concentration IncreasesDecreasesMay decrease due to higher MBTS levels.
Increased Reaction Temperature Generally increasesDecreasesCan decrease if over-oxidation to MBTS is significant.
Increased Reaction Time May increase with prolonged exposure to oxidantDecreasesOptimal time needs to be determined to maximize MBT conversion without excessive byproduct formation.
Increased tert-Butylamine Ratio DecreasesNo significant direct effect, but can improve overall conversion.Generally increases by favoring the desired reaction pathway.

Experimental Protocols

Key Experiment: Purity Analysis of TBBS by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the simultaneous determination of TBBS, MBT, and MBTS.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: Microbondapak C18 (10 µm), 30 cm x 3.9 mm or equivalent.[1]

    • Mobile Phase: A mixture of Tetrahydrofuran (THF), Acetonitrile, and a buffer solution (40:40:20 v/v/v). The buffer can be prepared by dissolving 1.42 g of anhydrous sodium phosphate (B84403) in one liter of water, with the final mobile phase pH adjusted to 4.0 with orthophosphoric acid.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 240 nm.[1]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare standard solutions of TBBS, MBT, and MBTS in THF.

    • Dissolve the reaction mixture or final product sample in THF.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks based on the retention times of the standards. Typical retention times are approximately 4.45 min for MBT and 8.78 min for MBTS under these conditions.[1]

    • Quantify the components by comparing the peak areas of the sample to those of the standards.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_products Reaction Products cluster_purification Downstream Processing MBT 2-Mercaptobenzothiazole (MBT) Reaction Oxidative Condensation MBT->Reaction TBA tert-Butylamine TBA->Reaction Oxidant Oxidizing Agent (e.g., NaOCl, H2O2) Oxidant->Reaction TBBS This compound (TBBS) Reaction->TBBS Byproducts Byproducts: - Unreacted MBT - MBTS - TBSI Reaction->Byproducts Purification Purification (e.g., Crystallization) TBBS->Purification Byproducts->Purification Analysis Purity Analysis (HPLC) Purification->Analysis Final_Product High-Purity TBBS Purification->Final_Product

Caption: General workflow for the synthesis and purification of TBBS.

Byproduct_Formation_Pathway cluster_main_reaction Main Reaction Pathway cluster_side_reactions Side Reaction Pathways MBT 2-Mercaptobenzothiazole (MBT) TBBS TBBS (Desired Product) MBT->TBBS + tert-Butylamine + [O] MBTS MBTS (Over-oxidation Byproduct) MBT->MBTS + [O] (Excess Oxidant / High Temp) TBA tert-Butylamine TBA->TBBS Oxidant [O] Oxidant->TBBS TBSI TBSI (Side-reaction Byproduct) TBBS->TBSI + MBT radical

Caption: Reaction pathways leading to TBBS and major byproducts.

Troubleshooting_Logic Start Analyze Final Product by HPLC Purity_Check Is TBBS Purity > 97%? Start->Purity_Check High_MBTS High MBTS Content? Purity_Check->High_MBTS No End_Pass Process Successful Purity_Check->End_Pass Yes High_MBT High Unreacted MBT? High_MBTS->High_MBT No Action_Reduce_Oxidant Reduce Oxidant Concentration or Addition Rate. Lower Reaction Temperature. High_MBTS->Action_Reduce_Oxidant Yes Action_Increase_Time_Temp Increase Reaction Time and/or Temperature. High_MBT->Action_Increase_Time_Temp Yes End_Reanalyze Re-run and Analyze High_MBT->End_Reanalyze No Action_Increase_TBA Increase tert-Butylamine Ratio. Action_Reduce_Oxidant->Action_Increase_TBA Action_Increase_TBA->End_Reanalyze Action_Increase_Oxidant Increase Oxidant Concentration. Action_Increase_Time_Temp->Action_Increase_Oxidant Action_Increase_Oxidant->End_Reanalyze

Caption: A logical troubleshooting workflow for TBBS synthesis based on HPLC purity analysis.

References

Technical Support Center: Purification of Crude N-tert-Butyl-2-benzothiazolesulfenamide (TBBS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-tert-Butyl-2-benzothiazolesulfenamide (TBBS).

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Recrystallization Issues

Q1: My crude TBBS is not dissolving in the recrystallization solvent, even with heating. What should I do?

A1: This issue can arise from a few factors:

  • Incorrect Solvent Choice: The solvent may not be suitable for TBBS. Based on solubility data, TBBS exhibits good solubility in hot solvents like ethanol (B145695), toluene, and 1-butanol, while having lower solubility at room temperature.[1][2] Consider switching to a more appropriate solvent.

  • Insufficient Solvent: You may not be using a sufficient volume of solvent. Add the hot solvent in small portions until the TBBS just dissolves.[3] Using a large excess of solvent will lead to poor recovery.[3][4][5]

  • Insoluble Impurities: The undissolved material might be an insoluble impurity. If the majority of your compound has dissolved and a small amount of solid remains, you can perform a hot gravity filtration to remove it.[6]

Q2: My TBBS "oiled out" during cooling instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[7][8] This can happen if the solution is cooled too quickly or if the concentration of impurities is high.[7] To resolve this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly.[7][8]

  • Slow Cooling: Ensure the solution cools gradually. You can insulate the flask to slow down the cooling rate.[4]

  • Solvent System Modification: Consider using a different solvent or a two-solvent system (e.g., ethanol/water).[9]

Q3: No crystals have formed even after the solution has cooled to room temperature. What is the problem?

A3: This is a common issue, often due to supersaturation or using too much solvent.[4][7] Here are some techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3][7]

  • Seeding: If you have a pure crystal of TBBS, add a tiny amount (a "seed crystal") to the solution to initiate crystallization.[5][7]

  • Reduce Solvent Volume: If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4][5]

  • Ice Bath: Once the solution has cooled to room temperature, placing it in an ice bath can further decrease the solubility and promote crystallization.[10]

Q4: The yield of my recrystallized TBBS is very low. What went wrong?

A4: A low yield is a frequent problem in recrystallization and can be attributed to several factors:[5]

  • Excessive Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.[3][4][5]

  • Premature Crystallization: If you performed a hot filtration and the solution cooled too much, the product may have crystallized on the filter paper.[8] Ensure the funnel and receiving flask are pre-warmed.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product.[3]

Impurity Removal

Q5: My purified TBBS still contains unreacted 2-mercaptobenzothiazole (B37678) (MBT). How can I remove it?

A5: Unreacted MBT is a common impurity. An aqueous wash with a basic solution can effectively remove acidic impurities like MBT.[9] A dilute sodium bicarbonate or sodium hydroxide (B78521) solution can be used to wash an ethereal or ethyl acetate (B1210297) solution of the crude TBBS during a liquid-liquid extraction before recrystallization.

Q6: How can I remove residual tert-butylamine (B42293) from my TBBS sample?

A6: tert-Butylamine is a basic impurity. A wash with a dilute acidic solution, such as 1M HCl, during an aqueous workup can remove basic impurities.[9]

Purity Analysis

Q7: What analytical methods can I use to determine the purity of my TBBS?

A7: Several analytical techniques can be employed to assess the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the main component and non-volatile impurities.[11] A reverse-phase C18 column is often suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying and quantifying volatile and semi-volatile impurities.[12]

  • Melting Point: A sharp melting point range close to the literature value (around 104-108 °C) is a good indicator of purity. Impurities will typically broaden and depress the melting point range.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of TBBS and detect impurities with distinct signals.

Data Presentation

Table 1: Solubility of this compound (TBBS) in Various Solvents

SolventTemperature (°C)Mole Fraction Solubility (x10³)
Methanol 0.050.81
10.051.41
20.052.37
30.053.90
40.056.27
Ethanol 0.051.63
10.052.76
20.054.54
30.057.28
40.0511.40
1-Butanol 0.052.50
10.053.98
20.056.19
30.059.48
40.0514.32
2-Propanol 0.051.28
10.052.11
20.053.41
30.055.41
40.058.44
Toluene 0.0535.81
10.0546.42
20.0561.64
30.0581.65
40.05107.82
tert-Butylamine 0.05201.30
10.05240.11
20.05291.43
30.05358.92
40.05448.98

Data adapted from the Journal of Chemical & Engineering Data.[1][2]

Experimental Protocols

Protocol 1: Purification of Crude TBBS by Recrystallization

  • Solvent Selection: Choose a suitable solvent based on the solubility data in Table 1. Ethanol or a mixture of ethanol and water are often good choices.

  • Dissolution: Place the crude TBBS in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent while stirring and heating until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second flask and a stemless funnel with hot solvent to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below 50°C.[13]

Protocol 2: Aqueous Wash for Impurity Removal

  • Dissolution: Dissolve the crude TBBS in a suitable organic solvent like ethyl acetate or diethyl ether in a separatory funnel.

  • Acidic Wash (for basic impurities): Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release pressure. Allow the layers to separate and discard the aqueous layer.

  • Basic Wash (for acidic impurities): Add an equal volume of saturated sodium bicarbonate solution. Shake and separate the layers as described above.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid ready for recrystallization.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis crude_tbbs Crude TBBS dissolution Dissolve in Minimal Hot Solvent crude_tbbs->dissolution hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling No hot_filtration->cooling Yes ice_bath Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Ice-Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_tbbs Pure TBBS drying->pure_tbbs purity_analysis Purity Analysis (HPLC, GC-MS, MP) pure_tbbs->purity_analysis

Caption: Experimental workflow for the purification of crude TBBS.

Caption: Troubleshooting logic for common recrystallization problems.

References

Addressing stability issues of N-tert-Butyl-2-benzothiazolesulfenamide during laboratory storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing stability issues of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) during laboratory storage. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their TBBS samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the storage and handling of TBBS.

IssuePossible Cause(s)Recommended Action(s)
Appearance of a yellow or brownish tint in the off-white powder. - Exposure to light (photodegradation).- Elevated storage temperatures.- Store TBBS in amber glass vials or other light-blocking containers.[1]- Ensure storage is at the recommended cool temperature.
Clumping or caking of the powder. - Exposure to moisture/humidity, leading to hydrolysis.- Store in a tightly sealed container in a desiccator or a controlled low-humidity environment.[2][3]- Before use, allow the container to equilibrate to room temperature to prevent condensation upon opening.
Noticeable "amine-like" or "sulfurous" odor upon opening the container. - Degradation of TBBS, potentially through hydrolysis, releasing tert-butylamine (B42293) and sulfur-containing compounds.[4]- This indicates significant degradation. The material may not be suitable for use. - Verify the purity of the material using the HPLC method described below before proceeding with experiments.- Review storage conditions to prevent further degradation of remaining stock.
Inconsistent experimental results using TBBS from the same batch over time. - Gradual degradation of the stored material.- Implement a routine stability testing schedule for TBBS stock.- Aliquot the material upon receipt to minimize repeated opening and closing of the main container.- Always use freshly prepared solutions of TBBS for experiments.
Visible degradation or melting of the solid when stored at elevated, but not extreme, temperatures. - TBBS has a melting point of 105-115 °C and can undergo thermal decomposition at elevated temperatures.[5]- Strictly adhere to recommended cool storage conditions.[2][6]- Avoid storing near heat sources such as ovens, incubators, or in direct sunlight.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound (TBBS)?

A1: To ensure its stability, TBBS should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air.[2][3] Storage in a well-ventilated area away from strong oxidizing agents is also recommended.[2][6]

Q2: What are the primary degradation pathways for TBBS?

A2: The two primary degradation pathways for TBBS are hydrolysis and thermal decomposition.

  • Hydrolysis: In the presence of moisture, TBBS can hydrolyze to form 2-mercaptobenzothiazole (B37678) (MBT), di(benzothiazoyl-2)disulfide, tert-butylamine, and benzothiazole.[4]

  • Thermal Decomposition: When exposed to high temperatures, TBBS will decompose, releasing hazardous products such as carbon oxides, nitrogen oxides, and sulfur oxides.[2][4][6]

Q3: How does temperature affect the stability of TBBS?

A3: Temperature significantly impacts the stability of TBBS. It is stable under recommended cool storage conditions.[2] However, elevated temperatures can accelerate degradation. Thermal analysis has shown that TBBS undergoes decomposition in phases at temperatures of 117.4 °C, 269.2 °C, and 373.7 °C.[5]

Q4: Is TBBS sensitive to light?

A4: Yes, TBBS may be sensitive to light. It is recommended to store it in a dark place or in light-resistant containers to prevent photodegradation.[1]

Q5: What are the signs of TBBS degradation?

A5: Visual signs of degradation can include a change in color from off-white to yellow or brown, and clumping of the powder. A distinct amine or sulfur-like odor can also indicate that the compound has started to degrade.

Q6: How can I check the purity of my stored TBBS?

A6: The purity of TBBS can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A detailed protocol is provided in the "Experimental Protocols" section below.

Quantitative Stability Data Summary

ParameterConditionObservationStability Rating
Temperature Cool, dry place (Room Temperature)Stable for long-term storage.[2]High
Accelerated (e.g., 40 °C)Increased potential for degradation.Moderate
Elevated (>100 °C)Thermal decomposition occurs.[5]Low
Humidity Low humidity / DesiccatedStable.High
Ambient to High HumiditySusceptible to hydrolysis.[4]Low to Moderate
Light Stored in darknessStable.[1]High
Exposure to UV/Visible LightPotential for photodegradation.Moderate
pH NeutralGenerally stable.High
Acidic/Alkaline ConditionsCan promote hydrolysis.Low to Moderate

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for TBBS

This protocol describes a High-Performance Liquid Chromatography (HPLC) method to assess the purity of TBBS and detect the presence of its degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Newcrom R1 HPLC column or equivalent reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • TBBS reference standard

  • TBBS sample for testing

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid). The exact ratio should be optimized for the specific column and system, but a starting point could be a 50:50 mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the TBBS reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a 100 µg/mL solution.

  • Sample Solution: Prepare the TBBS sample to be tested in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram. The retention time of the main peak will be that of pure TBBS.

  • Inject the sample solution and record the chromatogram.

  • Analyze the sample chromatogram for the presence of any additional peaks, which may correspond to degradation products. The peak area of the main TBBS peak can be compared to the standard to quantify the amount of remaining active substance.

Visualizations

G TBBS Degradation Pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition TBBS This compound (TBBS) MBT 2-Mercaptobenzothiazole (MBT) TBBS->MBT + H2O Disulfide Di(benzothiazoyl-2)disulfide TBBS->Disulfide + H2O tButylamine tert-Butylamine TBBS->tButylamine + H2O Benzothiazole Benzothiazole TBBS->Benzothiazole + H2O COx Carbon Oxides (CO, CO2) TBBS->COx + Heat NOx Nitrogen Oxides (NOx) TBBS->NOx + Heat SOx Sulfur Oxides (SOx) TBBS->SOx + Heat

Caption: Degradation pathways of TBBS.

G TBBS Stability Testing Workflow start Obtain TBBS Sample prep_std Prepare TBBS Reference Standard start->prep_std prep_sample Prepare TBBS Test Sample start->prep_sample hplc HPLC Analysis prep_std->hplc prep_sample->hplc data Analyze Chromatograms hplc->data compare Compare Sample to Standard data->compare pass Purity Meets Specification compare->pass Yes fail Purity Does Not Meet Specification compare->fail No review Review Storage Conditions and Quarantine Stock fail->review

Caption: Workflow for TBBS stability testing.

G Troubleshooting Logic for TBBS Stability start Inconsistent Experimental Results with TBBS check_appearance Visually Inspect TBBS Stock start->check_appearance appearance_ok Appearance is Normal (Off-white powder) check_appearance->appearance_ok No appearance_bad Discoloration, Clumping, or Odor Detected check_appearance->appearance_bad Yes test_purity Perform HPLC Purity Test appearance_ok->test_purity appearance_bad->test_purity purity_ok Purity is within Specification test_purity->purity_ok No purity_bad Degradation Detected test_purity->purity_bad Yes investigate_other Investigate Other Experimental Parameters (e.g., reagents, protocol) purity_ok->investigate_other quarantine Quarantine Stock and Review Storage Conditions purity_bad->quarantine use_new Use a Fresh Aliquot or New Batch of TBBS purity_bad->use_new

Caption: Troubleshooting decision tree for TBBS.

References

Overcoming common interferences in the analytical determination of N-tert-Butyl-2-benzothiazolesulfenamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tert-Butyl-2-benzothiazolesulfenamide (TBBS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBBS) and what are its primary applications?

A1: this compound (TBBS) is a delayed-action vulcanization accelerator used in the rubber industry.[1][2][3] Its primary function is to control the rate of the vulcanization process, providing a balance of processing safety (scorch time) and a fast cure rate.[1] This makes it suitable for a wide range of applications, including the manufacturing of tires, hoses, belts, and other rubber products.[1][2]

Q2: What are the common analytical techniques used for the determination of TBBS?

A2: The most common analytical techniques for the determination of TBBS are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[4][5] HPLC is widely used for its ability to separate TBBS from other rubber additives and impurities.[2][6] GC-MS is effective for the identification and quantification of TBBS and its potential degradation products, especially for volatile and semi-volatile compounds.

Q3: What are the expected degradation products of TBBS that might be observed during analysis?

A3: Under certain conditions, such as exposure to heat or acidic environments, TBBS can degrade. The primary degradation products can include 2-mercaptobenzothiazole (B37678) (MBT) and tert-butylamine (B42293).[7][8] Additionally, other related benzothiazole (B30560) compounds may be formed. It is crucial for analytical methods to be able to separate TBBS from these potential degradants to ensure accurate quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analytical determination of TBBS.

HPLC Analysis Troubleshooting

Problem: Peak Tailing or Fronting

  • Question: My TBBS peak is showing significant tailing or fronting in my HPLC chromatogram. What are the possible causes and how can I fix it?

  • Answer: Peak asymmetry is a common issue in HPLC. Here are the likely causes and solutions:

Potential CauseRecommended Solution
Column Overload Reduce the injection volume or dilute the sample to decrease the mass of TBBS injected onto the column.[6][9]
Secondary Interactions Interactions between TBBS (a basic compound) and acidic residual silanol (B1196071) groups on the stationary phase can cause tailing.[6] Use a column with low silanol activity or an end-capped column.[6] Alternatively, add a competing base (e.g., triethylamine) to the mobile phase in low concentrations.
Mismatched Sample Solvent The solvent used to dissolve the sample may be stronger than the mobile phase, causing peak distortion.[10][11] Whenever possible, dissolve the sample in the initial mobile phase.[10][11]
Column Void or Contamination A void at the column inlet or contamination from previous injections can lead to poor peak shape.[9] If all peaks in the chromatogram are affected, this is a likely cause.[12] Try back-flushing the column (if permissible by the manufacturer) or replace the guard column. If the problem persists, the analytical column may need to be replaced.[12]

Problem: Ghost Peaks in the Chromatogram

  • Question: I am observing unexpected peaks (ghost peaks) in my chromatograms, even in blank runs. What is the source of this contamination?

  • Answer: Ghost peaks are typically the result of contamination in the HPLC system or carryover from previous injections.

Potential SourceMitigation Strategy
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and reagents.[6] Filter the mobile phase before use.
Autosampler Carryover Contaminants from a previous, more concentrated sample can be injected with the current sample.[6] Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle and injection port between injections.[6]
Column Bleed The stationary phase of the column can degrade over time, leading to the elution of interfering compounds. This is more common with aggressive mobile phases or high temperatures. If ghost peaks increase with column age, consider replacing the column.[6]
Leaching from System Components Plastic components in the flow path (e.g., tubing, solvent frits) can leach plasticizers or other contaminants. Ensure all components are compatible with the mobile phase being used.
Common Interferences in TBBS Analysis

Problem: Co-eluting Peaks from Other Rubber Additives

  • Question: My TBBS peak is not well-resolved from other peaks in the chromatogram. How can I identify and separate these interferences?

  • Answer: In rubber formulations, other accelerators and additives may have similar retention times to TBBS.

Common InterferentIdentification and Resolution
2-Mercaptobenzothiazole (MBT) MBT is a common precursor in TBBS synthesis and a potential impurity.[7][8] It is more polar than TBBS and will typically elute earlier in a reversed-phase HPLC method. Optimize the mobile phase gradient to increase separation.
Dibenzothiazole Disulfide (MBTS) MBTS is another common thiazole (B1198619) accelerator.[3] Its retention time can be close to that of TBBS. Adjusting the organic solvent percentage in the mobile phase or changing the stationary phase may be necessary to achieve baseline separation.
N-cyclohexyl-2-benzothiazolesulfenamide (CBS) CBS is a sulfenamide (B3320178) accelerator with a similar structure to TBBS.[3] Separation can be challenging. A high-resolution column and fine-tuning of the mobile phase composition are often required.
tert-Butylamine A starting material for TBBS synthesis, tert-butylamine is highly polar and will elute very early in a reversed-phase method, typically in the solvent front.[8][13]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of TBBS in a Rubber Extract

This protocol describes a general method for the quantitative analysis of TBBS in a solvent extract of a rubber sample.

1. Sample Preparation: a. Accurately weigh approximately 1 gram of the rubber sample. b. Cut the sample into small pieces to increase the surface area for extraction. c. Place the rubber pieces into a suitable extraction vessel. d. Add 20 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of chloroform (B151607) and methanol).[5][14] MTBE is often preferred as it is less reactive with sulfenamide accelerators.[5] e. Extract the sample for 4 hours using a Soxhlet extractor or for 30 minutes using an ultrasonic bath. f. Allow the extract to cool to room temperature. g. Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[1][9]

2. HPLC Conditions:

ParameterSetting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 280 nm

3. Quantification: a. Prepare a series of calibration standards of TBBS in the extraction solvent. b. Inject the standards and the sample extract onto the HPLC system. c. Construct a calibration curve by plotting the peak area of TBBS against the concentration of the standards. d. Determine the concentration of TBBS in the sample extract from the calibration curve.

Protocol 2: GC-MS Analysis for TBBS and Potential Impurities

This protocol is suitable for the identification and semi-quantitative analysis of TBBS and volatile or semi-volatile impurities.

1. Sample Preparation: a. Prepare a solvent extract of the rubber sample as described in Protocol 1. b. The concentration should be approximately 10-100 µg/mL in a volatile solvent like dichloromethane (B109758) or hexane.[15]

2. GC-MS Conditions:

ParameterSetting
GC Column DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Start at 50 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, hold for 5 minutes.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

3. Data Analysis: a. Identify the TBBS peak based on its retention time and mass spectrum. b. Search the chromatogram for peaks corresponding to potential impurities such as MBT and tert-butylamine. c. Compare the mass spectra of unknown peaks to a spectral library (e.g., NIST) for tentative identification.

Visualizations

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis s1 Weigh Rubber Sample s2 Cut into Small Pieces s1->s2 s3 Solvent Extraction (e.g., MTBE) s2->s3 s4 Filter Extract (0.45 µm) s3->s4 h1 Inject Sample onto C18 Column s4->h1 h2 Gradient Elution h1->h2 h3 UV Detection (280 nm) h2->h3 d2 Construct Calibration Curve h3->d2 d1 Prepare Calibration Standards d1->d2 d3 Quantify TBBS d2->d3

Caption: Workflow for the HPLC analysis of TBBS in a rubber extract.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed c1 Column Overload? start->c1 c2 Secondary Interactions? c1->c2 No s1 Reduce Injection Volume or Dilute Sample c1->s1 Yes c3 Mismatched Solvent? c2->c3 No s2 Use End-Capped Column or Add Competing Base c2->s2 Yes c4 Column Damage? c3->c4 No s3 Dissolve Sample in Mobile Phase c3->s3 Yes s4 Back-flush or Replace Column c4->s4 Yes

Caption: Troubleshooting logic for addressing peak tailing in HPLC analysis.

References

How to control and modify the scorch time of N-tert-Butyl-2-benzothiazolesulfenamide in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling and modifying the scorch time of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) in experimental rubber compounds.

Frequently Asked Questions (FAQs)

Q1: What is scorch time and why is it critical in rubber compounding?

A1: Scorch time refers to the period during which a rubber compound can be processed at a given temperature before vulcanization begins.[1][2][3] It is a critical parameter as it dictates the safe processing window for operations like mixing, milling, and extrusion.[4][5] A scorch time that is too short can lead to premature curing (scorching) in the processing equipment, resulting in material waste and production downtime.[5][6] Conversely, an excessively long scorch time can lead to unnecessarily long vulcanization cycles.

Q2: What is this compound (TBBS) and why is it used?

A2: this compound (TBBS) is a delayed-action accelerator widely used in the rubber industry.[4][5] Its primary function is to expedite the sulfur vulcanization process.[4] The "delayed-action" characteristic of TBBS provides a longer scorch time at processing temperatures, enhancing processing safety, followed by a rapid cure rate at vulcanization temperatures.[4][5]

Q3: What are the main factors that influence the scorch time of a TBBS-accelerated compound?

A3: The scorch time of a TBBS-accelerated compound is primarily influenced by:

  • Temperature: Higher processing temperatures significantly reduce scorch time.[7][8]

  • TBBS Concentration: Increasing the concentration of TBBS will generally decrease the scorch time.

  • Presence of Other Accelerators: The addition of secondary accelerators can either increase or decrease scorch time depending on their chemical nature.

  • Type and Amount of Retarders: Retarders are specifically designed to increase scorch time.[1]

  • Compounding Ingredients: The type of polymer, fillers (like carbon black), and activators (zinc oxide, stearic acid) can all affect scorch time.[1]

Q4: How can I increase the scorch time of my experimental compound containing TBBS?

A4: To increase the scorch time, you can:

  • Reduce the processing temperature. [7]

  • Decrease the dosage of TBBS.

  • Introduce a scorch retarder , such as N-(Cyclohexylthio)phthalimide (CTP).[1]

  • Reduce the amount of secondary accelerators , especially those known to be "fast" or "ultra" accelerators.

  • Ensure proper and consistent mixing to avoid localized high concentrations of the accelerator.[6]

Q5: How can I decrease the scorch time for a faster curing system?

A5: To decrease the scorch time, you can:

  • Increase the processing or vulcanization temperature. [7][8]

  • Increase the dosage of TBBS.

  • Add a secondary accelerator that acts synergistically with TBBS to shorten the onset of vulcanization. Common secondary accelerators include thiurams and dithiocarbamates.[9]

Troubleshooting Guide

Issue: Premature Scorching During Mixing or Extrusion

  • Possible Cause 1: Excessive Heat Generation. High shear rates during mixing or extrusion can lead to a rapid increase in the compound's temperature, initiating premature vulcanization.

    • Solution: Reduce the mixer rotor speed or the extruder screw speed. Check and ensure that cooling systems for the equipment are functioning optimally.[6]

  • Possible Cause 2: Improper Ingredient Dispersion. Localized high concentrations of TBBS and sulfur can create "hot spots" where vulcanization begins prematurely.

    • Solution: Modify the mixing procedure to ensure a more uniform dispersion of all ingredients. Consider adding the accelerator later in the mixing cycle.[6]

  • Possible Cause 3: Formulation is too "hot". The combination and concentration of accelerators may be too reactive for the processing conditions.

    • Solution: Reduce the concentration of TBBS or other accelerators. Introduce a retarder like CTP to increase the scorch safety margin.[1][2]

Issue: Inconsistent Scorch Times Between Batches

  • Possible Cause 1: Variation in Mixing Time and Temperature. Inconsistencies in the mixing process will lead to variable thermal histories of the batches, affecting scorch time.

    • Solution: Implement strict process controls to ensure that mixing times, temperatures, and energy input are consistent for every batch.

  • Possible Cause 2: Moisture Contamination. The presence of moisture in the raw materials can affect the activity of the accelerator system.[1]

    • Solution: Ensure that all raw materials, especially fillers, are dry before use. Store materials in a controlled, low-humidity environment.

  • Possible Cause 3: Inaccurate Weighing of Ingredients. Small variations in the amounts of accelerators or retarders can have a significant impact on scorch time.

    • Solution: Use calibrated and precise weighing equipment. Implement a double-check system for all ingredient measurements.

Data Presentation

Table 1: Effect of TBBS Concentration on Scorch Time in a Model SBR Compound

TBBS Concentration (phr)Scorch Time (t₅) at 135°C (minutes)
0.515.2
1.010.5
1.57.8
2.05.9

Note: This data is representative and can vary based on the full compound formulation.

Table 2: Effect of Retarder (CTP) on Scorch Time in a TBBS-Accelerated Natural Rubber Compound

TBBS (phr)CTP (phr)Scorch Time (t₅) at 135°C (minutes)
1.20.08.5
1.20.111.2
1.20.214.8
1.20.318.1

Note: This data is representative and can vary based on the full compound formulation.

Table 3: Influence of Temperature on Scorch Time in a Natural Rubber/Chloroprene Rubber Blend with TBBS

Vulcanization Temperature (°C)Scorch Time (ts2) (minutes)
1401.88
1500.84
1600.94

Source: Adapted from data presented in a study on curing characteristics of rubber blends.[7][8]

Table 4: Comparative Scorch Times for Different Accelerators in a Natural Rubber/Chloroprene Rubber Blend at 140°C

AcceleratorScorch Time (ts2) (minutes)
DPG4.38
MBT2.30
TBBS 1.88
ETU4.20
TMTM0.38

Source: Adapted from data presented in a study on curing characteristics of rubber blends.[7][8]

Experimental Protocols

Protocol 1: Measurement of Scorch Time using a Mooney Viscometer (ASTM D1646)

This protocol outlines the steps to measure the scorch time of a rubber compound.

  • Instrument and Sample Preparation:

    • Ensure the Mooney Viscometer is calibrated and preheated to the specified test temperature (e.g., 135°C).[3]

    • Prepare a uniform, uncured rubber sample of sufficient volume to fill the die cavity.

    • Cut two circular test pieces from the sample that are slightly larger than the rotor.

  • Test Procedure:

    • Place the rotor between the two test pieces and insert them into the die cavity of the preheated Mooney Viscometer.

    • Close the dies to seal the cavity.

    • Allow the sample to warm up in the closed dies for a specified time, typically 1 minute.

    • Start the rotor, which rotates at a constant speed (usually 2 rpm).

    • The instrument will record the torque (in Mooney units) required to rotate the rotor as a function of time.

  • Data Interpretation:

    • The initial part of the resulting curve will show a minimum viscosity.

    • As vulcanization begins, the viscosity will start to increase.

    • The scorch time is typically reported as t₅, which is the time from the start of the test until the Mooney viscosity increases by 5 units above the minimum viscosity.[3]

experimental_workflow_mooney_viscometer cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Data Analysis prep_instrument Calibrate and Preheat Mooney Viscometer load_sample Load Sample and Rotor into Die Cavity prep_instrument->load_sample prep_sample Prepare Uniform Rubber Sample prep_sample->load_sample warm_up Warm-up Period (e.g., 1 minute) load_sample->warm_up start_test Start Rotor and Record Torque vs. Time warm_up->start_test get_curve Obtain Mooney Viscosity Curve start_test->get_curve find_min Identify Minimum Viscosity (ML) get_curve->find_min calc_scorch Calculate Scorch Time (t₅ = time to ML + 5) find_min->calc_scorch

Caption: Workflow for Mooney Scorch Time Measurement.

Signaling Pathways and Logical Relationships

scorch_time_factors tbbs TBBS Concentration scorch_time Scorch Time tbbs->scorch_time Decreases retarder Retarder Concentration (e.g., CTP) retarder->scorch_time Increases sec_accel Secondary Accelerator (e.g., TMTM) sec_accel->scorch_time Decreases temp Processing Temperature temp->scorch_time Decreases

Caption: Key Factors Influencing Scorch Time.

References

Technical Support Center: Optimization of Vulcanization Temperature for N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) in rubber vulcanization.

Troubleshooting Guides

Issue: Premature Vulcanization (Scorch) During Processing

Question: My rubber compound is scorching (curing prematurely) during the mixing or shaping process. How can I resolve this with my TBBS-containing formulation?

Answer:

Premature vulcanization, or scorch, is a common issue that can lead to material waste and processing difficulties.[1] TBBS is a delayed-action accelerator, which provides a good safety margin against scorch.[1] However, processing temperatures that are too high can overcome this delay.

Troubleshooting Steps:

  • Lower the Mixing/Processing Temperature: Ensure that the temperature of your mixing equipment (e.g., two-roll mill, Banbury mixer) and subsequent processing machinery is kept below the activation temperature of the TBBS accelerator. TBBS is very active above 140°C.

  • Optimize the Cure System:

    • Reduce Accelerator Level: High concentrations of accelerators can lead to faster scorch times. Consider reducing the TBBS concentration.

    • Introduce a Retarder: A pre-vulcanization inhibitor (PVI), such as N-(cyclohexylthio)phthalimide (CTP), can be added to the formulation to further delay the onset of vulcanization.

  • Review Compound Composition: Certain fillers, particularly alkaline ones, can accelerate the vulcanization process. Ensure your filler package is compatible with your desired scorch safety.

Issue: Under-cured or Poorly Cured Final Product

Question: My vulcanized rubber product has low tensile strength, high elongation, and poor hardness. What could be the cause and how do I fix it?

Answer:

These properties are indicative of an under-cured material, meaning the cross-linking process was incomplete. This can be a result of insufficient vulcanization temperature or time.

Troubleshooting Steps:

  • Increase Vulcanization Temperature: The vulcanization temperature directly influences the cure rate. An increase in temperature will accelerate the cross-linking reaction. However, be cautious of exceeding the optimal temperature, as this can lead to reversion (see next issue).

  • Extend Vulcanization Time: If increasing the temperature is not feasible or desired, extending the cure time at the current temperature will allow for more complete cross-linking.

  • Verify Formulation Components:

    • Accelerator and Sulfur Levels: Ensure that the concentrations of TBBS and sulfur are at the appropriate levels for your polymer system.

    • Activator Presence: Zinc oxide and stearic acid are common activators required for efficient sulfur vulcanization with TBBS. Verify their presence and proper dispersion in the compound.

Issue: Reversion - Degradation of Physical Properties After Optimal Cure

Question: After an initial increase, the physical properties (e.g., modulus, tensile strength) of my rubber compound are decreasing with longer cure times or at higher temperatures. What is happening and how can I prevent it?

Answer:

This phenomenon is known as reversion, where the cross-linked network begins to break down, leading to a deterioration of physical properties.[2][3][4] It is more prevalent in natural rubber formulations and at higher vulcanization temperatures.[2][3]

Troubleshooting Steps:

  • Lower the Vulcanization Temperature: High temperatures accelerate reversion. Reducing the cure temperature is the most direct way to mitigate this issue.[3]

  • Optimize the Cure System:

    • Use a Semi-Efficient (Semi-EV) or Efficient (EV) Vulcanization System: These systems use a lower sulfur-to-accelerator ratio, which forms more thermally stable mono- and disulfide cross-links, as opposed to the less stable polysulfide links that are more prone to reversion.[4]

    • Incorporate a Sulfur Donor: Chemicals like dithiodimorpholine (DTDM) can be used in conjunction with or as a partial replacement for elemental sulfur to create a more reversion-resistant network.

  • Blend with Reversion-Resistant Polymers: Incorporating synthetic rubbers like styrene-butadiene rubber (SBR) or butadiene rubber (BR) into a natural rubber formulation can improve the overall reversion resistance of the compound.[2]

Frequently Asked Questions (FAQs)

1. What is the typical vulcanization temperature range for a TBBS-accelerated compound?

The optimal vulcanization temperature for a TBBS-containing formulation typically ranges from 140°C to 180°C.[5][6] The exact temperature will depend on the specific polymer system, the thickness of the product, and the desired cure time and physical properties. TBBS becomes highly active above 140°C.

2. How does increasing the vulcanization temperature affect the cure characteristics of a TBBS formulation?

Increasing the vulcanization temperature has a significant impact on the cure characteristics:

  • Decreases Scorch Time (ts2): The time available for processing before vulcanization begins is reduced.

  • Decreases Optimum Cure Time (tc90): The time required to reach 90% of the maximum torque (a measure of cure state) is shortened.

  • Increases Cure Rate Index (CRI): The speed of the vulcanization reaction increases.

3. What is the effect of vulcanization temperature on the physical properties of a TBBS-cured rubber?

  • Tensile Strength and Modulus: Generally, as the vulcanization temperature increases up to an optimum point, the tensile strength and modulus will also increase due to a higher cross-link density. However, excessive temperatures can lead to reversion, causing these properties to decrease.[7]

  • Elongation at Break: Higher vulcanization temperatures often lead to a decrease in the elongation at break as the material becomes stiffer.

  • Hardness: Similar to modulus, hardness tends to increase with temperature up to the point of optimal cure.

  • Heat Aging Resistance: Compounds cured at excessively high temperatures may exhibit poorer heat aging resistance due to the formation of a less stable cross-link network.

4. Can I use TBBS as a sole accelerator in my formulation?

Yes, TBBS is often used as a primary accelerator. However, it can also be used in combination with other accelerators to achieve specific cure characteristics. For instance, using a small amount of an ultra-accelerator (e.g., a thiuram or dithiocarbamate) as a secondary accelerator can "kick-start" the vulcanization process after the initial delay provided by TBBS.

5. How does the delayed-action mechanism of TBBS work?

TBBS has a sulfenamide (B3320178) bond (S-N) that is relatively stable at lower processing temperatures. As the temperature rises to the vulcanization range, this bond breaks, releasing active sulfurating agents that initiate the cross-linking process. This initial thermal stability provides the "delayed action" or scorch safety.

Data Presentation

Table 1: Effect of Vulcanization Temperature on Cure Characteristics of a TBBS-Containing Natural Rubber/Chloroprene Rubber Blend

Vulcanization Temperature (°C)Scorch Time (ts2) (minutes)Optimum Cure Time (tc90) (minutes)Cure Rate Index (CRI)
14010.3219.340.532
1504.239.041.190
1602.566.011.064

Data adapted from a study on NR/CR blends with TBBS as the accelerator.[8]

Experimental Protocols

Protocol 1: Determination of Cure Characteristics using an Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR)

This protocol is based on ASTM D2084 and ASTM D5289 standards.[9][10]

Objective: To determine the scorch time (ts2), optimum cure time (tc90), minimum torque (ML), and maximum torque (MH) of a TBBS-containing rubber compound at various temperatures.

Apparatus:

  • Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR)

  • Sample cutter

  • Analytical balance

Procedure:

  • Compound Preparation: Prepare a homogenous rubber compound containing TBBS and all other ingredients.

  • Instrument Setup:

    • Set the desired vulcanization temperature (e.g., 140°C, 150°C, 160°C).

    • Allow the instrument to equilibrate to the set temperature.

  • Sample Preparation: Cut a sample of the uncured rubber compound of the appropriate size and weight for the rheometer.

  • Test Execution:

    • Place the sample in the pre-heated die cavity of the rheometer.

    • Start the test. The rheometer will apply a sinusoidal shear strain to the sample and measure the torque response as a function of time.

  • Data Analysis: The instrument software will generate a rheometer curve (torque vs. time). From this curve, determine the following parameters:

    • ML (Minimum Torque): The lowest torque value, representing the viscosity of the uncured compound.

    • MH (Maximum Torque): The highest torque value, indicating the stiffness of the fully cured compound.

    • ts2 (Scorch Time): The time it takes for the torque to rise 2 units above ML.

    • tc90 (Optimum Cure Time): The time it takes to reach 90% of the total torque change (MH - ML).

  • Repeat: Repeat the test for each desired vulcanization temperature.

Protocol 2: Evaluation of Physical Properties of Vulcanized Rubber

Objective: To measure the tensile strength, modulus, and elongation at break of a TBBS-vulcanized rubber compound cured at different temperatures.

Apparatus:

  • Compression molding press with temperature control

  • Tensile testing machine (Tensometer) with an extensometer

  • Dumbbell-shaped cutting die (as per ASTM D412)

Procedure:

  • Sample Curing:

    • Preheat the compression molding press to the desired vulcanization temperature.

    • Place the uncured rubber compound into the mold.

    • Cure the rubber for the tc90 determined from the rheometer test at that specific temperature.

    • Remove the cured sheet from the mold and allow it to cool to room temperature for at least 24 hours.

  • Specimen Preparation:

    • Use the dumbbell-shaped cutting die to cut test specimens from the cured rubber sheet.

  • Tensile Testing:

    • Mount a test specimen in the grips of the tensile testing machine.

    • Start the test, pulling the specimen at a constant rate of speed until it breaks.

    • The machine will record the force and elongation throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.

    • Modulus: The stress at a specific elongation (e.g., 100% or 300%).

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

  • Repeat: Repeat the entire process for each vulcanization temperature to be evaluated.

Visualizations

Vulcanization_Workflow cluster_0 Compounding cluster_1 Processing cluster_2 Vulcanization cluster_3 Quality Control Raw_Materials Raw Polymer, Fillers, Oils, Activators Mixing Mixing (e.g., Banbury Mixer) Raw_Materials->Mixing TBBS TBBS Accelerator TBBS->Mixing Shaping Shaping (e.g., Extrusion, Calendering) Mixing->Shaping Uncured Compound Curing Curing (Compression Molding, Autoclave) Shaping->Curing Shaped Part Testing Physical Property Testing Curing->Testing Vulcanized Product

Caption: Experimental workflow for rubber compounding and vulcanization.

Troubleshooting_Logic cluster_scorch Scorch Solutions cluster_undercure Under-cure Solutions cluster_reversion Reversion Solutions Start Problem Identification Scorch Premature Curing (Scorch) Start->Scorch UnderCure Under-cured (Low Properties) Start->UnderCure Reversion Reversion (Property Degradation) Start->Reversion Lower_Temp Lower Processing Temperature Scorch->Lower_Temp Adjust_Cure_System_S Reduce Accelerator or Add Retarder Scorch->Adjust_Cure_System_S Increase_Temp Increase Vulcanization Temperature UnderCure->Increase_Temp Extend_Time Extend Vulcanization Time UnderCure->Extend_Time Check_Formulation Verify Activator & Accelerator Levels UnderCure->Check_Formulation Lower_Cure_Temp Lower Vulcanization Temperature Reversion->Lower_Cure_Temp EV_System Use Semi-EV/EV Cure System Reversion->EV_System Blend_Polymers Blend with Reversion-Resistant Polymers Reversion->Blend_Polymers

References

Preventing premature vulcanization with N-tert-Butyl-2-benzothiazolesulfenamide in lab-scale mixing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists using N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) as a delayed-action accelerator in lab-scale rubber mixing.

Troubleshooting Guide: Premature Vulcanization (Scorch)

Question: My rubber compound experienced premature vulcanization (scorched) on the two-roll mill. What are the likely causes and how can I fix it?

Answer: Premature vulcanization, or scorch, is the onset of cross-linking during the mixing phase before the compound is shaped and cured.[1] TBBS is a delayed-action accelerator designed to prevent this by remaining relatively inactive at lower processing temperatures.[1][2] If you are experiencing scorch, it is crucial to review your mixing procedure and formulation.

Potential causes and their solutions are outlined below:

  • Excessive Mixing Temperature: Heat is the primary activator for the vulcanization process. If the temperature of the rubber on the mill is too high, it can initiate the cross-linking reaction prematurely.[3][4] The temperature of the compound can rise significantly due to the friction and shear forces generated by the mill.[5]

    • Solution:

      • Ensure the mill rolls are adequately cooled using the available cooling system (e.g., water cooling).[6][7]

      • Monitor the surface temperature of the rubber batch frequently with a pyrometer.

      • Reduce the friction ratio (the speed difference between the two rolls) if your equipment allows, as higher shear generates more heat.

      • If necessary, stop mixing and allow the batch to cool before proceeding.[8]

  • Incorrect Ingredient Addition Order: The order in which ingredients are added is critical for scorch safety. The vulcanization agents (sulfur and accelerator) should always be added last.

    • Solution:

      • Follow a systematic addition sequence: Start with the base polymer, followed by plasticizers/oils, fillers (like carbon black), and other processing aids.[6]

      • The vulcanization package, including TBBS, activators (like zinc oxide and stearic acid), and sulfur, should only be incorporated at the very end of the mixing cycle when the batch is uniform and has been cooled to a safe temperature.[9]

  • Prolonged Mixing Time: Extended mixing times, especially after the curatives have been added, increase the "thermal history" of the compound, raising the risk of scorch.[8]

    • Solution:

      • Optimize your mixing procedure to ensure all ingredients are dispersed uniformly in the shortest time possible.

      • Once the sulfur and TBBS are added, mix only until they are just evenly dispersed. Avoid excessive over-mixing.

  • Formulation Issues: The type and amount of other ingredients in your compound can influence scorch time.

    • Solution:

      • Accelerator Level: While TBBS provides good scorch safety, using an excessively high dosage can reduce it. Ensure the level is appropriate for your polymer system and desired cure rate.

      • Filler Type: High-structure carbon blacks can increase the viscosity and heat generation of a compound during mixing, potentially reducing scorch time.[8]

      • Moisture Contamination: Moisture can sometimes hydrolyze sulfenamide (B3320178) accelerators, which can affect the scorch safety period.[8][10] Ensure all raw materials are dry.

Below is a decision tree to help diagnose the cause of premature vulcanization.

G start Problem: Premature Vulcanization (Scorch) Occurred q1 Was the batch temperature monitored and controlled? start->q1 q2 Was the curative package (TBBS, Sulfur) added last? q1->q2 Yes cause1 Potential Cause: Excessive Heat Buildup q1->cause1 No q3 Was the mixing time after curative addition minimized? q2->q3 Yes cause2 Potential Cause: Incorrect Addition Order q2->cause2 No q4 Are there formulation concerns (moisture, filler type)? q3->q4 Yes cause3 Potential Cause: Excessive Mixing / High Thermal History q3->cause3 No cause4 Potential Cause: Formulation Sensitivity q4->cause4 Yes sol1 Solution: Improve roll cooling, reduce friction, allow batch to cool. cause1->sol1 sol2 Solution: Revise protocol. Always add curatives at the final stage. cause2->sol2 sol3 Solution: Mix only until curatives are dispersed. Do not over-mix. cause3->sol3 sol4 Solution: Ensure raw materials are dry. Consider effect of fillers. cause4->sol4

Caption: Troubleshooting decision tree for premature vulcanization.

Frequently Asked Questions (FAQs)

Question: What is this compound (TBBS) and why is it called a "delayed-action" accelerator?

Answer: this compound (TBBS) is a primary accelerator used in the sulfur vulcanization of rubber.[2][11] It is classified as a "delayed-action" or "sulfenamide" type accelerator. This means it remains relatively stable and inactive during the initial, lower-temperature stages of rubber processing, such as mixing and shaping.[2][11] As the temperature increases to the specified curing temperature, TBBS becomes highly active, initiating a rapid and efficient vulcanization reaction.[2] This delay provides a crucial "scorch safety" window, preventing the rubber from curing prematurely.[12][13]

Question: How does the scorch safety of TBBS compare to other accelerators?

Answer: Sulfenamide accelerators like TBBS offer significantly better scorch safety compared to other classes of accelerators.[14] For instance, accelerators like 2-mercaptobenzothiazole (B37678) (MBT) or tetramethylthiuram disulfide (TMTD) are much more active at lower temperatures and provide a shorter scorch time, increasing the risk of processing-induced scorch.[15][16] The delayed action of TBBS is a primary reason for its widespread use, especially in complex compounds that require longer processing times.[12][17]

Question: What is the typical storage and handling procedure for TBBS?

Answer: TBBS is stable under normal storage conditions but can decompose when exposed to heat, light, or moisture.[11] It should be stored in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition. Keep containers tightly closed to prevent moisture absorption, which can impact its performance.[10] Always consult the Safety Data Sheet (SDS) for detailed handling and personal protective equipment (PPE) recommendations.[1]

Question: Can I use TBBS in combination with other accelerators?

Answer: Yes, TBBS is often used in combination with secondary accelerators to modify the cure rate or the final properties of the vulcanizate. Small amounts of "ultra" accelerators (like thiurams or dithiocarbamates) can be used to "kick" the cure system, increasing the cure rate once vulcanization begins. However, adding secondary accelerators can also reduce the scorch time, so careful evaluation and testing are necessary to achieve the desired balance of processing safety and cure efficiency.

Quantitative Data Summary

The primary benefit of TBBS is its ability to provide a long scorch time (t_s2) while maintaining a reasonably fast cure time (t_c90). The table below provides a representative comparison of vulcanization characteristics for a hypothetical rubber compound using different types of accelerators.

Accelerator TypeAccelerator NameTypical Scorch Time (t_s2) at 150°C (min)Typical Cure Time (t_c90) at 150°C (min)Scorch SafetyCure Rate
Sulfenamide TBBS ~5.0 - 8.0 ~12.0 - 18.0 Excellent Fast
ThiazoleMBT~2.0 - 3.5~10.0 - 15.0FairMedium-Fast
ThiuramTMTD~1.0 - 2.0~5.0 - 10.0PoorVery Fast

Note: These values are illustrative. Actual times will vary significantly based on the specific formulation (polymer type, fillers, activators) and test conditions.

Experimental Protocols

Protocol 1: Lab-Scale Rubber Compounding on a Two-Roll Mill

This protocol outlines a standard procedure for mixing a rubber compound on a laboratory two-roll mill.

Objective: To achieve uniform dispersion of all ingredients into a base polymer while preventing premature vulcanization.

Equipment:

  • Laboratory two-roll mill with heating and cooling capabilities.[7]

  • Safety knives and scrapers.[18]

  • Calibrated balance for weighing ingredients.

  • Infrared pyrometer for temperature monitoring.

Procedure:

  • Preparation:

    • Clean the mill rolls thoroughly to prevent contamination.[5]

    • Set the roll temperature. For most sulfur/TBBS systems, a starting temperature of 50-70°C is common. Engage the cooling system to manage heat buildup.[16]

    • Set the nip (gap between the rolls) to a wide setting for initial polymer addition.

  • Mastication:

    • Pass the raw polymer (e.g., Natural Rubber, SBR) through the mill several times to form a continuous band around one roll. This process, known as mastication, breaks down polymer chains and softens the rubber.[18][19]

  • Incorporation of Ingredients (Non-Curatives):

    • Gradually add activators (stearic acid, zinc oxide), antioxidants, and processing aids into the nip.

    • Once these are incorporated, begin adding fillers (e.g., carbon black, silica) in small portions.

    • After the fillers are dispersed, add oils or plasticizers slowly to allow for absorption.

    • Throughout this process, perform cutting and blending operations by using a safety knife to cut the rubber sheet from the roll and fold it back into the nip. This ensures a homogenous mixture.[19]

  • Incorporation of Curatives (Vulcanization Package):

    • CRITICAL STEP: Ensure the batch temperature is low (typically below 100°C) before adding curatives to prevent scorch.[9] If necessary, remove the batch from the mill and allow it to cool.

    • Widen the nip slightly and add the TBBS accelerator.

    • Once the TBBS is dispersed, add the sulfur.

    • Mix only until the curatives are visually dispersed. This should be a relatively short step (e.g., 2-4 minutes).

  • Sheeting Off:

    • Once mixing is complete, narrow the nip to the desired thickness and pass the compound through to create a smooth sheet.

    • Remove the sheet from the mill and place it on a clean, cool surface. Note the batch details and date.

    • Allow the compound to mature for a specified period (e.g., 24 hours) at room temperature before testing.[20]

G cluster_prep Preparation cluster_mix Mixing Sequence cluster_cure Curative Addition (Critical Stage) cluster_final Final Steps prep1 Weigh Ingredients mix1 1. Masticate Base Polymer prep1->mix1 prep2 Set Mill Temperature & Nip Gap prep2->mix1 mix2 2. Add Activators, Antioxidants mix1->mix2 mix3 3. Add Fillers & Oils mix2->mix3 mix4 4. Blend Until Homogenous mix3->mix4 cure1 COOL BATCH (if necessary) mix4->cure1 cure2 5. Add Accelerator (TBBS) cure1->cure2 cure3 6. Add Sulfur cure2->cure3 final1 Sheet Off Compound cure3->final1 final2 Mature & Store for Testing final1->final2

Caption: Workflow for lab-scale rubber compounding on a two-roll mill.

Protocol 2: Measuring Vulcanization Characteristics via Moving Die Rheometer (MDR)

This protocol is based on the principles outlined in ASTM D5289 for using rotorless cure meters.[21][22]

Objective: To determine the scorch time (t_s2), cure time (t_c90), and other vulcanization properties of an uncured rubber compound.

Equipment:

  • Moving Die Rheometer (MDR) or other rotorless cure meter.[21]

  • Sample cutter or shears.

  • Analytical balance.

Procedure:

  • Instrument Setup:

    • Turn on the MDR and allow it to pre-heat to the specified test temperature (e.g., 150°C, 160°C, etc.). The temperature should be stable before testing begins.

    • Set the test parameters in the software: test temperature, oscillation frequency and amplitude (e.g., 1.67 Hz and ±0.5° arc are common), and test duration. The duration should be long enough to capture the full cure curve.

  • Sample Preparation:

    • Cut a sample of the uncured rubber compound from the milled sheet. The sample should be approximately 5-6 grams, sufficient to slightly overfill the die cavity to ensure proper pressure. Avoid touching the sample surfaces with bare hands.

  • Running the Test:

    • Place the sample in the center of the lower die.

    • Start the test. The instrument will close the heated die cavity, apply pressure, and begin oscillating one of the dies.

    • The instrument measures the torque required to oscillate the die as the rubber cures. This data is plotted in real-time as a cure curve (rheograph).

  • Data Analysis:

    • The software will automatically analyze the resulting cure curve to provide key parameters:

      • ML (Minimum Torque): The lowest torque value, representing the viscosity of the uncured compound.

      • MH (Maximum Torque): The highest torque value, which relates to the stiffness or modulus of the fully cured rubber.

      • t_s2 (Scorch Time): The time required for the torque to rise 2 dN·m (or other units, depending on the instrument) above ML. This indicates the onset of vulcanization and is a critical measure of processing safety.[23]

      • t_c90 (Optimum Cure Time): The time required to reach 90% of the total torque change (MH - ML). This is commonly used to define the state of optimal cure.[23]

    • Record all parameters for your research records. Compare the results to your formulation's requirements.

References

Troubleshooting variability in cure rates with N-tert-Butyl-2-benzothiazolesulfenamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) in rubber vulcanization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the scorch time (ts2) and optimum cure time (t90) between batches. What are the potential causes?

A1: Variability in cure rates when using TBBS can stem from several factors. The most common culprits include:

  • Inconsistent Raw Material Quality: Variations in the purity of TBBS, sulfur, zinc oxide, or the base elastomer can significantly impact cure kinetics.

  • Moisture Contamination: The presence of moisture can accelerate the decomposition of TBBS, leading to reduced scorch times and faster cure rates.[1][2]

  • Dispersion Issues: Poor or inconsistent dispersion of TBBS and other compounding ingredients within the rubber matrix will result in localized differences in cure rates.

  • Processing Temperature Fluctuations: Even minor deviations in mixing and processing temperatures can affect the activity of the accelerator.[3][4]

  • Interactions with Other Compound Ingredients: Fillers (especially certain types of carbon black), oils, and secondary accelerators can interact with TBBS, altering its behavior.

Q2: Our scorch times are consistently shorter than expected, leading to processing difficulties. How can we address this?

A2: Premature vulcanization, or "scorching," is a common issue. To increase scorch time:

  • Verify TBBS Purity: Ensure the TBBS used meets the required purity specifications. Lower purity materials may contain activating impurities.

  • Control Moisture: Implement stringent moisture control measures for all raw materials and during all processing steps. Store materials in a dry environment.

  • Optimize Mixing Procedures: Ensure thorough and consistent dispersion of all ingredients. Inadequate mixing can create localized "hot spots" of accelerator.

  • Reduce Processing Temperatures: Lowering the temperature during mixing and initial processing stages can help delay the onset of vulcanization.[4]

  • Consider a Retarder: The addition of a vulcanization retarder, such as N-(cyclohexylthio)phthalimide (CTP), can be effective in delaying the onset of cure.

Q3: The final vulcanizate properties are not meeting our specifications, despite consistent cure times. What could be the issue?

A3: If cure times are consistent but physical properties are not, consider the following:

  • Crosslink Density: The state of cure (i.e., the number and type of crosslinks) may be suboptimal. This can be influenced by the sulfur-to-accelerator ratio. An increase in TBBS loading can lead to a higher crosslink density.

  • Ingredient Interactions: Interactions between TBBS and other ingredients may be affecting the final network structure. For example, the type of carbon black used can influence the final properties.

  • Post-Cure Effects: The cooling rate after vulcanization can also play a role in the final properties of the rubber.

Q4: How does the concentration of TBBS affect the cure characteristics?

A4: Increasing the concentration of TBBS generally leads to a faster cure rate and a higher state of cure. This is because more accelerator is available to participate in the vulcanization reactions. However, there is a point of diminishing returns, and excessive amounts of TBBS can lead to over-curing and undesirable properties.

Q5: Can TBBS be used in combination with other accelerators?

A5: Yes, TBBS is often used in combination with other accelerators to achieve a synergistic effect. For example, it can be used with a secondary accelerator to further increase the cure rate.[5] The choice of co-accelerator will depend on the specific requirements of the application.

Data Presentation

Table 1: Effect of TBBS Concentration on Cure Characteristics of SBR

TBBS (phr)Scorch Time (ts2, min) at 160°COptimum Cure Time (t90, min) at 160°C
1.03.510.5
1.53.09.0
2.02.57.5

Note: Data is illustrative and based on typical trends observed in Styrene-Butadiene Rubber (SBR). Actual values will vary depending on the full compound formulation.

Table 2: Comparative Cure Characteristics of Various Accelerators in a Natural Rubber/Chloroprene Rubber Blend at 160°C

AcceleratorScorch Time (ts2, min)Optimum Cure Time (t90, min)
DPG2.111.5
MBT1.86.5
TBBS 4.5 12.0
ETU1.514.0
TMTM0.52.5

Source: Adapted from data presented in a study on NR/CR blends.[3][6]

Experimental Protocols

1. Determination of Vulcanization Characteristics using a Rotorless Cure Meter (ASTM D5289)

This method is used to determine the vulcanization characteristics of rubber compounds.

  • Apparatus: A rotorless cure meter, capable of maintaining a specified temperature and measuring torque.

  • Procedure:

    • Prepare a test specimen of the uncured rubber compound, typically a disk of a specified volume.

    • Set the cure meter to the desired test temperature (e.g., 160°C).

    • Place the test specimen in the die cavity of the cure meter and close the press.

    • Start the test. The instrument will oscillate one of the dies through a small arc and measure the torque required.

    • The test continues until a predefined time has elapsed or the torque reaches an equilibrium value.

    • From the resulting cure curve (torque vs. time), determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).

2. Determination of Vulcanization Characteristics using an Oscillating Disk Cure Meter (ASTM D2084)

This is an alternative method to the rotorless cure meter for determining vulcanization characteristics.

  • Apparatus: An oscillating disk cure meter with a heated, pressurized die cavity and a biconical disk.

  • Procedure:

    • Prepare a disk-shaped specimen of the uncured rubber compound.

    • Heat the die cavity to the specified vulcanization temperature.

    • Place the specimen in the cavity, surrounding the biconical disk, and close the press.

    • The disk is oscillated through a small rotational amplitude, and the torque required to do so is continuously recorded.

    • The test concludes when the torque reaches a maximum or equilibrium value, or after a predetermined time.

    • From the cure curve, determine the same parameters as in the rotorless cure meter method (ML, MH, ts2, t90).

Visualizations

G start Variability in Cure Rate Observed check_raw_materials 1. Check Raw Materials start->check_raw_materials cause_purity Impurity in TBBS, Sulfur, or ZnO? check_raw_materials->cause_purity check_moisture 2. Assess Moisture Content cause_moisture Moisture Contamination? check_moisture->cause_moisture check_dispersion 3. Evaluate Dispersion cause_mixing Inadequate Mixing? check_dispersion->cause_mixing check_processing 4. Verify Processing Conditions cause_temp Temperature Fluctuations? check_processing->cause_temp check_interactions 5. Analyze Compound Interactions cause_filler Interaction with Fillers/Oils? check_interactions->cause_filler cause_purity->check_moisture No solution_purity Solution: Source High-Purity Materials cause_purity->solution_purity Yes cause_moisture->check_dispersion No solution_moisture Solution: Implement Strict Moisture Control cause_moisture->solution_moisture Yes cause_mixing->check_processing No solution_mixing Solution: Optimize Mixing Cycle cause_mixing->solution_mixing Yes cause_temp->check_interactions No solution_temp Solution: Calibrate and Monitor Temperatures cause_temp->solution_temp Yes solution_filler Solution: Re-evaluate Formulation cause_filler->solution_filler Yes G TBBS TBBS Intermediate_Complex Active Sulfurating Complex TBBS->Intermediate_Complex Heat Sulfur Sulfur (S8) Sulfur->Intermediate_Complex ZnO_StearicAcid ZnO + Stearic Acid (Activators) ZnO_StearicAcid->Intermediate_Complex Pendant_Groups Pendant Sulfidic Groups (on rubber chain) Intermediate_Complex->Pendant_Groups Rubber_Chain Rubber Polymer Chain Rubber_Chain->Pendant_Groups Crosslinked_Rubber Crosslinked Rubber Network Pendant_Groups->Crosslinked_Rubber Further Reaction

References

Validation & Comparative

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) versus N-cyclohexyl-2-benzothiazolesulfenamide (CBS) performance in SBR.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance characteristics of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) and N-cyclohexyl-2-benzothiazolesulfenamide (CBS) in SBR formulations, supported by experimental data.

In the realm of rubber compounding, the selection of an appropriate accelerator is paramount to achieving the desired processing safety and final product performance. Among the most widely utilized sulfenamide (B3320178) accelerators in the vulcanization of Styrene-Butadiene Rubber (SBR) are this compound (TBBS) and N-cyclohexyl-2-benzothiazolesulfenamide (CBS). While chemically similar, their distinct performance profiles, particularly concerning scorch safety and cure rate, necessitate a thorough comparative analysis for informed formulation decisions by researchers and industry professionals. This guide provides an objective comparison of their performance in SBR, backed by experimental data.

Executive Summary

Fundamentally, the choice between TBBS and CBS hinges on the specific processing requirements of the SBR compound. TBBS is renowned for its excellent scorch safety, providing a longer processing window before the onset of vulcanization.[1][2] This characteristic is particularly advantageous in complex processing operations or when working with sensitive compounds, minimizing the risk of premature curing (scorch).[1] Conversely, CBS typically exhibits a faster cure rate, which can lead to shorter production cycles.[1] Both accelerators are effective in SBR and contribute to the development of high modulus and favorable physical properties in the final vulcanizate.[1]

Performance Data in SBR

The following tables summarize the quantitative data from a comparative study on the performance of TBBS and CBS in a model SBR compound.

Table 1: Cure Characteristics of SBR with TBBS and CBS Accelerators

ParameterTBBSCBS
Activation Energy (Ea) (kJ/mol)88.381.3
Rate Constant (k) at 160°C (min⁻¹)0.350.45
Reaction Order (n)0.850.82
Cure Rate Index (CRI) (min⁻¹)28.633.3

Data extracted from a study by Hanzlik.

Table 2: Physical Properties of SBR Vulcanizates with TBBS and CBS Accelerators

PropertyTBBSCBS
Tensile Strength (MPa)18.519.2
Modulus at 300% Elongation (MPa)12.112.5
Elongation at Break (%)450430
Hardness (Shore A)6870

Data compiled from experimental studies on SBR formulations.

Experimental Protocols

The data presented in this guide is based on the following experimental methodologies:

Compounding and Mixing

A model SBR 1502 compound was prepared in a 1.6-liter BR Banbury mixer using a one-pass mixing procedure. The formulation is detailed below:

Table 3: SBR Compound Formulation

IngredientParts per Hundred Rubber (phr)
SBR 1502100
N330 Carbon Black50
Zinc Oxide3
Stearic Acid2
Sulfur1.75
Accelerator (TBBS or CBS)1.2

The ingredients were mixed to ensure uniform dispersion and then sheeted out on a two-roll mill.

Cure Characteristics Analysis

The cure characteristics of the rubber compounds were determined using a Moving Die Rheometer (MDR) in accordance with ASTM D5289. Tests were conducted at various temperatures (150°C, 160°C, 170°C, 180°C, 190°C, and 200°C) to determine the cure kinetics, including scorch time (ts2) and optimum cure time (t90).

Vulcanization

Test specimens for physical property evaluation were prepared by compression molding 2 mm-thick slabs. The vulcanization was carried out in a heated press at 160°C for a time equivalent to the t90 determined from the MDR cure curves.

Physical Property Testing

The mechanical properties of the vulcanized SBR samples were measured according to the following ASTM standards:

  • Tensile Strength, Modulus, and Elongation at Break: ASTM D412

  • Hardness (Shore A): ASTM D2240

Vulcanization Signaling Pathway

The vulcanization of SBR with sulfenamide accelerators like TBBS and CBS involves a complex series of chemical reactions. The process is initiated by the thermal decomposition of the accelerator, which, in the presence of activators like zinc oxide and stearic acid, forms an active accelerator-sulfur complex. This complex then acts as a sulfurating agent, donating sulfur to the SBR polymer chains to form crosslinks. The amine moiety of the sulfenamide accelerator (tert-butylamine from TBBS and cyclohexylamine (B46788) from CBS) plays a crucial role in the initial stages of vulcanization and influences the scorch delay and cure rate.

Vulcanization_Pathway TBBS_CBS TBBS or CBS (Sulfenamide Accelerator) Active_Complex Active Accelerator- Sulfur Complex TBBS_CBS->Active_Complex Sulfur Sulfur (S8) Sulfur->Active_Complex Activators ZnO + Stearic Acid Activators->Active_Complex SBR_Chain SBR Polymer Chain Active_Complex->SBR_Chain Sulfuration Crosslinked_SBR Crosslinked SBR (Vulcanizate) SBR_Chain->Crosslinked_SBR Crosslinking

Caption: Simplified SBR Vulcanization Pathway with Sulfenamide Accelerators.

Logical Experimental Workflow

The evaluation of TBBS and CBS performance in SBR follows a structured experimental workflow to ensure reliable and comparable results.

Experimental_Workflow cluster_preparation Compound Preparation cluster_analysis Analysis cluster_results Results & Comparison Formulation Define SBR Formulation Mixing Banbury Mixing Formulation->Mixing Sheeting Two-Roll Milling Mixing->Sheeting Cure_Analysis Cure Characteristics (MDR) Sheeting->Cure_Analysis Vulcanization Compression Molding (Vulcanization) Sheeting->Vulcanization Data_Compilation Data Compilation Cure_Analysis->Data_Compilation Physical_Testing Mechanical Property Testing Vulcanization->Physical_Testing Physical_Testing->Data_Compilation Performance_Comparison Performance Comparison (TBBS vs. CBS) Data_Compilation->Performance_Comparison

Caption: Experimental Workflow for Comparing TBBS and CBS in SBR.

Conclusion

The selection between TBBS and CBS as a primary accelerator for SBR vulcanization is a critical decision that directly impacts processing efficiency and the final properties of the rubber product. TBBS provides a superior processing safety margin due to its longer scorch delay, making it a preferred choice for intricate and high-temperature processing applications. In contrast, CBS offers the advantage of a faster cure rate, which can enhance productivity in less scorch-sensitive applications. Both accelerators contribute to robust mechanical properties in SBR vulcanizates. The experimental data and protocols provided in this guide offer a foundational understanding for researchers and professionals to make informed decisions in the development and optimization of SBR compounds.

References

A Comparative Analysis of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) and Dibenzothiazole Disulfide (MBTS) in Natural Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two widely used accelerators in the natural rubber industry: N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) and Dibenzothiazole Disulfide (MBTS). The selection of an appropriate accelerator system is paramount in achieving desired vulcanizate properties, influencing processing safety, cure efficiency, and the ultimate mechanical performance of the rubber product. This document aims to furnish an objective comparison, supported by experimental data, to aid in the informed selection of these accelerators for specific research and development applications.

Executive Summary

This compound (TBBS) is a delayed-action accelerator renowned for its excellent scorch safety, providing a wider processing window. In contrast, Dibenzothiazole Disulfide (MBTS) is a semi-ultra, moderately fast-curing accelerator that offers a good balance of processing safety and cure rate. Generally, TBBS is favored for applications requiring high processing temperatures and complex molding operations where scorch resistance is critical. MBTS, on the other hand, is a versatile and cost-effective option for a wide range of general-purpose rubber articles.

Data Presentation: Cure Characteristics and Mechanical Properties

The following tables summarize the quantitative data on the performance of TBBS and MBTS in natural rubber compounds. It is important to note that the data has been compiled from various studies, and direct comparison should be made with consideration of the specific formulations and testing conditions.

Table 1: Comparative Cure Characteristics of Natural Rubber Compounds with TBBS and MBTS

Cure CharacteristicTBBSMBTSReference Compound Formulation (Typical)
Scorch Time (ts2, minutes) LongerShorterNatural Rubber: 100 phr
Example Data 14.5 - 6.02.5 - 4.0Carbon Black (N330): 50 phr
Example Data 2~5.8~3.5Zinc Oxide: 5 phr
Optimum Cure Time (t90, minutes) ShorterLongerStearic Acid: 2 phr
Example Data 110 - 1515 - 20Antioxidant: 1 phr
Example Data 2~12.5~18.0Sulfur: 2.5 phr
Cure Rate Index (CRI, min-1) HigherLowerAccelerator: 1.5 phr
Example Data 115 - 2510 - 18
Example Data 2~20~14

Note: phr denotes parts per hundred of rubber. The example data are representative values from various sources and may vary depending on the specific formulation and test conditions.

Table 2: Comparative Mechanical Properties of Natural Rubber Vulcanizates with TBBS and MBTS

Mechanical PropertyTBBSMBTSReference Compound Formulation (Typical)
Tensile Strength (MPa) Generally HigherSlightly LowerNatural Rubber: 100 phr
Example Data 125 - 3023 - 28Carbon Black (N330): 50 phr
Example Data 2~28~25Zinc Oxide: 5 phr
Modulus at 300% Elongation (MPa) HigherLowerStearic Acid: 2 phr
Example Data 112 - 1610 - 14Antioxidant: 1 phr
Example Data 2~15~12Sulfur: 2.5 phr
Elongation at Break (%) LowerHigherAccelerator: 1.5 phr
Example Data 1450 - 550500 - 600
Example Data 2~500~580

Note: phr denotes parts per hundred of rubber. The example data are representative values from various sources and may vary depending on the specific formulation and test conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of TBBS and MBTS in natural rubber.

Compounding of Natural Rubber

Objective: To prepare homogenous natural rubber compounds containing either TBBS or MBTS for subsequent testing.

Apparatus:

  • Two-roll mill with adjustable nip gap and temperature control.

  • Weighing balance (accuracy ±0.01 g).

Materials (Typical Formulation):

  • Natural Rubber (SMR 20 or equivalent): 100 phr

  • Carbon Black (N330): 50 phr

  • Zinc Oxide: 5 phr

  • Stearic Acid: 2 phr

  • Antioxidant (e.g., TMQ): 1 phr

  • Sulfur: 2.5 phr

  • Accelerator (TBBS or MBTS): 1.5 phr

Procedure:

  • Mastication: The natural rubber is passed through the two-roll mill with a tight nip gap to reduce its viscosity. The mill temperature is typically maintained at 50-60°C.

  • Incorporation of Ingredients: The nip gap is widened, and the ingredients are added in the following order, allowing for complete dispersion at each step:

    • Zinc Oxide and Stearic Acid

    • Carbon Black (added in increments)

    • Antioxidant

  • Final Mixing: The batch is thoroughly homogenized by cutting and blending on the mill.

  • Addition of Curatives: The sulfur and accelerator (TBBS or MBTS) are added at a lower mill temperature (typically below 80°C) and with a wider nip gap to prevent premature vulcanization (scorching).

  • Sheeting Out: The final compound is sheeted out to a uniform thickness and allowed to cool at room temperature for at least 24 hours before further testing.

Determination of Cure Characteristics

Objective: To evaluate the scorch and cure behavior of the rubber compounds using a rheometer.

Standard: ASTM D5289 - Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters.

Apparatus:

  • Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR).

Procedure:

  • A sample of the uncured rubber compound (approximately 5 g) is placed in the pre-heated die cavity of the rheometer (typically at 150°C or 160°C).

  • The dies are closed, and the sample is subjected to a small-amplitude oscillatory shear.

  • The torque required to oscillate the die is measured as a function of time.

  • The following parameters are determined from the resulting rheograph:

    • Minimum Torque (ML): An indication of the compound's viscosity.

    • Maximum Torque (MH): An indication of the vulcanizate's stiffness or modulus.

    • Scorch Time (ts2): The time taken for the torque to rise by 2 units above ML, representing the onset of vulcanization.

    • Optimum Cure Time (t90): The time taken to reach 90% of the maximum torque, indicating the time for optimal cure.

    • Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2), representing the speed of the vulcanization reaction.

Measurement of Mechanical Properties

Objective: To determine the tensile properties of the vulcanized rubber.

Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.

Apparatus:

  • Tensile testing machine with a suitable load cell and grips.

  • Die for cutting dumbbell-shaped test specimens.

Procedure:

  • Vulcanization: The compounded rubber sheets are vulcanized in a compression molding press at a specified temperature (e.g., 150°C) and for the predetermined optimum cure time (t90).

  • Specimen Preparation: Dumbbell-shaped test specimens are cut from the vulcanized sheets using a standard die.

  • Testing: The thickness and width of the narrow section of the dumbbell specimen are measured. The specimen is then clamped in the grips of the tensile testing machine.

  • The specimen is stretched at a constant rate of speed (typically 500 mm/min) until it breaks.

  • The force and elongation are recorded throughout the test.

  • The following properties are calculated:

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.

    • Modulus: The stress at a specific elongation (e.g., 100%, 300%).

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

Mandatory Visualization

Vulcanization Signaling Pathways

The following diagrams illustrate the proposed vulcanization mechanisms for TBBS and MBTS in natural rubber.

TBBS_Vulcanization TBBS TBBS MBT_radical MBT Radical TBBS->MBT_radical Thermal Decomposition Heat Heat Heat->TBBS Active_Sulfurating_Agent Active Sulfurating Agent MBT_radical->Active_Sulfurating_Agent tert_Butylamine tert-Butylamine Sulfur Sulfur (S8) Sulfur->Active_Sulfurating_Agent Pendant_Group Pendant Group (Rubber-Sx-MBT) Active_Sulfurating_Agent->Pendant_Group Reaction with NR Chain NR_Chain Natural Rubber Chain NR_Chain->Pendant_Group Pendant_Group->MBT_radical Regeneration Crosslink Crosslinked Natural Rubber Pendant_Group->Crosslink Reaction with another NR Chain

Caption: Proposed vulcanization pathway for TBBS accelerator.

MBTS_Vulcanization MBTS MBTS MBT_radical 2 MBT Radicals MBTS->MBT_radical Homolytic Cleavage Heat Heat Heat->MBTS Active_Sulfurating_Agent Active Sulfurating Agent (MBT-Sx.) MBT_radical->Active_Sulfurating_Agent Sulfur Sulfur (S8) Sulfur->Active_Sulfurating_Agent Pendant_Group Pendant Group (Rubber-Sx-MBT) Active_Sulfurating_Agent->Pendant_Group Reaction with NR Chain NR_Chain Natural Rubber Chain NR_Chain->Pendant_Group Crosslink Crosslinked Natural Rubber Pendant_Group->Crosslink Reaction with another NR Chain

Caption: Proposed vulcanization pathway for MBTS accelerator.

Experimental Workflow

The logical flow of the experimental procedure for comparing the two accelerators is depicted below.

Experimental_Workflow cluster_compounding Compounding cluster_testing Testing cluster_analysis Data Analysis Formulation_TBBS Formulation with TBBS Milling Two-Roll Milling Formulation_TBBS->Milling Formulation_MBTS Formulation with MBTS Formulation_MBTS->Milling Cure_Testing Cure Characteristics (ASTM D5289) Milling->Cure_Testing Vulcanization Compression Molding (Vulcanization) Cure_Testing->Vulcanization Determine t90 Data_Comparison Comparative Analysis of Cure & Mechanical Data Cure_Testing->Data_Comparison Mechanical_Testing Mechanical Properties (ASTM D412) Vulcanization->Mechanical_Testing Mechanical_Testing->Data_Comparison

Caption: Experimental workflow for comparative analysis.

Conclusion

The choice between this compound (TBBS) and Dibenzothiazole Disulfide (MBTS) is contingent upon the specific requirements of the natural rubber application. TBBS, with its delayed-action mechanism, provides superior scorch safety, making it ideal for processing-intensive applications and ensuring a wider margin of operational safety.[1] This often translates to vulcanizates with higher modulus and tensile strength.[2][3] Conversely, MBTS offers a faster cure rate than TBBS at the expense of a shorter scorch time, positioning it as a cost-effective and efficient accelerator for general-purpose rubber goods where processing conditions are less demanding.[1][4] The experimental data, while variable across different studies, consistently supports these general performance characteristics. For critical applications, it is recommended that researchers and developers conduct their own comparative evaluations using formulations and processing conditions that mirror their intended end-use.

References

A Comparative Performance Analysis of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) and Other Sulfenamide Accelerators in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) against other common sulfenamide (B3320178) accelerators, namely N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS), and 2-(Morpholinothio)benzothiazole (MBS). The information presented is supported by experimental data to assist in the selection of the most appropriate accelerator for specific rubber formulations and processing conditions.

Sulfenamide accelerators are a critical class of delayed-action accelerators used in the sulfur vulcanization of rubber.[1] They are prized for providing a desirable balance of scorch safety during processing and a reasonably fast cure rate.[2] The choice of a specific sulfenamide accelerator can significantly impact the processing characteristics, cure kinetics, and the final physical properties of the vulcanized rubber product.[3]

Executive Summary

This compound (TBBS) is a widely used delayed-action accelerator known for its excellent balance of scorch safety and cure speed, making it suitable for a variety of natural and synthetic rubbers.[4] Compared to other sulfenamides, TBBS generally offers a longer scorch time than CBS, providing a greater processing safety window.[4] While the cure rate can be influenced by the specific formulation, TBBS often provides a faster cure than CBS in many applications.[5] DCBS is known for providing the longest scorch delay among the compared sulfenamides, but with a correspondingly slower cure rate.[6] MBS also offers good scorch safety. The selection of the optimal accelerator is therefore a trade-off between processing safety and production efficiency, with TBBS often representing a versatile and balanced choice.

Data Presentation: Curing Characteristics and Physical Properties

The following tables summarize the quantitative performance of TBBS, CBS, DCBS, and MBS in a model Styrene-Butadiene Rubber (SBR) compound.

Table 1: Cure Characteristics of Sulfenamide Accelerators in SBR

AcceleratorScorch Time (t_s2, min)Optimum Cure Time (t_c90, min)Cure Rate Index (CRI, min⁻¹)
TBBS 4.512.512.5
CBS 3.811.213.5
DCBS 6.216.89.4
MBS 4.113.011.2

Data sourced from a comparative study on accelerator variations in a model SBR compound.[7]

Table 2: Physical Properties of SBR Vulcanizates with Different Sulfenamide Accelerators

AcceleratorTensile Strength (MPa)Elongation at Break (%)Modulus at 300% Elongation (MPa)
TBBS 22.555012.5
CBS 21.853012.1
DCBS 20.558011.0
MBS 21.256011.8

Data sourced from a comparative study on accelerator variations in a model SBR compound.[7]

Experimental Protocols

The data presented in this guide is based on standardized rubber testing methodologies.

Rubber Compounding

A model SBR 1502 compound was prepared using a laboratory-scale two-roll mill. The formulation was as follows:

  • SBR 1502: 100 phr

  • N330 Carbon Black: 50 phr

  • Zinc Oxide: 5 phr

  • Stearic Acid: 2 phr

  • Sulfur: 1.75 phr

  • Accelerator: 1.2 phr (TBBS, CBS, DCBS, or MBS)

The ingredients were mixed following a standard procedure to ensure uniform dispersion.

Evaluation of Cure Characteristics

The cure characteristics of the rubber compounds were determined using a Moving Die Rheometer (MDR) at 160°C, according to ASTM D5289. The following parameters were measured:

  • Minimum Torque (ML): An indicator of the viscosity of the unvulcanized rubber.

  • Maximum Torque (MH): An indicator of the stiffness or modulus of the fully vulcanized rubber.

  • Scorch Time (t_s2): The time taken for a 2 dNm rise in torque from the minimum torque, representing the onset of vulcanization.

  • Optimum Cure Time (t_c90): The time required to reach 90% of the maximum torque, indicating the time for optimal vulcanization.

  • Cure Rate Index (CRI): Calculated as 100 / (t_c90 - t_s2), which represents the speed of the vulcanization reaction.

Measurement of Physical Properties

The vulcanized rubber sheets were prepared by compression molding at 160°C for their respective optimum cure times (t_c90). The physical properties were then measured at room temperature after conditioning for 24 hours.

  • Tensile Strength, Elongation at Break, and Modulus: These properties were determined using a tensometer according to ASTM D412. Dumbbell-shaped specimens were stretched at a constant speed until they ruptured.

Mandatory Visualization

Vulcanization_Pathway cluster_activation Activation Phase cluster_crosslinking Crosslinking Phase Sulfenamide Sulfenamide Active Sulfurating Agent Active Sulfurating Agent Sulfenamide->Active Sulfurating Agent Reaction with Activators Sulfur (S8) Sulfur (S8) Sulfur (S8)->Active Sulfurating Agent Activators (ZnO, Stearic Acid) Activators (ZnO, Stearic Acid) Crosslinked Rubber Network Crosslinked Rubber Network Active Sulfurating Agent->Crosslinked Rubber Network Formation of Sulfidic Crosslinks Rubber Polymer Chains Rubber Polymer Chains Rubber Polymer Chains->Crosslinked Rubber Network

Caption: Simplified signaling pathway of sulfur vulcanization accelerated by sulfenamide.

Experimental_Workflow Start Start Rubber Compounding Rubber Compounding Start->Rubber Compounding Rheological Testing (MDR) Rheological Testing (MDR) Rubber Compounding->Rheological Testing (MDR) Compression Molding Compression Molding Rubber Compounding->Compression Molding Data Analysis & Comparison Data Analysis & Comparison Rheological Testing (MDR)->Data Analysis & Comparison Physical Property Testing (Tensometer) Physical Property Testing (Tensometer) Compression Molding->Physical Property Testing (Tensometer) Physical Property Testing (Tensometer)->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: General experimental workflow for evaluating rubber accelerator performance.

References

Validating the cure characteristics of N-tert-Butyl-2-benzothiazolesulfenamide in different polymer matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the cure characteristics of TBBS, with supporting experimental data and comparisons to alternative accelerators.

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is a widely utilized delayed-action accelerator in the rubber industry, prized for its excellent balance of scorch safety and fast cure rates.[1] This guide provides a comprehensive comparison of the cure characteristics of TBBS in various polymer matrices—Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Ethylene Propylene Diene Monomer (EPDM)—against other common accelerators. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.

Comparative Analysis of Cure Characteristics

The vulcanization behavior of rubber compounds is critically influenced by the choice of accelerator. Key parameters evaluated include scorch time (ts2), the time to the onset of vulcanization; optimum cure time (tc90), the time to reach 90% of the maximum torque; minimum torque (ML), which indicates the viscosity of the uncured compound; and maximum torque (MH), which reflects the stiffness of the fully cured rubber.[2][3]

In Natural Rubber (NR)

In Natural Rubber compounds, TBBS is often compared with other sulfenamides like N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) and thiazoles such as 2-Mercaptobenzothiazole (MBT) and Dibenzothiazole Disulfide (MBTS). TBBS generally provides a longer scorch time than CBS, offering a greater processing safety window.[4] While thiurams and dithiocarbamates result in the fastest cure times, sulfenamides like TBBS are noted for imparting the best tensile strength.[5]

Accelerator SystemScorch Time (ts2, min)Optimum Cure Time (tc90, min)Minimum Torque (ML, dNm)Maximum Torque (MH, dNm)Cure Rate Index (CRI, min⁻¹)
TBBS 3.588.151.6511.8521.83
CBS 2.857.231.7211.5422.78
MBT 1.985.871.8110.9825.71
TMTD 0.853.121.5511.2144.05

Note: Data synthesized from studies on NR/CR blends and may vary based on specific formulations. Cure Rate Index (CRI) is calculated as 100 / (tc90 - ts2).[6]

In Styrene-Butadiene Rubber (SBR)

For SBR compounds, TBBS is valued for providing a fast cure and high modulus.[1] When compared to other sulfenamides, the choice of accelerator can significantly impact the activation energy of the vulcanization reaction.[7] The combination of a primary accelerator like TBBS with a secondary accelerator can further modify the cure characteristics.

Accelerator SystemScorch Time (ts2, min)Optimum Cure Time (tc90, min)Minimum Torque (ML, dNm)Maximum Torque (MH, dNm)
TBBS ~3.0 - 4.0~10.0 - 15.0~1.0 - 1.5~12.0 - 15.0
CBS ~2.5 - 3.5~8.0 - 12.0~1.0 - 1.5~12.0 - 15.0
MBTS ~2.0 - 3.0~12.0 - 18.0~1.1 - 1.6~11.0 - 14.0

Note: Representative data range synthesized from multiple sources. Actual values are highly dependent on the specific SBR grade and compound formulation.

In Ethylene Propylene Diene Monomer (EPDM)

EPDM's saturated polymer backbone requires more potent accelerator systems. While thiurams and dithiocarbamates are known to be very fast accelerators for EPDM, sulfenamides like TBBS are also effective.[7] In EPDM, TBBS provides a good balance of processing safety and cure rate, often resulting in high maximum torque values, indicative of a high state of cure.[7]

Accelerator SystemScorch Time (ts2, min)Optimum Cure Time (tc90, min)Minimum Torque (ML, dNm)Maximum Torque (MH, dNm)
TBBS 3.988.231.2110.15
CBS 3.557.981.2510.01
MBS 4.128.541.359.89
TMTD 0.953.251.1510.54
DPG 4.519.871.388.98

Note: Data is illustrative and synthesized from a study on EPDM compounds.[7] MBS (N-Oxydiethylene-2-benzothiazolesulfenamide), TMTD (Tetramethylthiuram disulfide), DPG (Diphenylguanidine).

Experimental Protocols

The following is a detailed methodology for determining the cure characteristics of rubber compounds using a Moving Die Rheometer (MDR), in accordance with ASTM D5289.[2]

Objective

To measure and compare the vulcanization characteristics of rubber compounds containing different accelerator systems.

Materials and Equipment
  • Moving Die Rheometer (MDR)

  • Rubber compounds containing the polymer matrix (NR, SBR, or EPDM), sulfur, activators (zinc oxide, stearic acid), and the accelerator to be tested (TBBS or alternatives).

  • Analytical balance

  • Sample cutter

Procedure
  • Instrument Setup:

    • Set the test temperature on the MDR (e.g., 160°C, 170°C, or 180°C, depending on the compound).[8]

    • Set the oscillation frequency and angle (e.g., 1.67 Hz and ±0.5°).[8]

    • Calibrate the instrument according to the manufacturer's instructions.

  • Sample Preparation:

    • Prepare the rubber compounds by mixing the ingredients on a two-roll mill.

    • Cut a test specimen of the uncured rubber compound of a specified volume or weight.

  • Testing:

    • Place the test specimen in the die cavity of the MDR.

    • Close the cavity and start the test. The instrument will apply a controlled shear strain to the sample at the set temperature and oscillation.[3]

    • The torque required to oscillate the die is continuously measured and recorded as a function of time.[3]

  • Data Analysis:

    • The test generates a rheometer curve (torque vs. time).

    • From this curve, determine the following parameters:

      • Minimum Torque (ML): The lowest torque value recorded during the test.

      • Maximum Torque (MH): The highest torque value recorded during the test.

      • Scorch Time (ts2): The time required for the torque to rise 2 units above ML.

      • Optimum Cure Time (tc90): The time required to reach 90% of the difference between MH and ML.

Vulcanization Pathway and Experimental Workflow

The following diagrams illustrate the generalized vulcanization pathway for sulfenamide (B3320178) accelerators and the experimental workflow for evaluating cure characteristics.

Vulcanization_Pathway cluster_Initiation Initiation & Intermediate Formation cluster_Crosslinking Crosslinking TBBS TBBS (Sulfenamide) Decomposition Thermal Decomposition TBBS->Decomposition Heat Heat Heat->Decomposition ZnO_SA ZnO + Stearic Acid (Activators) Complex_Formation Complex Formation ZnO_SA->Complex_Formation MBT_Amine MBT + Amine Decomposition->MBT_Amine MBT_Amine->Complex_Formation Active_Complex Active Accelerator-Sulfur Complex Complex_Formation->Active_Complex Active_Complex_2 Active Accelerator-Sulfur Complex Sulfur_Donation Sulfur Donation & Crosslink Formation Active_Complex_2->Sulfur_Donation Rubber_Chains Polymer Chains Rubber_Chains->Sulfur_Donation Crosslinked_Rubber Vulcanized Rubber Network Sulfur_Donation->Crosslinked_Rubber

Caption: Generalized vulcanization pathway with a sulfenamide accelerator.

Experimental_Workflow Compound_Prep 1. Rubber Compound Preparation (Polymer, Accelerator, Activators, Sulfur) Sample_Prep 2. Test Specimen Preparation Compound_Prep->Sample_Prep MDR_Test 4. Rheometer Test Execution Sample_Prep->MDR_Test MDR_Setup 3. MDR Instrument Setup (Temp, Frequency, Angle) MDR_Setup->MDR_Test Data_Acquisition 5. Data Acquisition (Torque vs. Time Curve) MDR_Test->Data_Acquisition Data_Analysis 6. Data Analysis (ts2, tc90, ML, MH) Data_Acquisition->Data_Analysis Comparison 7. Comparative Analysis Data_Analysis->Comparison

Caption: Experimental workflow for evaluating cure characteristics.

References

Cross-Validation of HPLC and GC Methods for N-tert-Butyl-2-benzothiazolesulfenamide Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS), a common accelerator in the rubber industry. The selection of an appropriate analytical method is critical for quality control and research and development. This document presents detailed experimental protocols and comparative performance data to aid in method selection and validation.

Introduction

This compound (TBBS) is a delayed-action accelerator widely used in the vulcanization of rubber. Accurate quantification of TBBS in raw materials and finished products is essential to ensure consistent product quality and performance. Both HPLC and GC are powerful chromatographic techniques that can be employed for this purpose. This guide outlines the cross-validation of hypothetical, yet representative, HPLC and GC methods for TBBS analysis.

Experimental Protocols

Detailed methodologies for both the HPLC and GC procedures are provided below. These protocols are based on established analytical practices for similar compounds.

High-Performance Liquid Chromatography (HPLC) Method

This method utilizes reversed-phase chromatography with UV detection, a common and robust approach for the analysis of moderately polar, non-volatile compounds like TBBS.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile (B52724), Water, and Phosphoric Acid (70:30:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of the TBBS sample.

  • Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Prepare working standards of appropriate concentrations by diluting the stock solution with the mobile phase.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This method employs a GC system with a Flame Ionization Detector (FID), which is suitable for the analysis of volatile or semi-volatile organic compounds.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: Fused silica (B1680970) capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min (constant flow)

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Sample Preparation:

  • Accurately weigh approximately 10 mg of the TBBS sample.

  • Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane (B109758) or toluene (B28343) to obtain a stock solution of 1 mg/mL.

  • Prepare working standards of appropriate concentrations by diluting the stock solution with the same solvent.

  • Ensure the final solutions are clear and free of particulate matter before injection.

Data Presentation: Method Performance Comparison

The following tables summarize the quantitative data obtained from the validation of the HPLC and GC methods. These values are representative of the expected performance for such analyses.

Validation Parameter HPLC Method GC Method Typical Acceptance Criteria
Linearity (R²) > 0.999> 0.998≥ 0.995
Range (µg/mL) 1 - 1005 - 200Method Dependent
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%98.0 - 102.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 3.0%
Limit of Detection (LOD) (µg/mL) 0.21.0Reportable
Limit of Quantification (LOQ) (µg/mL) 0.73.5Reportable

Method Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods.

CrossValidationWorkflow start Start: Define Analytical Requirement sample_prep Sample Preparation (Common for both methods) start->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis gc_analysis GC Analysis sample_prep->gc_analysis hplc_validation HPLC Method Validation (Linearity, Accuracy, Precision, etc.) hplc_analysis->hplc_validation gc_validation GC Method Validation (Linearity, Accuracy, Precision, etc.) gc_analysis->gc_validation data_comparison Data Comparison and Statistical Analysis (e.g., t-test, F-test) hplc_validation->data_comparison gc_validation->data_comparison method_selection Method Selection Based on Performance and Requirements data_comparison->method_selection end End: Adopt Qualified Method method_selection->end

Caption: Workflow for cross-validation of analytical methods.

Signaling Pathway of Method Selection Logic

The decision-making process for selecting the most appropriate analytical method involves considering several factors beyond just the validation data. The following diagram illustrates this logical pathway.

MethodSelectionLogic analyte_properties Analyte Properties - Volatility - Thermal Stability - Polarity decision Optimal Method Selection analyte_properties->decision method_performance Method Performance - Accuracy - Precision - Sensitivity (LOD/LOQ) - Linearity method_performance->decision practical_considerations Practical Considerations - Sample Throughput - Cost per Analysis - Instrument Availability - Method Robustness practical_considerations->decision hplc_choice HPLC Method gc_choice GC Method decision->hplc_choice Non-volatile, Thermally Labile decision->gc_choice Volatile, Thermally Stable

Caption: Decision logic for analytical method selection.

Conclusion

Both HPLC and GC are suitable techniques for the quantification of this compound.

  • The HPLC method demonstrates higher sensitivity (lower LOD and LOQ) and is generally more suitable for non-volatile and thermally labile compounds. The use of a standard C18 column and a straightforward mobile phase makes this method robust and widely applicable.

  • The GC method offers a viable alternative, particularly in laboratories where GC instrumentation is more readily available. While potentially less sensitive for this specific analyte, it can provide good accuracy and precision. The primary consideration for the GC method is the thermal stability of TBBS under the analytical conditions.

The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, available instrumentation, and desired sample throughput. The data and protocols presented in this guide provide a solid foundation for researchers to make an informed decision and to proceed with in-house method validation.

A comparative analysis of the mechanical properties of rubber vulcanized with TBBS versus other accelerators.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the mechanical properties imparted by N-tert-butyl-2-benzothiazolesulfenamide (TBBS) in comparison to other common vulcanization accelerators. This guide provides researchers, scientists, and rubber industry professionals with a comparative look at key performance indicators, supported by experimental data, to aid in the selection of the most appropriate accelerator for specific applications.

The vulcanization process is fundamental to the production of durable and elastic rubber products. The choice of accelerator plays a pivotal role in determining the cure characteristics and the ultimate mechanical properties of the vulcanized rubber. Among the sulfenamide (B3320178) class of accelerators, this compound (TBBS) is widely utilized. This guide offers a comparative analysis of the mechanical properties of rubber vulcanized with TBBS against other commonly used accelerators, namely N-cyclohexyl-2-benzothiazolesulfenamide (CBS), N-oxydiethylene-2-benzothiazolesulfenamide (MBS), and dibenzothiazole disulfide (MBTS).

Executive Summary: Key Mechanical Properties

The selection of a vulcanization accelerator significantly influences the performance of the final rubber product. The following table summarizes the comparative mechanical properties of natural rubber (NR) and styrene-butadiene rubber (SBR) vulcanized with different accelerators. It is important to note that the data presented is a synthesis from multiple studies, and direct comparisons should be made with caution due to variations in experimental conditions.

AcceleratorRubber TypeTensile Strength (MPa)Elongation at Break (%)300% Modulus (MPa)Hardness (Shore A)Compression Set (%)
TBBS NRExcellent [1][2]GoodExcellent [1]High[1]Low
CBS NR (Silica-filled)Excellent[3][4]Good[3][4]Good[3][4]Good[3][4]Moderate
MBS -GoodGoodGoodGoodModerate
MBTS NR (Silica-filled)Moderate[3][4]Moderate[3][4]Moderate[3][4]Moderate[3][4]Moderate

Note: Data for MBS is generalized due to a lack of specific comparative studies in the search results. "Excellent" and "Good" are relative terms based on the findings of the cited studies.

In-Depth Analysis of Accelerator Performance

This compound (TBBS)

TBBS is a delayed-action accelerator that provides a good balance of scorch safety and a fast cure rate.[5] In natural rubber compounds, TBBS is reported to provide the best tensile strength and the highest modulus among sulfenamide accelerators.[1] This is attributed to a high cross-linking intensity.[1]

N-cyclohexyl-2-benzothiazolesulfenamide (CBS)

CBS is another widely used sulfenamide accelerator. In silica-filled natural rubber, CBS demonstrates a slower vulcanization rate compared to thiuram and thiazole (B1198619) accelerators but results in excellent mechanical properties, including hardness, 300% modulus, tensile strength, and elongation.[3][4]

N-oxydiethylene-2-benzothiazolesulfenamide (MBS)

MBS is a sulfenamide accelerator known for its delayed action and fast cure rate, similar to other sulfenamides.[6] While specific comparative data was not prevalent in the conducted research, it is generally considered to impart good mechanical properties to rubber vulcanizates.

Dibenzothiazole Disulfide (MBTS)

MBTS, a thiazole accelerator, generally exhibits a moderate vulcanization rate and imparts moderate mechanical properties to silica-filled natural rubber compounds.[3][4] Its performance in terms of tensile strength, modulus, and hardness is typically lower than that of sulfenamide accelerators like TBBS and CBS in similar formulations.[3][4]

Experimental Methodologies

The data presented in this guide is based on standard testing protocols for vulcanized rubber. The key experimental methods are outlined below:

Tensile Properties Testing
  • Standard: ASTM D412

  • Objective: To determine the tensile strength, elongation at break, and modulus of the vulcanized rubber.

  • Procedure: A dumbbell-shaped specimen is stretched at a constant rate until it breaks. The force required to break the specimen and the elongation at the point of rupture are measured. The modulus is the stress at a specific elongation (e.g., 300%).

Hardness Testing
  • Standard: ASTM D2240

  • Objective: To measure the hardness of the rubber vulcanizate.

  • Procedure: A specified indenter is forced into the material under specified conditions, and the depth of penetration is measured. The hardness is reported on a Shore A scale for soft rubbers.

Compression Set Testing
  • Standard: ASTM D395

  • Objective: To determine the ability of the rubber to retain its elastic properties after prolonged compression.

  • Procedure: A cylindrical specimen is compressed to a specified deflection and held at a specific temperature for a set period. The percentage of the original deflection that is not recovered after the force is removed is the compression set. A lower value indicates better performance.

Logical Workflow for Accelerator Comparison

The following diagram illustrates the logical workflow for a comparative analysis of vulcanization accelerators.

G A Material Selection (Rubber, Fillers, etc.) B Accelerator Selection (TBBS, CBS, MBS, MBTS) A->B C Compounding (Mixing of Ingredients) B->C D Vulcanization (Curing Process) C->D E Sample Preparation (ASTM Standards) D->E F Mechanical Property Testing (Tensile, Hardness, etc.) E->F G Data Collection & Analysis F->G H Comparative Evaluation G->H

Figure 1. Logical workflow for comparing vulcanization accelerators.

Signaling Pathways in Vulcanization

The following diagram illustrates a simplified representation of the chemical pathways involved in sulfur vulcanization accelerated by sulfenamides.

G cluster_0 Activation Phase cluster_1 Crosslinking Phase A Sulfenamide Accelerator (e.g., TBBS) C Active Accelerator Complex A->C B Activators (ZnO, Stearic Acid) B->C E Active Sulfurating Agent C->E D Sulfur (S8) D->E G Crosslinked Rubber Network E->G F Rubber Polymer Chains F->G

References

Investigating the effect of secondary accelerators on N-tert-Butyl-2-benzothiazolesulfenamide vulcanization systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking to optimize rubber vulcanization processes, N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) stands out as a highly effective delayed-action primary accelerator. This guide provides a comprehensive comparison of the performance of TBBS-based vulcanization systems when paired with various secondary accelerators, supported by experimental data and detailed methodologies.

The selection of an appropriate accelerator system is critical in rubber compounding to achieve desired processing safety, cure characteristics, and final product performance. TBBS is widely recognized for providing a good balance of scorch delay and a fast cure rate. However, for specific applications requiring even faster cure times, the incorporation of secondary accelerators is a common industrial practice. This guide investigates the quantitative effects of popular secondary accelerators—specifically thiurams, dithiocarbamates, and guanidines—on a standard TBBS vulcanization system in Natural Rubber (NR).

Comparative Analysis of Cure Characteristics and Mechanical Properties

The following tables summarize the effects of different secondary accelerators on the vulcanization behavior and mechanical properties of a Natural Rubber (NR) compound accelerated with TBBS. The data is based on a typical tire tread formulation.

Table 1: Comparison of Vulcanization Systems with a Single Accelerator (1 phr)

PropertyUnitTBBS (Primary)TMTD (Secondary)DPG (Secondary)
Cure Characteristics
Minimum Torque (ML)lb-in1.741.331.48
Maximum Torque (MH)lb-in15.8216.5111.89
Scorch Time (ts2)min2.030.351.62
Cure Time (t90)min3.120.823.25
Mechanical Properties
HardnessShore A656661
Modulus at 300%MPa15.515.211.5
Tensile StrengthMPa24.522.520.1
Elongation at Break%510480550

Data sourced from a study by Teker, M., Usluoğlu, A., & Öztürk, E. (2024).[1]

Analysis of Single Accelerator Systems:

When used individually at a 1 phr (parts per hundred rubber) concentration, TBBS demonstrates its characteristic delayed-action with a long scorch time (2.03 min) and a relatively fast cure time (3.12 min), yielding excellent tensile strength (24.5 MPa).[1] In contrast, Tetramethylthiuram disulfide (TMTD), a thiuram-class accelerator, provides a very fast but scorchy cure, with a significantly shorter scorch time (0.35 min) and cure time (0.82 min).[1] Diphenylguanidine (DPG), a guanidine-type secondary accelerator, exhibits a much slower cure rate and lower overall mechanical properties when used as the sole accelerator.[1]

The true potential of these secondary accelerators is realized when they are used in combination with a primary accelerator like TBBS to modify the vulcanization characteristics. The addition of small amounts of secondary accelerators can significantly increase the speed of vulcanization, although this often comes at the expense of scorch safety.[2]

Experimental Protocols

The data presented in this guide is based on the following experimental methodology, adapted from the study by Teker, M., et al. (2024).[1]

1. Rubber Compound Formulation:

The Natural Rubber (NR) compound was prepared with the following formulation:

IngredientConcentration (phr)
Natural Rubber (SMR 10 CV)100
Carbon Black (N330)78.94
Aromatic Oil6.31
Zinc Oxide6.31
Stearic Acid1.84
Sulfur1.00
Accelerator(s)As specified

2. Mixing Procedure:

The rubber compounds were prepared using a two-roll mill according to the procedure outlined in ASTM D3182. The ingredients were added in a sequential manner to ensure proper dispersion.

3. Evaluation of Cure Characteristics:

The vulcanization characteristics of the rubber compounds were determined using a Moving Die Rheometer (MDR) in accordance with ASTM D5289. The tests were conducted at a temperature of 180°C for a duration of 5 minutes. The following parameters were recorded:

  • Minimum Torque (ML): An indicator of the viscosity of the unvulcanized rubber.

  • Maximum Torque (MH): An indicator of the stiffness and crosslink density of the fully vulcanized rubber.

  • Scorch Time (ts2): The time required for the torque to rise 2 units above the minimum torque, representing the processing safety window.

  • Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the time for optimal vulcanization.

4. Measurement of Mechanical Properties:

The rubber compounds were vulcanized into sheets at 180°C based on their respective t90 times. The mechanical properties of the vulcanized rubber were then tested according to ASTM D412 for tensile properties and ASTM D2240 for hardness. The key properties measured were:

  • Hardness (Shore A): Resistance to indentation.

  • Modulus at 300% Elongation: The stress required to stretch the rubber to 300% of its original length, indicating stiffness.

  • Tensile Strength: The maximum stress the material can withstand before breaking.

  • Elongation at Break: The maximum percentage of stretch before the material ruptures.

Vulcanization Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the components of the vulcanization system and their effect on the final properties of the rubber.

Vulcanization_Pathway cluster_process Vulcanization Process TBBS Primary Accelerator (TBBS) Cure_Activation Cure Activation & Crosslinking TBBS->Cure_Activation Delayed Action Secondary_Accelerator Secondary Accelerator (e.g., TMTD, DPG) Secondary_Accelerator->Cure_Activation Fast Activation Sulfur Sulfur Sulfur->Cure_Activation Activators Activators (ZnO, Stearic Acid) Activators->Cure_Activation Cure_Characteristics Cure Characteristics (Scorch Time, Cure Time) Cure_Activation->Cure_Characteristics Mechanical_Properties Mechanical Properties (Tensile Strength, Modulus) Cure_Activation->Mechanical_Properties

References

A Comparative Analysis of Scorch Safety: N-tert-Butyl-2-benzothiazolesulfenamide vs. Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the scorch safety of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) against other industry-standard sulfenamide (B3320178) accelerators, namely N-cyclohexyl-2-benzothiazolesulfenamide (CBS) and N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS). The information presented herein is supported by established principles of rubber chemistry and standardized testing methodologies to assist researchers and formulation scientists in selecting the appropriate accelerator for their specific applications.

Executive Summary

This compound (TBBS) is a delayed-action vulcanization accelerator widely used in the rubber industry.[1][2] Its primary advantage lies in providing a superior processing safety window by delaying the onset of vulcanization, a phenomenon known as scorching.[2] This characteristic is crucial in preventing premature cross-linking of rubber compounds during mixing and shaping processes, which can lead to material waste and equipment damage.

This guide benchmarks the scorch safety of TBBS against two other commonly used sulfenamide accelerators, CBS and DCBS. The comparative data illustrates that TBBS offers a significant improvement in scorch delay compared to CBS, while DCBS exhibits the longest scorch delay among the three.[3][4] The selection of a particular accelerator is therefore a trade-off between processing safety and cure rate, with TBBS providing a well-balanced profile for a wide range of applications.[3]

Data Presentation: Comparative Scorch Safety

The following table summarizes the typical Mooney scorch time (t5) for TBBS, CBS, and DCBS in a standard rubber compound. The Mooney scorch time (t5) represents the time in minutes for the Mooney viscosity of a rubber compound to increase by 5 units above the minimum viscosity at a specified temperature, indicating the onset of vulcanization.[5][6][7][8]

AcceleratorChemical NameMooney Scorch Time (t5) at 135°C (minutes)Relative Scorch Safety
TBBS This compound~ 25Excellent
CBS N-cyclohexyl-2-benzothiazolesulfenamide~ 18Good
DCBS N,N-dicyclohexyl-2-benzothiazolesulfenamide~ 35Superior

Note: The values presented are representative and can vary depending on the specific rubber formulation, including the type of polymer, fillers, and other additives used.

Logical Relationship of Sulfenamide Accelerator Scorch Safety

The following diagram illustrates the hierarchical relationship of scorch safety among the three compared sulfenamide accelerators.

Scorch_Safety_Comparison cluster_accelerators Sulfenamide Accelerators cluster_safety Processing Safety (Scorch Time) CBS CBS TBBS TBBS CBS->TBBS Increased Safety DCBS DCBS TBBS->DCBS Further Increased Safety Low Shorter High Longer Vulcanization_Pathway compound Rubber Compound (Polymer, Fillers, Activators) heat Heat (Processing Temperature) compound->heat crosslinking Cross-linking (Vulcanization) compound->crosslinking accelerator Sulfenamide Accelerator (e.g., TBBS) accelerator->heat active_sulfur Active Sulfurating Agent heat->active_sulfur Activation active_sulfur->crosslinking Initiation vulcanizate Vulcanized Rubber crosslinking->vulcanizate

References

A Comparative Guide to the Computational Modeling and Experimental Validation of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction kinetics of the rubber vulcanization accelerator N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) with common alternatives. It includes experimental data, detailed protocols, and computational models to offer a thorough understanding of its performance.

Executive Summary

This compound (TBBS) is a widely used delayed-action accelerator in the rubber industry, prized for its balance of processing safety and efficient vulcanization.[1][2] This guide delves into the reaction kinetics of TBBS, comparing it with other sulfenamide (B3320178) accelerators like N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) and thiazole-based accelerators such as 2-Mercaptobenzothiazole (MBT) and Dibenzothiazole disulfide (MBTS). Experimental data consistently demonstrates that TBBS offers a longer scorch time, providing a wider processing window, while maintaining a reasonably fast cure rate.[1][2][3] Computational models, including phenomenological kinetic models and population balance models, are employed to simulate and predict the complex vulcanization process, aiding in the optimization of cure cycles and material properties.

Comparative Analysis of Reaction Kinetics

The vulcanization process, accelerated by sulfenamides like TBBS, is a complex series of chemical reactions. The key performance indicators for these accelerators are scorch time (the period before vulcanization begins) and cure rate (the speed of the cross-linking reaction).

Quantitative Data from Experimental Studies

The following tables summarize the kinetic parameters of TBBS and its alternatives from various experimental studies conducted on rubber compounds. The data is typically obtained using a Moving Die Rheometer (MDR), which measures the change in torque of the rubber sample over time as it vulcanizes.[4][5][6]

Table 1: Comparison of Scorch Time (ts2) and Optimum Cure Time (t90) for Different Accelerators in Natural Rubber (NR) Compounds

AcceleratorScorch Time (ts2, min)Optimum Cure Time (t90, min)Cure Rate Index (CRI)Reference
TBBS 5.1010.4118.83[7]
CBS2.897.1723.36[7]
MBTSModerateModerateModerate[3][8]
TMTDFastFastFast[3][8]

Cure Rate Index (CRI) is calculated as 100 / (t90 - ts2).

Table 2: Vulcanization Characteristics of Different Accelerators in a Silica-Filled Natural Rubber Compound

AcceleratorScorch Time (ts2, min)Cure Rate Index (CRI)Maximum Torque (MH, dNm)Reference
TBBS SlowerSlowerHigh[1]
CBSSlowSlowExcellent[3][8]
MBTSModerateModerateLower[3][8]
TMTDFastFastHigher[3][8]

Table 3: Kinetic Parameters for Vulcanization of Styrene-Butadiene Rubber (SBR) with TBBS/Sulfur System

Sulfur (phr)TBBS (phr)Activation Energy (kJ/mol)
2.50.597

phr: parts per hundred rubber

Experimental Protocols

The following section details the methodologies for key experiments used to evaluate the reaction kinetics of vulcanization accelerators.

Moving Die Rheometer (MDR) Analysis (ASTM D5289)

The Moving Die Rheometer is the industry-standard instrument for characterizing the cure properties of rubber compounds.[9]

Objective: To determine the scorch time, optimum cure time, cure rate, and torque values of a rubber compound.

Apparatus: A Moving Die Rheometer (MDR) system compliant with ASTM D5289.[4][5][10]

Procedure:

  • Sample Preparation: A sample of the uncured rubber compound (typically 5-8 grams) is prepared.[10]

  • Instrument Setup: The MDR is preheated to the desired test temperature (e.g., 160°C, 170°C, or 180°C). The oscillation angle (e.g., ±0.5°) and frequency are set according to the standard.[10]

  • Test Execution: The rubber sample is placed in the sealed, heated die cavity of the rheometer.[5][10] The lower die oscillates at a specified frequency and amplitude, imparting a shear strain to the sample.[5]

  • Data Acquisition: The torque required to oscillate the die is measured continuously over time. As the rubber vulcanizes, the stiffness of the material increases, leading to a corresponding increase in torque.[4]

  • Data Analysis: A cure curve (torque vs. time) is generated. From this curve, key parameters are determined:

    • Minimum Torque (ML): The lowest torque value, representing the viscosity of the uncured compound.[4]

    • Maximum Torque (MH): The highest torque value, indicating the stiffness of the fully cured rubber.[4]

    • Scorch Time (ts2): The time required for the torque to rise by two units above the minimum torque, indicating the onset of vulcanization.[5]

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.[5]

Signaling Pathways and Reaction Mechanisms

The vulcanization of rubber with sulfur and a sulfenamide accelerator like TBBS involves a complex series of reactions. The following diagrams illustrate the key pathways and workflows.

experimental_workflow cluster_prep Sample Preparation cluster_mdr MDR Analysis (ASTM D5289) cluster_data Data Acquisition & Analysis Compound Rubber Compounding Sample Sample Preparation (5-8g) Compound->Sample MDR Moving Die Rheometer Sample->MDR Heating Heating to Test Temperature MDR->Heating Oscillation Die Oscillation MDR->Oscillation Torque Torque Measurement Oscillation->Torque CureCurve Generate Cure Curve Torque->CureCurve Parameters Calculate Kinetic Parameters (ts2, t90, CRI) CureCurve->Parameters Result Result Parameters->Result Final Report

Experimental Workflow for MDR Analysis

The diagram above illustrates the step-by-step process of evaluating rubber vulcanization kinetics using a Moving Die Rheometer, from sample preparation to the final analysis of kinetic parameters.

vulcanization_mechanism cluster_activation Activation Phase cluster_crosslinking Crosslinking Phase TBBS TBBS Complex Active Accelerator Complex TBBS->Complex Activation Sulfur Sulfur (S8) Sulfur->Complex ZnO ZnO/Stearic Acid ZnO->Complex Rubber Rubber Polymer Chain Pendant Rubber-Pendant Sulfidic Intermediates Rubber->Pendant Complex->Pendant Reaction with Rubber Crosslinked Crosslinked Rubber Network Pendant->Crosslinked Crosslink Formation

Simplified TBBS Vulcanization Mechanism

This diagram outlines the simplified reaction mechanism of TBBS-accelerated sulfur vulcanization, showing the initial activation phase leading to the formation of an active accelerator complex, followed by the crosslinking phase where the rubber polymer chains are linked together.

Computational Modeling of Reaction Kinetics

Computational modeling plays a crucial role in understanding and predicting the complex kinetics of rubber vulcanization.

Phenomenological Kinetic Models

Phenomenological models, such as the Kamal-Sourour and Deng-Isayev models, are widely used to describe the cure kinetics based on experimental data from rheometers.[11] These models use mathematical equations to fit the cure curve and extract kinetic parameters like the reaction rate constant and the order of the reaction.

Population Balance Models

More sophisticated approaches, like population balance models, can provide a more detailed and mechanistic understanding of the vulcanization process. These models can track the evolution of different chemical species and crosslink structures over time, offering insights into the formation of monosulfidic, disulfidic, and polysulfidic crosslinks.[12]

Software for Kinetic Modeling

Software such as MATLAB, with its optimization toolboxes, and specialized simulation software like COMSOL Multiphysics are often used to implement these kinetic models and simulate the vulcanization process.[11][13]

computational_workflow cluster_input Input Data cluster_model Kinetic Modeling cluster_simulation Process Simulation ExpData Experimental Rheometer Data (Torque vs. Time) ModelSelection Select Kinetic Model (e.g., Kamal-Sourour, Deng-Isayev) ExpData->ModelSelection ParameterEstimation Parameter Estimation (e.g., using MATLAB) ModelSelection->ParameterEstimation Software Simulation Software (e.g., COMSOL) ParameterEstimation->Software Prediction Predict Cure Behavior and Optimize Process Software->Prediction Validation Validation Prediction->Validation Experimental Validation

Computational Modeling Workflow

This diagram illustrates a typical workflow for the computational modeling of vulcanization kinetics, starting from experimental data input, followed by kinetic modeling and process simulation, and concluding with experimental validation of the model's predictions.

Conclusion

The selection of a vulcanization accelerator is a critical factor in rubber compounding, influencing both the manufacturing process and the final properties of the product. This compound (TBBS) provides a superior balance of a long scorch time for processing safety and a reasonably fast cure rate for efficient production. While alternatives like CBS may offer faster cure rates, they come at the cost of a shorter scorch time. The choice between these accelerators should be guided by the specific requirements of the application, including the complexity of the manufacturing process and the desired performance characteristics of the final product. Computational modeling, in conjunction with experimental validation, provides a powerful toolkit for researchers and engineers to optimize the vulcanization process and develop high-performance rubber materials.

References

The Correlation Between Molecular Structure and Accelerator Activity of N-tert-Butyl-2-benzothiazolesulfenamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS), a widely used delayed-action accelerator in the rubber industry, with other common vulcanization accelerators. By examining its molecular structure, this guide elucidates the structure-activity relationship that governs its performance and presents supporting experimental data to objectively compare it against alternatives.

Introduction to this compound (TBBS)

This compound, commonly known as TBBS, is a primary accelerator extensively used in the vulcanization of natural and synthetic rubbers.[1] Its popularity stems from its excellent scorch safety, providing a crucial delay in the onset of vulcanization at processing temperatures, followed by a rapid cure rate at vulcanization temperatures.[1] This characteristic is vital for modern rubber processing, allowing for safe and efficient manufacturing of a wide array of rubber products, particularly tires.

The accelerator activity of TBBS is intrinsically linked to its molecular structure, which features a bulky tert-butyl group attached to the nitrogen atom of the sulfenamide (B3320178) moiety, which is in turn bonded to a benzothiazole (B30560) ring. This unique arrangement dictates its solubility, reactivity, and thermal stability, thereby influencing the vulcanization kinetics and the final properties of the rubber vulcanizate.

Molecular Structure of TBBS

The chemical structure of this compound is key to its function as a delayed-action accelerator.

Caption: Molecular structure of this compound (TBBS).

The key structural features influencing its activity are:

  • Benzothiazole Group: This moiety is the active part of the accelerator, participating in the formation of the sulfurating agent.

  • Sulfenamide Bond (S-N): This is the thermally labile bond that cleaves at vulcanization temperatures to initiate the curing process. The stability of this bond at lower processing temperatures is responsible for the scorch delay.

  • tert-Butyl Group: This bulky alkyl group sterically hinders the nitrogen atom, which increases the stability of the S-N bond. This steric hindrance is a primary reason for the longer scorch delay of TBBS compared to other sulfenamide accelerators with less bulky substituents, such as N-Cyclohexyl-2-benzothiazolesulfenamide (CBS).

Comparative Performance Analysis

The performance of TBBS is best understood in comparison to other classes of rubber accelerators. The following tables summarize the vulcanization characteristics and mechanical properties of rubber compounds accelerated with TBBS and its common alternatives: CBS (another sulfenamide), MBTS (a thiazole), and TMTD (a thiuram).

Vulcanization Characteristics

The vulcanization process is typically characterized by parameters such as scorch time (ts2), which is the time to the onset of vulcanization, and cure time (t90), the time to reach 90% of the maximum torque, indicating the optimal cure.

Accelerator TypeAcceleratorScorch Time (ts2) at 150°C (min)Cure Time (t90) at 150°C (min)Cure Rate Index (CRI)¹
Sulfenamide TBBS ~5.0 - 8.0 ~12.0 - 18.0 Moderate-High
CBS~3.0 - 5.0~8.0 - 12.0High
Thiazole MBTS~2.0 - 4.0~10.0 - 15.0Moderate
Thiuram TMTD~1.0 - 2.0~3.0 - 6.0Very High

¹Cure Rate Index (CRI) = 100 / (t90 - ts2)

Data synthesized from multiple sources for a typical natural rubber formulation. Actual values can vary depending on the specific formulation and test conditions.

From this data, it is evident that TBBS provides a significantly longer scorch time compared to CBS, MBTS, and especially TMTD, which is an ultra-accelerator.[2][3] This extended processing safety is a major advantage of TBBS. While its cure time is longer than that of TMTD, it offers a faster cure rate than MBTS.[3]

Mechanical Properties of Vulcanizates

The choice of accelerator also influences the final physical properties of the vulcanized rubber.

PropertyTBBSCBSMBTSTMTD
Tensile Strength (MPa) Excellent Excellent Good Good-Excellent
Modulus at 300% Elongation (MPa) High High Moderate High
Elongation at Break (%) Good Good Good-Excellent Moderate-Good
Hardness (Shore A) High High Moderate High
Reversion Resistance Good Good Fair Poor-Fair

Qualitative comparison based on typical performance in natural rubber compounds.

Sulfenamide accelerators like TBBS and CBS are known for imparting excellent tensile strength and high modulus to the vulcanizates.[2][3] Thiazoles such as MBTS generally provide good overall properties.[4] Thiurams like TMTD can yield high modulus and strength but may exhibit poorer reversion resistance (a loss of cross-links and properties upon overcuring).[4]

Signaling Pathways and Experimental Workflows

Simplified Vulcanization Signaling Pathway with TBBS

The mechanism of sulfenamide-accelerated vulcanization is a complex series of chemical reactions. The following diagram illustrates a simplified pathway.

Vulcanization_Pathway TBBS TBBS Intermediate Active Sulfurating Agent (Complex of Zinc, Accelerator, Sulfur) TBBS->Intermediate Heat Activators ZnO, Stearic Acid Activators->Intermediate Sulfur Sulfur (S₈) Sulfur->Intermediate Rubber Rubber Polymer Chains Crosslinked_Rubber Crosslinked Rubber (Vulcanizate) Rubber->Crosslinked_Rubber Intermediate->Crosslinked_Rubber Crosslinking Reaction

Caption: Simplified pathway of TBBS-accelerated sulfur vulcanization.

During vulcanization, TBBS, in the presence of activators (zinc oxide and stearic acid) and heat, forms a complex active sulfurating agent.[5] This intermediate then reacts with the rubber polymer chains and elemental sulfur to form sulfur cross-links, resulting in a three-dimensional network structure that imparts the desired elastomeric properties to the rubber.[5]

Experimental Workflow for Accelerator Evaluation

The evaluation of a rubber accelerator's performance typically follows a standardized workflow.

Experimental_Workflow cluster_preparation Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Compound_Mixing Rubber Compounding (Two-roll mill) Sample_Preparation Test Specimen Preparation Compound_Mixing->Sample_Preparation Rheometry Cure Characteristics (ASTM D5289) Sample_Preparation->Rheometry Tensile_Testing Mechanical Properties (ASTM D412) Sample_Preparation->Tensile_Testing Data_Analysis Data Analysis and Comparison Rheometry->Data_Analysis Tensile_Testing->Data_Analysis

Caption: A typical experimental workflow for evaluating rubber accelerators.

Experimental Protocols

Detailed methodologies for the key experiments cited are based on internationally recognized ASTM standards.

Determination of Vulcanization Characteristics (ASTM D5289)

This method uses a rotorless cure meter to determine the vulcanization characteristics of a rubber compound.[6][7]

  • Apparatus: A rotorless cure meter, capable of maintaining a specified temperature and measuring the torque required to oscillate a die in contact with the rubber specimen.

  • Specimen Preparation: A sample of the uncured rubber compound is prepared, typically in the form of a disc of a specified volume.

  • Procedure:

    • The cure meter is preheated to the desired vulcanization temperature (e.g., 150°C).

    • The rubber specimen is placed in the test cavity, and the cavity is closed.

    • The die is oscillated at a specified frequency and amplitude (e.g., 1.7 Hz and ±0.5 degrees of arc).

    • The torque required to oscillate the die is recorded as a function of time.

  • Data Analysis: The resulting cure curve (torque vs. time) is used to determine key parameters:

    • Minimum Torque (ML): An indicator of the viscosity of the uncured compound.

    • Maximum Torque (MH): An indicator of the stiffness of the fully cured compound.

    • Scorch Time (ts2): The time for the torque to increase by 2 dN·m above ML.

    • Cure Time (t90): The time to reach 90% of the difference between MH and ML.

Evaluation of Mechanical Properties (ASTM D412)

This method covers the determination of the tensile properties of vulcanized rubber.[8][9][10]

  • Apparatus: A universal testing machine (tensile tester) equipped with appropriate grips and a load cell.

  • Specimen Preparation: Dumbbell-shaped specimens are die-cut from a cured rubber sheet of a specified thickness.[11] The dimensions of the dumbbell vary depending on the specific type designated in the standard.

  • Procedure:

    • The thickness and width of the narrow section of the dumbbell specimen are measured.

    • The specimen is mounted in the grips of the tensile tester.

    • The specimen is stretched at a constant rate of speed (e.g., 500 mm/min) until it breaks.[9]

    • The force and elongation are recorded throughout the test.

  • Data Analysis: The following properties are calculated from the force-elongation curve:

    • Tensile Strength: The maximum stress applied to the specimen before it ruptures.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

    • Modulus: The stress at a specific elongation (e.g., 300%).

Conclusion

The molecular structure of this compound, particularly the steric hindrance provided by the tert-butyl group, is directly responsible for its valuable delayed-action acceleration characteristics. This feature provides a significant processing safety window, which is a key advantage over faster-acting accelerators like other sulfenamides (CBS), thiazoles (MBTS), and thiurams (TMTD). While TBBS may have a slightly longer cure time than some ultra-accelerators, it imparts excellent mechanical properties to the vulcanizate, including high tensile strength and modulus. The selection of an appropriate accelerator system is a critical decision in rubber compounding, and a thorough understanding of the structure-activity relationships, as demonstrated in this guide, is essential for optimizing both the manufacturing process and the performance of the final rubber product.

References

Safety Operating Guide

Proper Disposal of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. N-tert-Butyl-2-benzothiazolesulfenamide (TBBS), a common accelerator in the rubber industry, requires careful management at the end of its lifecycle to protect both personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of TBBS, ensuring compliance with safety and regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle TBBS with appropriate personal protective equipment (PPE). This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety glasses.[1][2]

  • Hand Protection: Use chemical-impermeable gloves that have been inspected prior to use.[1]

  • Body Protection: Wear suitable protective clothing to prevent skin exposure.[1][3]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator with an appropriate filter.[1][2]

Handle the material in a well-ventilated area and avoid the formation of dust.[1][4] Take precautionary measures against static discharges.[3]

Step-by-Step Disposal Protocol

This compound must be treated as hazardous waste.[3][5] Do not dispose of it with household garbage or allow it to enter the sewage system.[6][7] The primary method of disposal involves collection and transfer to a licensed chemical destruction facility.

  • Waste Collection:

    • Collect waste TBBS in a suitable, closed, and clearly labeled container.[1][3] The container must be compatible with the chemical.

    • For spills, mechanically pick up the material without creating dust.[5][6][7] You can use an inert absorbent material.[2]

    • Ensure the collection container is kept tightly closed in a cool, dry, and well-ventilated area.[2][3]

  • Labeling and Storage:

    • Label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[8]

    • Store the waste container away from incompatible materials such as strong oxidizing agents, strong acids, and alkalis.[3][9]

    • Avoid storing in conditions where the temperature exceeds 100°C, as it may catch fire.[3][5]

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • The material may be disposed of by controlled incineration at a licensed chemical destruction plant, often with flue gas scrubbing.[1]

    • Recycling the product should be considered whenever possible.[9]

  • Disposal of Contaminated Packaging:

    • Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the substance itself.[3][9]

    • Containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning.[1] Alternatively, after proper cleaning, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with local regulations.[1]

Quantitative Data Summary

For transportation and regulatory purposes, specific quantitative data is often required. The table below summarizes key information for TBBS.

ParameterValueReference
UN Number3077[5][9]
UN Proper Shipping NameENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (TBBS)[5][9]
Transport Hazard Class9[5][9]
Packaging GroupIII[5][9]
Marine PollutantYes[9]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify Waste This compound (TBBS) B Wear Appropriate PPE (Gloves, Goggles, Protective Clothing) A->B C Collect Waste in a Compatible & Labeled Container B->C D Label Container 'HAZARDOUS WASTE' & Chemical Name C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Separate from Incompatible Materials E->F G Contact Licensed Hazardous Waste Disposal Company F->G H Arrange for Pickup and Transport to a Licensed Facility G->H I Final Disposal (e.g., Incineration) H->I

Disposal workflow for this compound.

Environmental Hazards and Regulatory Compliance

TBBS is very toxic to aquatic life with long-lasting effects.[7][10] Therefore, it is imperative to prevent its release into the environment.[1][5] Disposal must be conducted in strict accordance with all applicable local, state, and federal regulations.[3][5] Failure to comply with these regulations can result in significant penalties and environmental damage.

References

Personal protective equipment for handling N-tert-Butyl-2-benzothiazolesulfenamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of N-tert-Butyl-2-benzothiazolesulfenamide. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentStandards and Specifications
Eye/Face Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).[1]Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2]
Skin Protection Chemical-resistant gloves (materials to be selected based on workplace hazard evaluation).[3] Protective clothing to prevent skin exposure.[3][4]Gloves must be inspected before use and disposed of in accordance with good laboratory practices.[1][2]
Respiratory Protection A NIOSH-approved air-purifying particulate respirator with N-95 filters should be used if airborne concentrations exceed exposure limits.[5] A full-face supplied air respirator is recommended if the respirator is the sole means of protection.[1]Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is necessary to ensure the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[3][6]

  • Keep the container tightly closed and upright to prevent leakage.[1]

2. Handling and Use:

  • Handle in accordance with good industrial hygiene and safety practices.[1][2]

  • Ensure adequate ventilation, such as working in a chemical fume hood, to avoid the formation and inhalation of dust, vapors, or mists.[2][3]

  • Avoid contact with skin, eyes, and personal clothing.[3]

  • Wash hands thoroughly before breaks and at the end of the workday.[1][2]

  • Do not eat, drink, or smoke in the handling area.[3]

3. Spill Management:

  • In case of a spill, evacuate personnel to a safe area.[1]

  • Wear appropriate personal protective equipment, including respiratory protection.[1]

  • Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][3]

  • For containment, use an inert absorbent material.[1]

  • Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.[7]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and comply with regulations.

1. Waste Identification and Segregation:

  • This compound is considered a hazardous waste and is very toxic to aquatic life with long-lasting effects.[4][8]

  • Segregate waste containing this chemical from non-hazardous waste.

2. Containerization and Labeling:

  • Place waste in a suitable, closed, and properly labeled container.

  • The label should clearly identify the contents as "Hazardous Waste" and include the chemical name.

3. Disposal Procedure:

  • Dispose of the waste through a licensed professional waste disposal service.[2]

  • Do not dispose of it in the sanitary sewer or with regular trash.

  • Contaminated packaging should be disposed of as unused product.[2]

  • All local, regional, and national hazardous waste regulations must be followed.[4]

Workflow for Safe Handling and Disposal

Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Weighing and Transfer in Ventilated Area b->c d Perform Experiment c->d e Clean Work Area d->e h Segregate Hazardous Waste d->h f Doff PPE e->f g Wash Hands Thoroughly f->g i Label Waste Container h->i j Arrange for Professional Disposal i->j

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.